Isopropyl 2-(4-Isobutylphenyl)propanoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZWLHIFEPTVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207287 | |
| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-17-9 | |
| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64622-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001207287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Spectroscopic Analysis of Isopropyl 2-(4-Isobutylphenyl)propanoate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. Aimed at researchers, scientists, and drug development professionals, this document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this compound. The guide emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols. All methodologies are grounded in established principles of spectroscopic analysis and supported by authoritative references.
Introduction: The Significance of Spectroscopic Characterization
This compound is an ester derivative of ibuprofen. The esterification of ibuprofen is a strategy employed to modify its physicochemical properties, such as lipophilicity, which can influence its formulation and potential delivery mechanisms.[1][2] Accurate and unambiguous structural confirmation and purity assessment are critical components of drug development and quality control.[3][4][5] Spectroscopic techniques are indispensable tools in this endeavor, offering a non-destructive and highly informative means of analysis.[3] This guide will systematically explore the application of key spectroscopic methods to the analysis of this compound.
Molecular Structure and Synthesis Overview
A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic data.
Molecular Structure:
Caption: Molecular structure of this compound.
Synthesis Overview:
The synthesis of this compound is typically achieved through the esterification of ibuprofen. A common and straightforward method is the Fischer esterification, which involves reacting ibuprofen with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.[2]
Caption: Simplified workflow for the synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the number of neighboring protons.
Predicted ¹H NMR Spectrum:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 | d | 2H | Ar-H |
| ~7.1 | d | 2H | Ar-H |
| ~4.9 | sept | 1H | -OCH(CH₃)₂ |
| ~3.7 | q | 1H | -CH(CH₃)COO- |
| ~2.4 | d | 2H | -CH₂-Ar |
| ~1.8 | m | 1H | -CH(CH₃)₂ (isobutyl) |
| ~1.5 | d | 3H | -CH(CH₃)COO- |
| ~1.2 | d | 6H | -OCH(CH₃)₂ |
| ~0.9 | d | 6H | -CH(CH₃)₂ (isobutyl) |
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a standard 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule and their electronic environments.
Predicted ¹³C NMR Spectrum:
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (ester) |
| ~141 | Ar-C (quaternary) |
| ~138 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~127 | Ar-CH |
| ~68 | -OCH(CH₃)₂ |
| ~45 | -CH(CH₃)COO- |
| ~45 | -CH₂-Ar |
| ~30 | -CH(CH₃)₂ (isobutyl) |
| ~22 | -CH(CH₃)₂ (isobutyl) |
| ~22 | -OCH(CH₃)₂ |
| ~18 | -CH(CH₃)COO- |
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Use the same NMR spectrometer.
-
Tune the probe for ¹³C observation.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 512-1024 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2960-2870 | Strong | C-H stretch (aliphatic) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1610, ~1510 | Medium | C=C stretch (aromatic) |
| ~1240, ~1180 | Strong | C-O stretch (ester) |
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the liquid sample directly onto the ATR crystal.
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
MS is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 248.36 (C₁₆H₂₄O₂)
-
Key Fragmentation Pathways:
-
Loss of the isopropyl group (-OCH(CH₃)₂): m/z = 189
-
Loss of the isopropoxy radical (•OCH(CH₃)₂): m/z = 189
-
Formation of the acylium ion ([M - OCH(CH₃)₂]⁺): m/z = 189
-
Benzylic cleavage to form the tropylium-like ion: m/z = 161
-
Loss of the isobutyl group: m/z = 191
-
McLafferty rearrangement is also possible.
-
Caption: General workflow of a mass spectrometry experiment.
Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup:
-
Use a GC-MS system with an electron ionization (EI) source.
-
GC conditions:
-
Injector temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms).
-
Oven temperature program: Start at a low temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C).
-
-
MS conditions:
-
Ion source temperature: 230 °C
-
Electron energy: 70 eV
-
Mass range: m/z 40-400.
-
-
-
Data Acquisition: Inject the sample into the GC. The separated components will then enter the mass spectrometer for analysis.
-
Data Processing: The instrument software will generate a total ion chromatogram (TIC) and individual mass spectra for each eluting peak.
Conclusion
The combination of NMR, IR, and MS provides a robust and comprehensive toolkit for the structural characterization of this compound. This guide has outlined the theoretical basis, predicted spectral features, and detailed experimental protocols for each technique. By following these methodologies, researchers and drug development professionals can confidently verify the identity and purity of this important ibuprofen derivative, ensuring the quality and integrity of their work.
References
- ResearchGate. (2025). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid.
-
Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 fragmentation pattern. Retrieved from [Link]
- Google Patents. (n.d.). EP0434343B2 - Process for preparing ibuprofen and its alkyl esters.
-
Chemistry LibreTexts. (2019). 6.1: Interpreting C-13 NMR Spectra. Retrieved from [Link]
- ResearchGate. (2025). Vibrational analysis of isopropyl nitrate and isobutyl nitrate.
-
An-Najah Staff. (n.d.). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. Retrieved from [Link]
-
Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]
-
SciSpace. (2023). SPECTROSCOPY IN PHARMACEUTICAL ANALYSIS. Retrieved from [Link]
- ResearchGate. (2025). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption.
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
NIST. (n.d.). Isopropyl Alcohol - the NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SciSpace. (n.d.). A 13 C NMR Determination for Monomer Compositions in Ethylene–Propylene Copolymers, Ethylene–Propylene–Butene-1, and Elthy. Retrieved from [Link]
-
Chegg.com. (2022). Solved 2. Match each compound with the right 'H NMR spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm. Retrieved from [Link]
-
American Pharmaceutical Review. (2010). Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]
-
ManTech Publications. (n.d.). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Retrieved from [Link]
- Google Patents. (n.d.). EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use.
-
Chemistry LibreTexts. (2023). 13.7: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
University of Arizona. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
- ResearchGate. (n.d.). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray.
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol fragmentation pattern. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of Isopropyl 2-(4-Isobutylphenyl)propanoate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into molecular structure.[1][2][3] This guide provides a comprehensive technical analysis of the ¹H and ¹³C NMR spectra of Isopropyl 2-(4-Isobutylphenyl)propanoate, a significant ester derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of spectral features, presents detailed experimental protocols for data acquisition, and employs two-dimensional NMR techniques for unambiguous signal assignment. The causality behind experimental choices is explained, ensuring a framework of scientific integrity and practical, field-proven insight.
Introduction: The Molecule in Focus
This compound is the isopropyl ester of ibuprofen. The structural integrity and purity of such active pharmaceutical ingredient (API) derivatives are of paramount importance in drug development and manufacturing. NMR spectroscopy is the definitive method for confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency.[1] This guide will systematically deconstruct the NMR spectrum of this molecule, providing a self-validating framework for its characterization.
Molecular Structure Overview
A thorough analysis of the NMR spectrum begins with a clear understanding of the molecule's distinct chemical environments. Each unique proton and carbon atom will generate a specific signal, and their interactions provide a detailed structural map.
Figure 1: Numbered structure of this compound.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity or splitting).
Theoretical Predictions and Signal Assignments
The chemical shift (δ) of a proton is influenced by its local electronic environment; electronegative atoms and aromatic rings deshield protons, shifting them downfield (higher ppm).[4] Spin-spin coupling causes signals of neighboring protons to be split into multiplets, following the n+1 rule for simple cases.
-
Aromatic Protons (H2, H3, H5, H6): Expected around 7.10-7.25 ppm . Due to the para-substitution, these four protons form a classic AA'BB' system, which often appears as two distinct doublets. Protons H2 and H6 are equivalent, as are H3 and H5.
-
Isopropyl Ester Methine (H16): This single proton is adjacent to two methyl groups (6 equivalent protons). It will be significantly deshielded by the adjacent oxygen atom. The signal is predicted to be a septet (6+1) around 4.90-5.10 ppm .
-
Propanoate Methine (H11): This proton is at a chiral center, adjacent to a methyl group and the aromatic ring. It will appear as a quartet (3+1) in the range of 3.60-3.80 ppm .
-
Isobutyl Methylene (H7): These two protons are adjacent to the aromatic ring and a methine proton. They are expected to appear as a doublet around 2.45 ppm .
-
Isobutyl Methine (H8): This proton is coupled to the two methylene protons (H7) and six methyl protons (H9, H10). This complex coupling will result in a multiplet (often a nonet) around 1.80-1.95 ppm .
-
Propanoate Methyl (H13): These three protons are coupled to the methine proton (H11) and will appear as a doublet around 1.50 ppm .
-
Isopropyl Ester Methyls (H17, H18): The six protons of the two equivalent methyl groups are coupled to the methine proton (H16), resulting in a doublet around 1.20 ppm .
-
Isobutyl Methyls (H9, H10): These six protons are coupled to the methine proton (H8), appearing as a doublet in the most upfield region, around 0.90 ppm .
Data Summary: ¹H NMR
| Proton Assignment | Label | Predicted δ (ppm) | Integration | Predicted Multiplicity |
| Isobutyl Methyls | H9, H10 | ~ 0.90 | 6H | Doublet (d) |
| Isopropyl Ester Methyls | H17, H18 | ~ 1.20 | 6H | Doublet (d) |
| Propanoate Methyl | H13 | ~ 1.50 | 3H | Doublet (d) |
| Isobutyl Methine | H8 | 1.80 - 1.95 | 1H | Multiplet (m) |
| Isobutyl Methylene | H7 | ~ 2.45 | 2H | Doublet (d) |
| Propanoate Methine | H11 | 3.60 - 3.80 | 1H | Quartet (q) |
| Isopropyl Ester Methine | H16 | 4.90 - 5.10 | 1H | Septet (sept) |
| Aromatic Protons | H3, H5 | 7.10 - 7.25 | 2H | Doublet (d) |
| Aromatic Protons | H2, H6 | 7.10 - 7.25 | 2H | Doublet (d) |
¹³C NMR Spectral Analysis: The Carbon Skeleton
Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shift range is much wider than in ¹H NMR, leading to less signal overlap.[5][6]
Theoretical Predictions and Signal Assignments
Carbon chemical shifts are highly dependent on their hybridization and the electronegativity of attached atoms.[7][8]
-
Carbonyl Carbon (C12): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around 174-176 ppm .[7][9]
-
Aromatic Carbons (C1-C6): These sp² hybridized carbons resonate in the 125-145 ppm region. The carbons attached to substituents (C1 and C4) will have different shifts from the protonated carbons (C2, C3, C5, C6).
-
Isopropyl Ester Methine (C16): This carbon is bonded to oxygen and is expected around 68-70 ppm .[10]
-
Aliphatic Carbons (C7, C8, C10, C11, C13, C17, C18): The remaining sp³ carbons will appear in the upfield region.
-
C11 (Propanoate Methine): ~45 ppm
-
C7 (Isobutyl Methylene): ~45 ppm
-
C8 (Isobutyl Methine): ~30 ppm
-
C17, C18 (Isopropyl Ester Methyls): ~22 ppm
-
C9, C10 (Isobutyl Methyls): ~22 ppm
-
C13 (Propanoate Methyl): ~19 ppm
-
Data Summary: ¹³C NMR
| Carbon Assignment | Label | Predicted δ (ppm) | Carbon Type |
| Propanoate Methyl | C13 | ~ 19 | CH₃ |
| Isobutyl Methyls | C9, C10 | ~ 22 | CH₃ |
| Isopropyl Ester Methyls | C17, C18 | ~ 22 | CH₃ |
| Isobutyl Methine | C8 | ~ 30 | CH |
| Isobutyl Methylene | C7 | ~ 45 | CH₂ |
| Propanoate Methine | C11 | ~ 45 | CH |
| Isopropyl Ester Methine | C16 | 68 - 70 | CH |
| Aromatic Carbons | C2, C3, C5, C6 | 127 - 130 | CH |
| Aromatic Carbons | C1, C4 | 138 - 141 | C |
| Carbonyl | C12 | 174 - 176 | C=O |
Experimental Protocol: Acquiring High-Quality NMR Data
The validity of spectral interpretation hinges on the quality of the acquired data. This protocol outlines a standardized procedure for sample preparation and data acquisition.
Objective
To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectra of this compound for complete structural verification.
Materials & Equipment
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
5 mm NMR tubes (clean and dry)[11]
-
Volumetric flask and pipette
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean vial.[12]
-
Dissolve the sample in ~0.6-0.7 mL of CDCl₃. Chloroform-d is an excellent choice for nonpolar to moderately polar organic compounds.[13][14]
-
Ensure the sample is fully dissolved. If necessary, gently vortex the solution.
-
Transfer the solution into a clean 5 mm NMR tube.[12]
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. This step is critical for high resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using standard parameters (e.g., 16-32 scans, 90° pulse, 2-4 second acquisition time, 1-2 second relaxation delay).
-
¹³C NMR: Acquire a proton-decoupled spectrum (e.g., 1024-4096 scans, 30° pulse, ~2 second acquisition time, 2 second relaxation delay).
-
2D COSY: Acquire a gradient-selected COSY experiment to establish ¹H-¹H coupling networks.
-
2D HSQC: Acquire a gradient-selected HSQC experiment to correlate each proton with its directly attached carbon.[15]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction for all spectra.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm or TMS at 0 ppm. Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Cross-Validation with 2D NMR Spectroscopy
While 1D NMR provides a wealth of information, complex molecules benefit from 2D NMR experiments for unambiguous assignments.[1][16]
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY spectrum reveals which protons are spin-coupled to each other. Cross-peaks appear between the signals of coupled protons. This is a self-validating system; for example, a cross-peak between the quartet at ~3.7 ppm (H11) and the doublet at ~1.5 ppm (H13) definitively confirms their connectivity in the propanoate fragment.
Figure 2: Key ¹H-¹H COSY correlations for structural confirmation.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the carbons to which they are directly attached.[15] This powerful technique provides an undeniable link between the ¹H and ¹³C spectra. For instance, the proton signal at ~2.45 ppm (H7) will show a correlation peak to the carbon signal at ~45 ppm (C7), confirming the assignment of the isobutyl methylene group in both spectra.
Figure 3: HSQC correlates directly bonded protons and carbons.
Conclusion
The comprehensive analysis of 1D and 2D NMR spectra provides an unambiguous and self-validating structural elucidation of this compound. By systematically interpreting chemical shifts, coupling patterns, and cross-correlations from ¹H, ¹³C, COSY, and HSQC experiments, a complete and confident assignment of all proton and carbon signals is achieved. This guide serves as a robust framework for researchers and drug development professionals, underscoring the power of modern NMR spectroscopy in ensuring the chemical integrity of pharmaceutical compounds.
References
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmaceutical Industry. The Journal of Organic Chemistry. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
University of Calgary. Esters - NMR Spectroscopy. Available at: [Link]
-
Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
-
Reich, H. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin. Available at: [Link]
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]
-
University of Regensburg. Chemical shifts. Available at: [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
Chemistry LibreTexts. (2019, July 24). 6.1: Interpreting C-13 NMR Spectra. Available at: [Link]
-
KPU Pressbooks. (2022). 6.5 NMR Theory and Experiment – Organic Chemistry I. Available at: [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. Available at: [Link]
-
Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. alpaipars.com [alpaipars.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. How To [chem.rochester.edu]
- 14. youtube.com [youtube.com]
- 15. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 16. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy of Isopropyl 2-(4-Isobutylphenyl)propanoate
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Isopropyl 2-(4-Isobutylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an isopropyl ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, serves as a key subject for analytical characterization in pharmaceutical development and quality control. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and identification of this compound. This guide offers a detailed examination of the principles, experimental methodology, and spectral interpretation pertinent to the IR analysis of this compound, grounding its findings in established spectroscopic principles and data from closely related structural analogs.
Introduction: The Molecule and the Method
1.1. This compound: A Structural Overview
This compound (CAS 64622-17-9) is a derivative of ibuprofen where the carboxylic acid functional group has been converted into an isopropyl ester. This modification significantly alters the molecule's polarity and chemical properties, making it a valuable compound for various applications, including its use as a pharmaceutical secondary standard for analytical purposes[1]. The molecular structure, shown in Figure 1, combines several key functional groups that give rise to a unique and identifiable infrared spectrum:
-
An ester group (C(=O)O-R), which replaces the carboxylic acid of ibuprofen.
-
A para-disubstituted aromatic ring .
-
An isobutyl group attached to the aromatic ring.
-
An isopropyl group forming the ester linkage.
-
A chiral center at the alpha-carbon of the propanoate moiety.
Figure 1: Chemical Structure of this compound
(Image of the chemical structure would be placed here)
1.2. The Power of Infrared Spectroscopy in Pharmaceutical Analysis
Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, etc.). An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a molecular "fingerprint," providing invaluable information about the functional groups present.[2]
For a molecule like this compound, IR spectroscopy is instrumental for:
-
Structural Confirmation: Verifying the successful synthesis of the ester from its carboxylic acid precursor (ibuprofen).
-
Quality Control: Ensuring the identity and purity of the compound in raw materials and formulations.
-
Stability Studies: Detecting degradation or chemical changes over time.
Experimental Protocol: Acquiring a High-Quality IR Spectrum via ATR-FTIR
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is the preferred method for analyzing liquid samples like this compound due to its minimal sample preparation, speed, and reproducibility.[3] The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[3]
2.1. Rationale for Method Selection
-
Ease of Use: ATR requires only a single drop of the liquid sample placed directly onto the crystal, eliminating the need for solvent dissolution or the preparation of KBr pellets.[4]
-
High-Quality Data: Direct contact between the sample and the ATR crystal ensures a strong, clear signal.[5]
-
Non-Destructive: The sample can be fully recovered after analysis, which is crucial when dealing with valuable reference standards.
2.2. Step-by-Step Experimental Workflow
The following protocol outlines a self-validating system for acquiring a reliable FTIR spectrum.
-
Instrument Preparation & Background Scan:
-
Step 1.1: Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
Step 1.2: Thoroughly clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is critical to prevent cross-contamination.
-
Step 1.3: Acquire a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum to yield a pure spectrum of the compound.
-
-
Sample Analysis:
-
Step 2.1: Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal.[6] Ensure the crystal surface is fully covered.
-
Step 2.2: If using a pressure clamp, lower it to ensure optimal contact between the sample and the crystal. Be cautious not to apply excessive force.[6]
-
Step 2.3: Acquire the sample spectrum. For high-quality data, co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
-
Data Processing & Cleaning:
-
Step 3.1: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Step 3.2: If necessary, apply an ATR correction to the spectrum. This mathematical function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.[3]
-
Step 3.3: After analysis, meticulously clean the ATR crystal with a solvent to remove all traces of the sample.
-
2.3. Visualization of the Experimental Workflow
Caption: Workflow for ATR-FTIR analysis of a liquid sample.
In-Depth Spectral Analysis
While an experimentally measured spectrum for this compound is not publicly available in common databases, a highly accurate prediction of its key absorption bands can be made. This analysis is based on established group frequencies and spectral data from its parent molecule, ibuprofen, and analogous esters like ibuprofen ethyl and butyl esters.
3.1. Overview of Key Vibrational Regions
The IR spectrum can be broadly divided into two main regions:
-
Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region contains characteristic absorptions for specific functional groups, such as C=O, C-H, and aromatic C=C stretches.
-
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This complex region contains many overlapping signals from bending vibrations and skeletal modes that are unique to the molecule as a whole.
3.2. Detailed Peak Assignments
The following table summarizes the expected key absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Causality and Expert Insights |
| ~3030 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons, clearly indicating the presence of the aromatic ring.[1][7] |
| 2960 - 2870 | C-H Stretch | Alkyl (sp³ C-H) | Strong | Intense signals from the numerous C-H bonds in the isobutyl and isopropyl groups. Multiple peaks are expected due to symmetric and asymmetric stretching of CH₃ and CH₂ groups. |
| ~1735 | C=O Stretch | Ester | Very Strong, Sharp | This is the most prominent peak in the spectrum. Esterification of ibuprofen's carboxylic acid (C=O at ~1721 cm⁻¹) removes hydrogen bonding and introduces an electron-donating alkyl group, shifting the carbonyl stretch to a higher frequency. Data for ibuprofen ethyl ester (1735 cm⁻¹) and butyl ester (1732 cm⁻¹) strongly support this assignment.[5][7] |
| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | Medium to Weak | A series of peaks characteristic of the benzene ring skeletal vibrations.[1] Their presence and pattern confirm the aromatic core of the molecule. |
| ~1465 & ~1370 | C-H Bend | Alkyl (CH₃, CH₂) | Medium | Bending (scissoring and rocking) vibrations of the alkyl groups. A characteristic doublet around 1370 cm⁻¹ is often indicative of a gem-dimethyl group, present in both the isopropyl and isobutyl moieties. |
| ~1250 - 1150 | C-O Stretch | Ester (Asymmetric) | Strong | Esters typically show two C-O stretches. This strong band corresponds to the asymmetric C-C(=O)-O stretch and is a key confirmatory peak for the ester functional group. Ibuprofen ethyl ester shows a similar band at 1161 cm⁻¹.[7] |
| ~1100 - 1000 | C-O Stretch | Ester (Symmetric) | Medium to Strong | This band arises from the symmetric O-C-C stretch involving the isopropyl group. |
| ~850 | C-H Bend (Out-of-Plane) | Aromatic Ring | Strong | The position of this strong "oop" bending vibration is highly diagnostic of the substitution pattern on the benzene ring. A strong band in this region is characteristic of 1,4- (para) disubstitution. |
Conclusion: A Validated Approach to Structural Integrity
The infrared spectrum of this compound is defined by a collection of highly characteristic absorption bands. The most definitive signals for confirming the compound's identity are the very strong ester carbonyl (C=O) stretch around 1735 cm⁻¹, the strong dual C-O stretching bands in the 1250-1000 cm⁻¹ region, and the peaks confirming the para-substituted aromatic ring. By employing a robust ATR-FTIR methodology and leveraging a predictive analysis grounded in the spectra of analogous compounds, researchers and drug development professionals can confidently verify the structure and purity of this important ibuprofen derivative. This guide provides the foundational knowledge and practical protocols necessary to integrate IR spectroscopy effectively into the analytical workflow for pharmaceutical sciences.
References
-
Upadhyay, C. P., & Bharkatiya, M. (2021). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. ResearchGate. Available at: [Link]
-
Thejeel, K. A. (2020). Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. International Journal of Drug Delivery Technology, 10(3), 454-458. Available at: [Link]
-
SpectraBase. (n.d.). Ibuprofen. Retrieved from [Link]
-
Shimadzu. (n.d.). Identification Test of the Ibuprofen Active Ingredient Compliant with European Pharmacopoeia and United States Pharmacopeia. Retrieved from [Link]
-
NIST. (n.d.). Isopropyl Alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
-
An-Najah National University. (n.d.). Synthesis and Formulation of Ibuprofen Pro-drugs for Enhanced Transdermal Absorption. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl isobutyrate. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of Ibuprofen and solid dispersion formulations. Retrieved from [Link]
-
University of Baghdad Digital Repository. (n.d.). Synthesis, Characterization of New Isatin-Ibuprofen Derivatives with Expected Biological Activity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. Retrieved from [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Universidade de Lisboa. (n.d.). Infrared Spectroscopy for Masterbatch Characterisation Materials Engineering. Retrieved from [Link]
-
ChemRxiv. (n.d.). Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR-ATR spectra for ibuprofen (a), pure PCL (b) and PCL/IBP rods. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Veeprho. (n.d.). 1-(4-(1-Hydroperoxy-2-methylpropyl)phenyl)ethan-1-one. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Matkovic, S. R., Valle, G. M., & Briand, L. E. (n.d.). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 3. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. Isopropyl Alcohol [webbook.nist.gov]
- 7. Ibuprofen Isopropyl Ester ( R Isomer) - SRIRAMCHEM [sriramchem.com]
An In-depth Technical Guide to the Mass Spectrometry of Isopropyl 2-(4-Isobutylphenyl)propanoate
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of the widely recognized non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles and practical applications of mass spectrometry for the characterization and quantification of this compound. We will explore key ionization techniques, predict fragmentation pathways, and provide detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind experimental choices is elucidated to empower the reader with a robust understanding of the analytical process.
Introduction: The Significance of this compound Analysis
This compound, also known as Ibuprofen Isopropyl Ester, is a derivative of ibuprofen.[1] As a prodrug or a chemical intermediate, its accurate identification and quantification are paramount in pharmaceutical research and development, quality control, and metabolic studies. Mass spectrometry, with its inherent sensitivity and specificity, stands as the premier analytical technique for the comprehensive characterization of such compounds. This guide will serve as a practical resource for leveraging mass spectrometry to its full potential in the analysis of this important molecule.
Chemical Properties of this compound: [1]
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol |
| Appearance | Liquid |
| Synonyms | Ibuprofen Isopropyl Ester, Propan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate, Isopropyl-[2-(4-isobutylphenyl)propionate] |
Foundational Principles of Mass Spectrometry in the Context of this compound Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. The choice of ionization technique is critical and is dictated by the analyte's properties and the chromatographic method employed. For this compound, two primary ionization methods are of significant interest: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): Unveiling the Molecular Fingerprint
Typically coupled with Gas Chromatography (GC), EI is a hard ionization technique that involves bombarding the analyte molecule with high-energy electrons.[2][3] This process not only creates a molecular ion ([M]⁺˙) but also induces extensive fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a unique "fingerprint" for the molecule, enabling unambiguous identification.
The initial ionization process can be represented as: M(g) + e⁻ → [M]⁺˙(g) + 2e⁻[4]
Electrospray Ionization (ESI): A Softer Approach for Intact Molecule Analysis
In contrast, ESI is a soft ionization technique commonly interfaced with Liquid Chromatography (LC). It is particularly well-suited for polar and thermally labile molecules. ESI generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, with minimal fragmentation.[5][6][7] This makes it ideal for accurate molecular weight determination and for quantitative studies where the intact molecule is monitored.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.[8]
The Rationale Behind GC-MS for this compound
The esterification of ibuprofen's carboxylic acid group to form the isopropyl ester increases its volatility, making it amenable to GC analysis without the need for derivatization that is often required for the parent ibuprofen.[9]
Predicted Electron Ionization Fragmentation Pathway
The fragmentation of this compound in EI-MS is expected to follow characteristic pathways for esters and aromatic compounds. The molecular ion peak at m/z 248 would be observed, though its intensity may be low due to the molecule's stability.[4]
Key predicted fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters. This can result in the loss of the isopropoxy radical (•OCH(CH₃)₂) to form an acylium ion.
-
McLafferty Rearrangement: If a gamma-hydrogen is present, a six-membered transition state can lead to the elimination of a neutral alkene.
-
Cleavage of the Isobutyl Group: Fragmentation of the isobutyl side chain is also anticipated.
Predicted Fragmentation Diagram for this compound (EI-MS)
Caption: Predicted EI fragmentation of this compound.
Step-by-Step GC-MS Experimental Protocol
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
If analyzing from a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
-
GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar column provides good separation for this type of analyte. |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte. |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of the analyte from any impurities. |
| Carrier Gas | Helium, constant flow of 1 mL/min | |
| Ion Source | Electron Ionization (EI) | |
| Ion Source Temp. | 230 °C | |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation patterns. |
| Mass Range | m/z 40-500 | Covers the expected molecular ion and fragment ions. |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful alternative, particularly for samples in complex biological matrices, offering high throughput and sensitivity.[10][11]
The Rationale Behind LC-MS for this compound
LC-MS with ESI is advantageous when analyzing samples that are not amenable to GC due to thermal instability or when dealing with complex mixtures where the separation power of LC is beneficial.[5] For quantitative analysis, LC-MS/MS provides exceptional selectivity and sensitivity.
Predicted Electrospray Ionization Behavior and MS/MS Fragmentation
In positive ion ESI, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 249. In tandem mass spectrometry (MS/MS), this precursor ion can be fragmented to produce characteristic product ions.
LC-MS/MS Workflow Diagram
Caption: A typical LC-MS/MS workflow for the analysis of the target compound.
Step-by-Step LC-MS Experimental Protocol
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare calibration standards by serial dilution in the mobile phase.
-
For biological samples, protein precipitation followed by centrifugation is a common and effective cleanup step.
-
-
LC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size | A C18 column provides good retention and separation for this moderately non-polar analyte. |
| Mobile Phase A | Water with 0.1% formic acid | The acid promotes protonation in positive ion ESI. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | |
| Gradient | 5% B to 95% B over 5 minutes | A gradient elution ensures efficient separation and elution of the analyte. |
| Flow Rate | 0.4 mL/min | |
| Column Temp. | 40 °C | |
| Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | |
| Capillary Voltage | 3.5 kV | |
| Drying Gas Temp. | 350 °C | |
| Drying Gas Flow | 10 L/min | |
| Nebulizer Pressure | 45 psi | |
| MS/MS Transitions | Precursor Ion: m/z 249.2, Product Ions: Monitor for fragments resulting from the loss of the isopropyl group or the entire ester functionality. | Specific product ions would need to be determined experimentally. |
Data Analysis and Interpretation
-
Qualitative Analysis: In GC-MS, identification is achieved by matching the acquired mass spectrum with a reference library or by manual interpretation of the fragmentation pattern. In LC-MS, identification is based on retention time and the presence of the expected precursor ion.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of the analyte in unknown samples is then determined by interpolation from this curve.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS techniques. The choice between these platforms will depend on the specific analytical requirements, including the sample matrix, desired sensitivity, and whether qualitative or quantitative data is the primary objective. The protocols and theoretical fragmentation pathways detailed in this guide provide a solid foundation for the successful analysis of this compound, empowering researchers and drug development professionals to achieve accurate and reliable results.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 fragmentation pattern. Retrieved from [Link]
-
Al-Sharafi, A. A., & Al-Saigh, Z. Y. (2023). optimization of plasma-assisted desorption/ionization- mass spectrometry for analysis of ibuprofen. University of Baghdad Digital Repository. Retrieved from [Link]
-
Bonato, P. S., Del Lama, M. P. F. M., & de Carvalho, R. (2003). Enantioselective determination of ibuprofen in plasma by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 796(2), 413-420. Retrieved from [Link]
-
ResearchGate. (n.d.). Product ion mass spectra and the fragmentation of (A) (S)-(+)-ibuprofen, (B) (R)-(-). Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of ibuprofen drug using mass spectrometry, thermal analyses, and semi-empirical molecular orbital calculation. Retrieved from [Link]
-
Lee, J. W., Lee, H., & Lee, S. Y. (2023). A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study. Molecules, 28(5), 2309. Retrieved from [Link]
-
Akamatsu, S., Kudo, K., & Ikeda, N. (2015). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Rapid Communications in Mass Spectrometry, 29(19), 1786-1798. Retrieved from [Link]
-
Hoh, E., & Le, H. (2007). Measuring the mass of an electron by LC/TOF-MS: a study of "twin ions". Journal of the American Society for Mass Spectrometry, 18(11), 2058-2061. Retrieved from [Link]
-
LCGC International. (2018). Validation of LC–MS-MS Methods for the Determination of Ibuprofen in Miniature Swine Plasma and Synovial Fluid. Retrieved from [Link]
-
Zacharis, C. K., & Tzanavaras, P. D. (2018). NSAIDs Determination in Human Serum by GC-MS. Molecules, 23(7), 1749. Retrieved from [Link]
-
Pearson. (n.d.). Propose a fragmentation to account for each numbered peak in the mass spectrum of n-butyl isopropyl ether. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) NSAIDs Determination in Human Serum by GC-MS. Retrieved from [Link]
-
DergiPark. (n.d.). Determination of Ibuprofen using Derivatization with MSTFA in Pharmaceutical Preparations by GC-MS Method. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. Retrieved from [Link]
-
Scientific Research Publishing. (2013). A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link]
-
Studia Universitatis Babes-Bolyai Chemia. (2023). HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. Retrieved from [Link]
-
Walsh Medical Media. (2012). Chromatography of Non-Steroidal Anti-Inflammatory Drugs: New Achievements. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Spin-Labeled Ibuprofen and Its Interaction with Lipid Membranes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]
-
PubMed Central. (2021). Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis. Retrieved from [Link]
-
YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
-
Cheméo. (n.d.). Ibuprofen (CAS 15687-27-1) - Chemical & Physical Properties. Retrieved from [Link]
-
Springer. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (.+-.)-2-(p-Isobutylphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Ibuprofen Isopropyl Ester | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mass spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Enantioselective determination of ibuprofen in plasma by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Determination of Non-Steroidal Anti-Inflammatory Drugs in Urine Samples after In-Matrix Derivatization and Fabric Phase Sorptive Extraction-Gas Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. dergipark.org.tr [dergipark.org.tr]
Crystal structure of Isopropyl 2-(4-Isobutylphenyl)propanoate
An In-depth Technical Guide to the Structural Elucidation of Isopropyl 2-(4-Isobutylphenyl)propanoate
A Senior Application Scientist's Perspective on a Novel Crystallographic Challenge
Abstract: this compound, the isopropyl ester of the widely-used nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, represents a molecule of significant interest for prodrug strategies aimed at modifying solubility, permeability, and pharmacokinetic profiles. A thorough understanding of its solid-state properties, anchored by its single-crystal X-ray structure, is paramount for rational drug design and development. As of the latest literature review, a definitive, experimentally determined crystal structure for this specific ester has not been reported, presenting both a challenge and an opportunity. This guide provides a comprehensive framework for the structural elucidation of this compound. It outlines a robust, first-principles-based experimental workflow, from targeted synthesis and purification to advanced crystallization screening and final structural determination via single-crystal X-ray diffraction (SC-XRD). The protocols described herein are designed as a self-validating system, incorporating causality behind each experimental choice to guide researchers toward a successful crystallographic outcome.
Introduction: The Rationale for Structural Analysis
Ibuprofen, while highly effective, presents formulation challenges related to its poor aqueous solubility. Esterification, a common prodrug strategy, can modify a drug's lipophilicity, potentially enhancing its absorption and altering its metabolic pathway. The isopropyl ester, this compound, is a logical candidate for such a strategy.
The three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including:
-
Melting Point & Stability: Influences manufacturing processes and shelf-life.
-
Solubility & Dissolution Rate: Directly impacts bioavailability.
-
Polymorphism: The existence of multiple crystal forms of the same compound, each with different properties. Identifying and controlling polymorphism is a critical step in drug development to ensure consistent product performance and meet regulatory requirements.
The absence of a published crystal structure for this ibuprofen ester in prominent databases like the Cambridge Structural Database (CSD) highlights a gap in our understanding of this potentially valuable derivative. This guide therefore serves as a roadmap for its de novo structural determination.
Proposed Experimental Workflow: From Synthesis to Structure
The successful generation of a high-quality single crystal suitable for X-ray diffraction is the crux of this endeavor. It requires a systematic approach that begins with the synthesis of high-purity material and progresses through meticulous crystallization screening.
Synthesis and Purification
The synthesis of this compound is typically achieved via a Fischer-Speier esterification or a related acid-catalyzed reaction between ibuprofen and isopropanol. The purity of the starting material is non-negotiable for successful crystallization.
Step-by-Step Synthesis & Purification Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve ibuprofen (1.0 eq) in an excess of dry isopropanol (which acts as both solvent and reactant).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (approx. 0.05 eq). The acid protonates the carbonyl oxygen of the ibuprofen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isopropanol.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the acid catalyst with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification (Critical Step): Remove the solvent under reduced pressure. The resulting crude oil must be purified to >99.5% purity. Column chromatography on silica gel is the method of choice. A gradient elution system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) is effective for separating the non-polar ester product from any unreacted polar ibuprofen.
-
Purity Confirmation: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
The logical flow for synthesis and characterization is depicted in the diagram below.
Caption: Workflow for Synthesis and Purification.
Crystallization Screening
The purified product is likely to be a viscous oil or a low-melting-point solid, which can be challenging to crystallize. A multi-pronged screening strategy is therefore essential. The goal is to slowly bring the solution to a state of supersaturation, allowing for the ordered growth of a single crystal rather than rapid precipitation or oiling out.
Key Crystallization Techniques:
-
Slow Evaporation: The most straightforward method. Dissolve the purified compound in a suitable solvent (or solvent mixture) in a vial covered with a perforated lid. The slow escape of solvent gradually increases the concentration, promoting crystal growth.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the compound/solvent solution is allowed to equilibrate in a sealed chamber with a larger reservoir of a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization. This method offers excellent control over the rate of equilibration.
-
Cooling Crystallization: For compounds with sufficient solubility at higher temperatures, a saturated solution can be prepared and then slowly cooled. This controlled temperature decrease reduces solubility, leading to crystallization.
Solvent Selection Rationale: The choice of solvent is critical. Given the ester's structure (a non-polar isobutyl group and phenyl ring, with a polar ester linkage), a range of solvents with varying polarities should be screened.
| Solvent Class | Examples | Rationale |
| Non-polar | Hexane, Heptane, Cyclohexane | Good anti-solvents. Promote crystallization by reducing solubility. |
| Moderately Polar | Acetone, Ethyl Acetate, Dichloromethane | Good primary solvents. The compound is likely to have high solubility. |
| Polar Aprotic | Acetonitrile | Can interact with the ester group, potentially leading to different packing. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Can act as hydrogen bond donors/acceptors, but may inhibit crystallization if solubility is too high. |
A recommended screening approach is to use a 24- or 96-well crystallization plate, testing various combinations of primary solvents and anti-solvents with the vapor diffusion method.
The diagram below illustrates the decision-making process for crystallization screening.
Caption: Crystallization Screening Strategy.
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible defects) is obtained, it can be analyzed using SC-XRD. This technique provides definitive information about the molecular structure and crystal packing.
Step-by-Step SC-XRD Protocol:
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (at ~100 K). This minimizes thermal motion and radiation damage during data collection.
-
Data Collection: The mounted crystal is placed on a goniometer in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.5418 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Reduction: The collected diffraction intensities are indexed, integrated, and corrected for various experimental factors (e.g., Lorentz and polarization effects) to produce a final reflection file.
-
Structure Solution and Refinement:
-
Solution: The phase problem is solved using direct methods or dual-space algorithms to generate an initial electron density map and an approximate molecular model.
-
Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. Atomic positions, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).
-
Anticipated Structural Features and Discussion
While the experimental structure is pending, we can hypothesize about its key features based on the known structures of ibuprofen and related molecules.
-
Molecular Conformation: The molecule possesses significant conformational flexibility around the bond connecting the propionate group to the phenyl ring and within the isobutyl and isopropyl groups. The final conformation will be a low-energy state stabilized by intermolecular interactions within the crystal lattice.
-
Intermolecular Interactions: Unlike ibuprofen, the isopropyl ester lacks the carboxylic acid group capable of forming strong hydrogen-bonding dimers. Therefore, the crystal packing will be dominated by weaker forces:
-
van der Waals forces: Between the bulky isobutyl and isopropyl groups.
-
C-H···π interactions: Between the aliphatic C-H groups and the aromatic phenyl ring.
-
-
Chirality: Ibuprofen is a chiral molecule, and the synthesis described will produce a racemic mixture of (R)- and (S)-enantiomers. The resulting crystal will therefore crystallize in a centrosymmetric space group (a racemate) or undergo spontaneous resolution to form a conglomerate of enantiopure crystals, each in a chiral space group. Determining this is a primary outcome of the SC-XRD analysis.
Anticipated Data Summary: Upon successful structure determination, the key crystallographic data would be summarized as follows.
| Parameter | Expected Information | Significance |
| Chemical Formula | C₁₆H₂₄O₂ | Confirms molecular identity. |
| Formula Weight | 248.36 g/mol | Basic molecular property. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c (centrosymmetric) | Defines the symmetry elements within the unit cell; indicates a racemate. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Volume (V) | ų | Volume of the unit cell. |
| Z | e.g., 4 | Number of molecules per unit cell. |
| Calculated Density | g/cm³ | A key physical property derived from the structure. |
| Final R indices | R1, wR2 | Statistical indicators of the quality of the refined model. |
Conclusion and Future Work
The structural elucidation of this compound is a necessary step toward fully understanding its potential as a pharmaceutical prodrug. Although its crystal structure is not yet publicly known, a systematic and rigorous experimental approach, as detailed in this guide, provides a clear path to its determination. This workflow, which emphasizes material purity, diverse crystallization screening, and precise SC-XRD analysis, forms a self-validating framework for success. The resulting crystal structure will provide invaluable insights into the solid-state properties of this ibuprofen derivative, enabling rational formulation design and supporting future drug development efforts.
References
As the crystal structure of the specific target molecule is not yet published, this reference list includes authoritative sources on the parent compound (ibuprofen), its crystallization, and standard crystallographic methodologies.
-
Crystal structures of the S(+) and RS-ibuprofen.
- Source: Journal of Pharmaceutical and Biomedical Analysis
-
URL: [Link]
-
Ibuprofen.
- Source: PubChem, National Center for Biotechnology Inform
-
URL: [Link]
-
Fischer-Speier Esterific
- Source: Wikipedia
-
URL: [Link]
-
Single crystal structure determination of the three polymorphs of L-glutamic acid.
- Source: Amino Acids
-
URL: [Link]
-
Crystalliz
- Source: Wikipedia
-
URL: [Link]
Navigating the Formulation Landscape: A Technical Guide to the Solubility Profile of Isopropyl 2-(4-Isobutylphenyl)propanoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The successful formulation of an active pharmaceutical ingredient (API) is fundamentally reliant on a comprehensive understanding of its physicochemical properties, with solubility being a critical determinant of bioavailability and therapeutic efficacy. This in-depth technical guide provides a detailed exploration of the solubility profile of Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. While quantitative solubility data for this specific ester is not extensively published, this guide synthesizes available information on closely related compounds, established analytical methodologies, and theoretical solubility principles to offer a robust framework for formulation development. We delve into the anticipated solubility in a range of organic solvents, provide a detailed, field-proven protocol for experimental solubility determination, and explore the underlying solute-solvent interactions through the lens of Hansen Solubility Parameters. This guide is intended to empower researchers and formulation scientists with the foundational knowledge and practical tools necessary to navigate the challenges of solubilizing and formulating this compound.
Introduction: The Significance of Solubility in Drug Development
The therapeutic journey of a drug molecule from administration to its site of action is fraught with physiological barriers. For orally administered drugs, dissolution in the gastrointestinal tract is the first and often rate-limiting step for absorption. Poor aqueous solubility can lead to low and erratic bioavailability, hindering the development of otherwise promising drug candidates[1]. This compound, as an ester derivative of ibuprofen, presents a distinct lipophilic character. Understanding its solubility in a diverse array of solvents is paramount for a variety of applications, including:
-
Topical and Transdermal Formulations: The development of creams, gels, and patches requires solubilization in non-aqueous vehicles to ensure drug delivery through the skin.
-
Parenteral Formulations: For intravenous or intramuscular administration, the API must be completely dissolved in a biocompatible solvent system.
-
Intermediate Processing: During synthesis and purification, knowledge of solubility is crucial for crystallization, extraction, and other separation processes.
-
Preclinical and In Vitro Studies: Establishing appropriate solvent systems is essential for conducting accurate and reproducible pharmacological and toxicological assays.
This guide will provide a comprehensive overview of the expected solubility of this compound, methodologies for its precise measurement, and a theoretical framework for predicting its behavior in various solvent systems.
Anticipated Solubility Profile of this compound
Ibuprofen itself is a crystalline solid with a well-documented solubility profile. It is practically insoluble in water but exhibits significant solubility in organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO)[2][3]. The esterification of the carboxylic acid group in ibuprofen to form this compound significantly increases its lipophilicity. This structural modification is expected to decrease its solubility in polar solvents, particularly water, while enhancing its solubility in non-polar and moderately polar organic solvents.
A study on ibuprofen derivatives conjugated with L-valine alkyl esters provides valuable insights into the expected solubility of ibuprofen esters[4]. These ester derivatives were found to be soluble or partly soluble in a range of organic solvents. Based on this and the physicochemical properties of the isopropyl group, the anticipated solubility of this compound is summarized in the table below.
| Solvent Class | Representative Solvents | Anticipated Solubility of this compound | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The alkyl chain of the alcohols can interact favorably with the isobutylphenyl and isopropyl groups of the ester, while the hydroxyl group can engage in weaker dipole-dipole interactions. Ibuprofen itself is highly soluble in these solvents[2][3]. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | The carbonyl group of the ketone can act as a hydrogen bond acceptor for any residual interactions, and the alkyl groups provide favorable non-polar interactions. Ibuprofen shows high solubility in acetone[3]. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | "Like dissolves like" principle. The ester functionality of the solvent will have a strong affinity for the ester group in this compound. Ibuprofen is soluble in ethyl acetate[3]. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively non-polar and can effectively solvate the lipophilic portions of the molecule. Studies on similar ibuprofen esters show good solubility in diethyl ether[4]. |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate to High | The aromatic ring of the solvent can interact favorably with the phenyl group of the molecule through π-π stacking. Ibuprofen ester derivatives have shown solubility in toluene[4]. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and non-polar character to effectively solvate the entire molecule. Ibuprofen and its ester derivatives are soluble in chloroform[3][4]. |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have a high capacity to solvate a wide range of molecules. Ibuprofen is highly soluble in DMSO. |
| Alkanes | Hexane, Heptane | Low to Moderate | As non-polar solvents, alkanes will primarily interact with the isobutyl and isopropyl groups. The presence of the ester and phenyl groups may limit solubility compared to more polar solvents. However, increasing the alkyl chain length in other ibuprofen esters has been shown to increase solubility in hexane[4]. |
| Aqueous Systems | Water, Phosphate Buffered Saline (PBS) | Very Low | The high lipophilicity of the molecule, due to the isobutylphenyl and isopropyl groups, will result in very poor solubility in aqueous media. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a well-controlled experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic solubility due to its simplicity and accuracy[5][6][7].
Principle of the Shake-Flask Method
The shake-flask method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the solute in the solution is determined using a suitable analytical technique.
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (as a pure solid)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Samples:
-
Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibration.
-
Accurately add a known volume of each test solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C to mimic physiological conditions).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow for initial sedimentation of the undissolved solid.
-
Centrifuge the vials at a moderate speed to pellet the remaining solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
HPLC Method:
-
Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile/water mixture).
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample by HPLC. A typical method for ibuprofen and its esters involves a C18 column with a mobile phase of acetonitrile and acidified water, with UV detection around 220 nm[8][9][10][11].
-
Calculate the concentration of the original saturated solution based on the dilution factor.
-
-
UV-Vis Spectrophotometry:
-
This method is suitable if the solvent does not have significant absorbance at the wavelength of maximum absorbance (λmax) of this compound. The λmax for ibuprofen is around 223 nm, 264 nm, and 272 nm[12][13][14][15][16].
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
-
Dilute the filtered sample to an appropriate concentration and measure its absorbance.
-
Calculate the concentration using the calibration curve and the dilution factor.
-
-
Theoretical Framework: Understanding Solute-Solvent Interactions
The principle of "like dissolves like" provides a fundamental but qualitative understanding of solubility. For a more quantitative prediction and explanation of solubility, the Hansen Solubility Parameters (HSP) offer a powerful framework[17][18].
Hansen Solubility Parameters (HSP)
HSP theory decomposes the total cohesive energy density of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonding.
The total Hansen solubility parameter (δt) is given by:
δt² = δD² + δP² + δH²
The principle behind HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between two substances in the three-dimensional Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.
While the exact HSP values for this compound are not published, we can estimate its position in the Hansen space based on its structure and the known HSP of solvents.
Caption: A conceptual representation of this compound in Hansen Space.
The esterification of ibuprofen with isopropanol will primarily affect the polar (δP) and hydrogen bonding (δH) parameters. The removal of the acidic proton will significantly reduce the hydrogen bonding capability (lower δH). The introduction of the ester group will maintain some polar character (moderate δP). The dispersion component (δD) will likely be similar to or slightly higher than that of ibuprofen due to the increased molecular size.
Therefore, this compound is expected to have a good affinity for solvents with moderate polarity and some hydrogen bond accepting capability, which aligns with the anticipated solubility profile presented in Section 2.
Conclusion: A Roadmap for Formulation Success
This technical guide has provided a comprehensive overview of the solubility profile of this compound. While direct quantitative data remains to be extensively published, a robust understanding of its likely behavior in various solvents can be established through comparative analysis with its parent compound and other esters. The detailed experimental protocol for the shake-flask method provides a reliable means to generate the necessary quantitative data for formulation development. Furthermore, the application of theoretical frameworks such as Hansen Solubility Parameters offers a powerful tool for rational solvent selection and for understanding the fundamental molecular interactions that govern solubility. By leveraging the information and methodologies presented in this guide, researchers and formulation scientists can confidently navigate the challenges of working with this lipophilic API and accelerate the development of effective and stable drug products.
References
-
Zielińska, A., et al. (2020). Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. Scientific Reports, 10(1), 3054. Available at: [Link]
-
Manrique, Y. J., & Martínez, F. (2007). Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. Fluid Phase Equilibria, 260(2), 294-301. Available at: [Link]
-
Gong, X., et al. (2012). Solubilities of Ibuprofen in Different Pure Solvents. Journal of Chemical & Engineering Data, 57(9), 2445-2448. Available at: [Link]
-
Cysewska, M., et al. (2022). Solubility in water and organic solvents of ibuprofen and its L-valine alkyl esters. RSC Advances, 12(45), 29557-29567. Available at: [Link]
-
ResearchGate. (n.d.). UV-vis spectrum of ibuprofen from 210–300 nm obtained with a HPLC-photodiode array detector. Available at: [Link]
-
Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
Al-Hamidi, H., et al. (2015). Development and validation of a simple HPLC method for the determination of ibuprofen sticking onto punch faces. Journal of Applied Pharmaceutical Science, 5(8), 027-032. Available at: [Link]
-
Lores, M., et al. (2023). Ultraviolet light spectroscopic characterization of ibuprofen acid aggregation in deionized water. Scientific Reports, 13(1), 17926. Available at: [Link]
-
de Gaitani, C. M., & do Lago, C. L. (2007). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Journal of the Brazilian Chemical Society, 18(3), 633-638. Available at: [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Available at: [Link]
-
Mettler Toledo. (n.d.). API Analysis of Ibuprofen. Available at: [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
Tanzanian Journal of Science. (2024). UV SPECTROPHOTOMETRIC METHOD OF IBUPROFEN IN PHARMACEUTICAL DOSAGE FORM BY USING MULTIVARIATE CALIBRATION CURVE TECHNIQUE. Available at: [Link]
-
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook, second edition. CRC press. Available at: [Link]
-
Park, K. (2000). Hansen Solubility Parameters. CRC Press. Available at: [Link]
-
Al-Shdefat, R., et al. (2021). Solubility Determination, Hansen Solubility Parameters and Thermodynamic Evaluation of Thymoquinone in (Isopropanol + Water) Compositions. Molecules, 26(16), 4983. Available at: [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]
- 3. ibuprofen [chemister.ru]
- 4. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Ultraviolet light spectroscopic characterization of ibuprofen acid aggregation in deionized water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. tanzj.net [tanzj.net]
- 17. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 18. kinampark.com [kinampark.com]
An In-depth Technical Guide to the Potential Mechanism of Action of Isopropyl 2-(4-Isobutylphenyl)propanoate
Abstract
This technical guide provides a comprehensive exploration of the potential mechanism of action of Isopropyl 2-(4-isobutylphenyl)propanoate, an isopropyl ester derivative of the widely recognized nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. This document elucidates the compound's role as a prodrug, its metabolic activation, and the subsequent molecular interactions of its active form, ibuprofen, with the cyclooxygenase (COX) enzymes. We will delve into the structural basis of COX inhibition, the downstream effects on the prostaglandin synthesis pathway, and the resulting pharmacological responses. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of this mechanism, including in vitro hydrolysis and COX inhibition assays, supported by quantitative data and visual representations of the key biological pathways and experimental workflows.
Introduction: The Prodrug Strategy for a Classic NSAID
This compound is the isopropyl ester of 2-(4-isobutylphenyl)propanoic acid, commonly known as ibuprofen.[1][2][3] Ibuprofen is a cornerstone of pain and inflammation management, exerting its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6] The esterification of ibuprofen's carboxylic acid group to form this compound represents a prodrug strategy.[2][4][7][8][9] Prodrugs are inactive chemical entities that undergo biotransformation in the body to release the active parent drug.[9] This approach is often employed to enhance the physicochemical, pharmacokinetic, or pharmacodynamic properties of a drug, such as improving bioavailability, reducing gastrointestinal irritation, or modifying its release profile.
The central hypothesis for the mechanism of action of this compound is its function as a prodrug that, following administration, is rapidly hydrolyzed by endogenous esterases to release ibuprofen. The liberated ibuprofen then acts as a non-selective inhibitor of COX-1 and COX-2, which is the established mechanism for its anti-inflammatory, analgesic, and antipyretic properties.
Metabolic Activation: The Journey from Prodrug to Active Moiety
The conversion of this compound to its active form, ibuprofen, is a critical step in its mechanism of action. This biotransformation is primarily mediated by esterase enzymes present in the plasma and various tissues.[10]
The Role of Plasma Esterases in Prodrug Hydrolysis
Human plasma contains a variety of esterases, including carboxylesterases, butyrylcholinesterase, and paraoxonase, which are capable of hydrolyzing ester-containing compounds.[10] Carboxylesterases, in particular, are known to efficiently hydrolyze a wide range of ester prodrugs.[11] The hydrolysis of the isopropyl ester bond in this compound is an enzymatic reaction that yields ibuprofen and isopropanol. The kinetics of this hydrolysis can be characterized by a pseudo-first-order reaction in plasma.[12]
The rate of hydrolysis is a key determinant of the pharmacokinetic profile of the prodrug, influencing the time to reach peak plasma concentrations (Tmax) of the active ibuprofen and its overall bioavailability.
The Core Mechanism: Inhibition of Cyclooxygenase by Ibuprofen
Once liberated, ibuprofen exerts its pharmacological effects by inhibiting the activity of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[4][5][6] There are two primary isoforms of this enzyme, COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions, including gastrointestinal cytoprotection, platelet aggregation, and renal blood flow regulation.[13]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary mediator of prostaglandin production in inflammatory and pain pathways.[13]
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[4] The therapeutic anti-inflammatory and analgesic effects are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are largely due to the inhibition of COX-1.[4]
The Prostaglandin Synthesis Pathway
The COX enzymes catalyze the conversion of arachidonic acid, a fatty acid released from cell membranes by phospholipase A2, into an unstable intermediate, prostaglandin H2 (PGH2).[5][7] PGH2 is then rapidly converted by various tissue-specific isomerases and synthases into a variety of prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2).[7][13] These eicosanoids are potent signaling molecules that mediate a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.
By inhibiting COX-1 and COX-2, ibuprofen blocks the initial step in this pathway, thereby reducing the production of all downstream prostaglandins and thromboxanes.[5][6]
Sources
- 1. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tecomedical.com [tecomedical.com]
- 8. researchgate.net [researchgate.net]
- 9. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 10. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Enzymatic enantioselective ester hydrolysis by carboxylesterase NP / Recueil des Travaux Chimiques des Pays-Bas, 1992 [sci-hub.jp]
- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 13. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In-Vitro Biological Activity of Isopropyl 2-(4-Isobutylphenyl)propanoate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Executive Summary
Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of ibuprofen, functions as a prodrug, meaning its biological activity is contingent upon its conversion to the active parent drug, ibuprofen. This guide delineates the essential two-stage in-vitro evaluation process for this compound. The primary stage involves quantifying the rate and extent of its enzymatic hydrolysis to ibuprofen, typically mediated by esterases present in biological matrices like liver or skin microsomes. The secondary stage focuses on characterizing the well-established anti-inflammatory activity of the liberated ibuprofen. This includes assessing its primary mechanism—the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes—and its downstream cellular effects, such as the reduction of prostaglandin E2 (PGE2) production in inflammatory models. A thorough understanding of both the conversion kinetics and the subsequent target engagement is paramount for predicting the therapeutic potential of this prodrug.
Introduction: The Rationale for Ibuprofen Prodrugs
Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are cornerstones of pain and inflammation management. However, their clinical utility can be hampered by issues such as poor solubility and gastrointestinal side effects.[1][2] The development of prodrugs, such as this compound, represents a strategic approach to overcome these limitations.[1][] By masking the free carboxylic acid group of ibuprofen via esterification, this prodrug strategy aims to modify the physicochemical properties of the parent molecule.[1][4] The overarching goal is to create a transient, inactive form of the drug that, after administration, undergoes enzymatic hydrolysis to release the active ibuprofen at the desired site of action, potentially enhancing efficacy and reducing side effects.[1]
Physicochemical and Structural Profile
A foundational understanding of the molecule's properties is critical for designing and interpreting in-vitro studies.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | Ibuprofen Isopropyl Ester | [][5] |
| CAS Number | 64622-17-9 | [5] |
| Molecular Formula | C₁₆H₂₄O₂ | [5] |
| Molecular Weight | 248.36 g/mol | [5] |
The esterification of ibuprofen's carboxyl group with isopropanol increases its lipophilicity compared to the parent drug. This alteration is key to its behavior as a prodrug, influencing its membrane permeability and interaction with hydrolytic enzymes.
Core Mechanism: The Prodrug Conversion Pathway
The in-vitro biological activity of this compound is indirect. The molecule itself is not pharmacologically active against the primary targets of ibuprofen. Its activity is realized upon enzymatic cleavage of the ester bond, which liberates ibuprofen and isopropanol. This hydrolysis is typically catalyzed by various esterases present in biological tissues.[1][6]
Caption: Enzymatic hydrolysis of the prodrug to active ibuprofen.
Once released, ibuprofen exerts its anti-inflammatory effects primarily by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9]
Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
In-Vitro Evaluation Strategy
A robust in-vitro assessment must be conducted in two sequential stages: first, confirming and quantifying the conversion of the prodrug to ibuprofen, and second, measuring the biological activity of the resulting ibuprofen.
Stage 1: Quantifying Prodrug Conversion
The critical first step is to demonstrate that the isopropyl ester is efficiently hydrolyzed to ibuprofen in a biologically relevant system. This is often performed using tissue homogenates or subcellular fractions rich in esterases, such as liver or skin microsomes.
Experimental Protocol: In-Vitro Hydrolysis Assay
-
Preparation of Biological Matrix: Prepare S9 fractions or microsomes from a relevant tissue source (e.g., rat liver, human skin) according to standard protocols. Determine the total protein concentration using a BCA or Bradford assay.
-
Reaction Mixture: In a microcentrifuge tube, combine the biological matrix (e.g., 0.5-1.0 mg/mL protein) with a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation: Add this compound (e.g., to a final concentration of 10-100 µM) to the reaction mixture. Include a positive control (ibuprofen) and a negative control (prodrug in buffer without enzymes) to ensure assay validity.
-
Incubation: Incubate the reaction at 37°C with gentle agitation. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of a cold organic solvent, such as acetonitrile, which will precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
Quantification: Analyze the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the disappearance of the prodrug and the appearance of ibuprofen over time.[10]
Caption: Experimental workflow for the in-vitro hydrolysis assay.
Stage 2: Assessing Biological Activity of Liberated Ibuprofen
Once conversion is confirmed, the subsequent experiments are designed to measure the known anti-inflammatory effects of the liberated ibuprofen.
A. Primary Target Engagement: COX Enzyme Inhibition
Cell-free assays using purified enzymes are ideal for determining the direct inhibitory effect of the generated ibuprofen on its molecular targets, COX-1 and COX-2.
Experimental Protocol: Cell-Free COX Inhibition Assay
-
Enzyme Preparation: Use commercially available purified human or ovine COX-1 and COX-2 enzymes.[9] Dilute the enzymes to the recommended concentration in the provided assay buffer.
-
Inhibitor Preparation: Prepare a dilution series of the test compound (hydrolyzed prodrug sample or pure ibuprofen as a reference) in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme cofactor, and the test inhibitor or vehicle control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[8][11]
-
Detection: After a fixed incubation time (e.g., 2 minutes), stop the reaction and measure the product formation. This can be done using various methods, such as a colorimetric assay that measures the peroxidase activity of COX or an LC-MS/MS method to directly quantify prostaglandin products like PGE2.[9][12]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[9]
B. Cellular Anti-inflammatory Effects: PGE2 Production Assay
To confirm that the inhibition of COX enzymes translates to a functional anti-inflammatory effect in a cellular context, the measurement of prostaglandin E2 (PGE2) production in stimulated inflammatory cells is a standard and reliable assay.
Experimental Protocol: Cellular PGE2 Inhibition Assay
-
Cell Culture: Plate a suitable cell line, such as murine macrophage-like RAW 264.7 cells, in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compound (the prodrug itself, which will be hydrolyzed by cellular esterases) or ibuprofen as a positive control for 1-2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium (e.g., 100 ng/mL).[13] Include an unstimulated control group.
-
Incubation: Incubate the cells for a sufficient period to allow for PGE2 production (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant for analysis.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13][14]
-
Data Analysis: Normalize the PGE2 levels and calculate the percentage inhibition of PGE2 production for each treatment condition relative to the LPS-stimulated vehicle control.[15]
C. Assessing Cytotoxicity
It is crucial to ensure that the observed anti-inflammatory effects are not a result of general cellular toxicity. A standard cytotoxicity assay should be run in parallel with the cellular activity assays.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Treatment: Plate and treat cells with the prodrug and ibuprofen at the same concentrations and for the same duration as in the PGE2 assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Data Synthesis and Interpretation
The data from these experiments should be synthesized to build a comprehensive in-vitro profile of the prodrug.
Table 2: Representative Data Summary
| Assay | Compound | Endpoint | Result |
| Hydrolysis | Isopropyl-Ibuprofen | Half-life in S9 fraction | e.g., 45 minutes |
| COX-1 Inhibition | Ibuprofen | IC50 | e.g., 15 µM |
| COX-2 Inhibition | Ibuprofen | IC50 | e.g., 5 µM |
| Cellular PGE2 Inhibition | Isopropyl-Ibuprofen | IC50 (RAW 264.7 cells) | e.g., 8 µM |
| Cytotoxicity | Isopropyl-Ibuprofen | CC50 (RAW 264.7 cells) | e.g., >100 µM |
Interpretation: The key is to correlate the rate of hydrolysis with the observed biological effect. A rapid and efficient conversion to ibuprofen should result in cellular potency (PGE2 inhibition) that approaches the enzymatic inhibitory potency (COX inhibition) of pure ibuprofen. A high CC50 value relative to the IC50 values indicates a favorable in-vitro therapeutic index.
Conclusion
The in-vitro evaluation of this compound requires a methodical, two-pronged approach that respects its identity as a prodrug. The foundational experiments must first establish its lability to enzymatic hydrolysis to release the active ibuprofen moiety. Subsequent characterization of the liberated ibuprofen's activity against COX enzymes and its downstream effects on prostaglandin synthesis in cellular models provides a complete picture of its potential efficacy. This structured approach ensures that the observed biological activity is correctly attributed to the intended mechanism of action—prodrug conversion followed by target inhibition—providing a solid and trustworthy foundation for further drug development.
References
-
Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. (2024). Inflammopharmacology. Available at: [Link]
-
Ibuprofen Chemistry. News-Medical.net. Available at: [Link]
-
Characterization of the LPS-stimulated expression of EP2 and EP4 prostaglandin E receptors in mouse macrophage-like cell line, J774.1. (1998). Biochemical and Biophysical Research Communications. Available at: [Link]
-
Design, Synthesis, in-vitro Hydrolysis and Biological Evaluation of Antioxidant conjugated Mutual Prodrugs of Ibuprofen. (2024). ResearchGate. Available at: [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (2018). AYU. Available at: [Link]
-
Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. (2016). PLoS One. Available at: [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2012). Journal of visualized experiments : JoVE. Available at: [Link]
-
PGE2 production in LPS-stimulated macrophages following treatment with.... ResearchGate. Available at: [Link]
- Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. (2021).
-
Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. ResearchGate. Available at: [Link]
-
Biocatalytic Insights for The Synthesis of New Potential Prodrugs: Design of two Ibuprofen Derivatives. (2023). Molecules. Available at: [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. (2017). International Journal of Molecular Sciences. Available at: [Link]
- Continuous flow synthesis of ibuprofen. Google Patents.
-
The enantioselective hydrolysis reaction of racemic ibuprofen methyl ester. ResearchGate. Available at: [Link]
-
Evaluation of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (Lab 4). (2017). SlideShare. Available at: [Link]
- Synthesis of the prodrug ibuprofen ~-D-glucopyranoside and its biological evalua- tion as a better moiety than the parent drug. Indian Journal of Chemistry.
-
Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. (2021). International Journal of Molecular Sciences. Available at: [Link]
-
Phagocytosis is differentially regulated by LPS in M1- and M2-like macrophages via PGE2 formation and EP4 signaling. (2024). bioRxiv. Available at: [Link]
-
Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. (2011). Baghdad Science Journal. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. Available at: [Link]
- In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions.
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]
-
Synthesis, pharmacological activity and hydrolytic behavior of glyceride prodrugs of ibuprofen. (2005). European Journal of Medicinal Chemistry. Available at: [Link]
-
Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. (2015). Experimental and Therapeutic Medicine. Available at: [Link]
-
In vivo activity of ibuprofen mixed anhydrides as measured by.... ResearchGate. Available at: [Link]
-
Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. (2014). ResearchGate. Available at: [Link]
Sources
- 1. Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, pharmacological activity and hydrolytic behavior of glyceride prodrugs of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Isopropyl 2-(4-Isobutylphenyl)propanoate: A Technical Guide for Drug Development Professionals
Introduction: The Rationale for Ester Prodrugs of Ibuprofen
Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), offers potent analgesic, anti-inflammatory, and antipyretic properties.[1] Its therapeutic efficacy, however, is sometimes moderated by certain physicochemical and pharmacokinetic limitations. As a weak acid, ibuprofen's solubility is pH-dependent, which can influence its dissolution and absorption characteristics.[2] Furthermore, direct contact of the carboxylic acid moiety with the gastric mucosa has been associated with gastrointestinal irritation.[3]
To circumvent these challenges, the development of prodrugs, particularly ester derivatives, has been a strategic focus in pharmaceutical sciences. Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of ibuprofen, is one such prodrug. The fundamental principle behind this esterification is to mask the carboxylic acid group, thereby altering the molecule's physicochemical properties to potentially enhance its pharmacokinetic profile. This guide provides an in-depth technical overview of the anticipated pharmacokinetic journey of this compound, from administration to elimination, based on established principles of prodrug metabolism and the known behavior of ibuprofen and its other ester analogs.
I. Absorption: A Tale of Two Pathways
The absorption of this compound is critically dependent on the route of administration. As a prodrug, its absorption characteristics are intrinsically linked to its conversion to the active parent drug, ibuprofen.
Oral Administration
Upon oral ingestion, this compound is expected to be absorbed from the gastrointestinal tract. The ester linkage is susceptible to hydrolysis by esterases present in the gut lumen, intestinal wall, and liver. The rate and extent of this presystemic hydrolysis will dictate the amount of intact prodrug and released ibuprofen that reaches systemic circulation. A study on other ibuprofen prodrugs in dogs showed that ester prodrugs can be rapidly biotransformed to the parent compound, with no detectable prodrug in the plasma.[4]
Transdermal Administration
The lipophilic nature of the isopropyl ester makes it a candidate for topical and transdermal delivery. Increased lipophilicity can facilitate penetration through the stratum corneum, the primary barrier of the skin. Studies on other ibuprofen esters have demonstrated enhanced skin permeation compared to ibuprofen itself.[5][6] Once within the viable epidermis and dermis, cutaneous esterases would hydrolyze the prodrug to release ibuprofen locally. Any intact prodrug that reaches the dermal microvasculature would then enter systemic circulation.
II. Distribution: Reaching the Target
Following absorption and conversion to ibuprofen, the distribution pattern is expected to be largely governed by the well-characterized distribution of ibuprofen. Ibuprofen is extensively bound to plasma proteins (over 98%), primarily albumin.[7] This high degree of protein binding results in a relatively small volume of distribution. Despite this, ibuprofen effectively penetrates into synovial fluid, which is a key target site for its anti-inflammatory action in conditions like arthritis.[8]
III. Metabolism: The Conversion and Beyond
The metabolic profile of this compound is a two-stage process: the initial hydrolysis of the ester to ibuprofen, followed by the established metabolic pathways of ibuprofen.
Hydrolysis to Ibuprofen
The critical metabolic step for the prodrug is its hydrolysis, which is catalyzed by various esterases in the body, including those in the plasma, liver, and other tissues. The rate of hydrolysis is a key determinant of the onset and duration of action. In vitro studies of various ibuprofen esters in human plasma have shown that the rate of hydrolysis can be stereoselective, with the R-isomer ester often being hydrolyzed faster than the S-isomer ester.[9]
Caption: Metabolic Pathway of this compound.
Metabolism of Ibuprofen
Once formed, ibuprofen undergoes extensive metabolism, primarily in the liver.[7] The major metabolic pathway is oxidation, mediated by the cytochrome P450 enzyme CYP2C9, to form hydroxylated and carboxylated metabolites.[7] These metabolites are pharmacologically inactive and are subsequently conjugated with glucuronic acid before excretion.[8]
Ibuprofen is a chiral compound, and while administered as a racemic mixture, the (R)-enantiomer can undergo metabolic inversion to the pharmacologically more active (S)-enantiomer.[1][8] This chiral inversion is an important aspect of ibuprofen's overall pharmacokinetics.
IV. Excretion: The Final Clearance
The elimination of this compound is dependent on its conversion to ibuprofen and the subsequent excretion of ibuprofen's metabolites. Ibuprofen is almost completely cleared from the body via metabolism, with very little of the unchanged drug being excreted in the urine.[7] The inactive glucuronide conjugates of the metabolites are primarily eliminated by the kidneys.[8] The elimination half-life of ibuprofen is typically in the range of 2 to 4 hours.[10]
V. Projected Pharmacokinetic Parameters
| Parameter | Projected Profile for this compound | Rationale |
| Cmax (Ibuprofen) | Potentially lower or delayed compared to immediate-release ibuprofen | Dependent on the rate of hydrolysis. A slower hydrolysis rate would lead to a lower peak concentration of released ibuprofen. |
| Tmax (Ibuprofen) | Likely delayed compared to immediate-release ibuprofen | Time is required for the ester to be hydrolyzed to the active drug.[11] |
| AUC (Ibuprofen) | Expected to be comparable to ibuprofen if hydrolysis is complete | The total exposure to ibuprofen should be similar if the prodrug is fully converted. |
| Bioavailability | Dependent on the extent of first-pass hydrolysis and absorption | For oral administration, significant first-pass metabolism of the ester could influence the amount of ibuprofen reaching systemic circulation. |
| Half-life (Ibuprofen) | Expected to be similar to that of ibuprofen (2-4 hours) | Once ibuprofen is formed, its elimination kinetics should follow its known profile.[10] |
VI. Experimental Protocols for Pharmacokinetic Evaluation
To definitively characterize the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are necessary.
In Vitro Esterase Stability Assay
Objective: To determine the rate of hydrolysis of this compound in the presence of plasma esterases.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a stock solution of ibuprofen as a reference standard.
-
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with the prodrug stock solution to achieve a final concentration relevant to expected therapeutic levels.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
-
Sample Processing:
-
Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., cold acetonitrile containing an internal standard).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis:
-
Analyze the supernatant for the concentrations of both this compound and ibuprofen using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the concentration of the prodrug versus time and determine the hydrolysis rate constant and half-life.
-
Caption: Workflow for In Vitro Plasma Hydrolysis Assay.
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To determine the pharmacokinetic parameters of this compound and the formed ibuprofen after oral administration in a relevant animal model (e.g., rabbit or dog).[11][12]
Methodology:
-
Animal Dosing:
-
Fast the animals overnight.
-
Administer a single oral dose of this compound formulated in a suitable vehicle. A control group should receive an equimolar dose of ibuprofen.
-
-
Blood Sampling:
-
Collect blood samples from a suitable vein (e.g., marginal ear vein in rabbits) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and ibuprofen in plasma.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the pharmacokinetic parameters for both the prodrug and ibuprofen, including Cmax, Tmax, AUC, clearance, and half-life.
-
Calculate the relative bioavailability of ibuprofen from the prodrug compared to the ibuprofen control group.
-
Conclusion: A Promising Prodrug Candidate
This compound represents a logical evolution in the formulation of ibuprofen, aiming to enhance its therapeutic profile. As a prodrug, its pharmacokinetic behavior is intrinsically tied to its conversion to the active parent molecule. While direct in vivo data remains to be fully elucidated, the existing body of knowledge on ibuprofen and its other ester derivatives provides a strong foundation for predicting its absorption, distribution, metabolism, and excretion. The experimental protocols outlined in this guide offer a robust framework for the comprehensive evaluation of this promising compound, paving the way for its potential clinical application.
References
-
Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. (2017). Dove Press. Retrieved January 23, 2026, from [Link]
-
SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. (n.d.). An-Najah National University. Retrieved January 23, 2026, from [Link]
-
Ibuprofen, (+-)-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. (2014). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Clinical pharmacokinetics of ibuprofen. The first 30 years. (1999). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis and Hydrolytic Behavior of Ibuprofen Prodrugs and Their PEGylated Derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
- N. N. Gurav, et al. (2024). International Journal of Pharmaceutical Sciences, 4(1), 2198-2205.
-
Ibuprofen. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Ibuprofen Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved January 23, 2026, from [Link]
-
Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. (2023). MDPI. Retrieved January 23, 2026, from [Link]
- Technological approaches to increase the bioavailability of Ibuprofen. (2022). Pharmacia, 69(2), 493-504.
-
Ibuprofen piconol hydrolysis in vitro in plasma, whole blood, and serum using different anticoagulants. (1993). PubMed. Retrieved January 23, 2026, from [Link]
-
In vivo pharmacokinetic studies of prodrugs of ibuprofen. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Pharmacokinetic analysis of diethylcarbonate prodrugs of ibuprofen and naproxen. (1995). PubMed. Retrieved January 23, 2026, from [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (n.d.). EPA. Retrieved January 23, 2026, from [Link]
-
Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Cmax, AUC0-t, AUC0-inf and Tmax data. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. (2013). Baghdad Science Journal. Retrieved January 23, 2026, from [Link]
-
Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Technological approaches to increase the bioavailability of Ibuprofen. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
In vivo Pharmacokinetic Studies of Prodrugs of Ibuprofen. (2007). Indian Journal of Pharmaceutical Sciences. Retrieved January 23, 2026, from [Link]
-
Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
In-vitro hydrolysis, permeability, and ocular uptake of prodrugs of N-[4-(benzoylamino)phenylsulfonyl]glycine, a novel aldose reductase inhibitor. (2001). PubMed. Retrieved January 23, 2026, from [Link]
-
Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Stereoselective enzymatic hydrolysis of various ester prodrugs of ibuprofen and flurbiprofen in human plasma. (1992). PubMed. Retrieved January 23, 2026, from [Link]
-
Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. (2013). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
Bioequivalence assessment of two formulations of ibuprofen. (2014). Dove Press. Retrieved January 23, 2026, from [Link]
-
THE PHARMACOKINETICS AND DISPOSITION OF IBUPROFEN IN THE CAMEL. (n.d.). The Veterinary Journal. Retrieved January 23, 2026, from [Link]
-
Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose. (2021). PubMed. Retrieved January 23, 2026, from [Link]
-
Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Use of a rapid HPLC assay for determination of pharmacokinetic parameters of ibuprofen in patients with cystic fibrosis. (1998). ResearchGate. Retrieved January 23, 2026, from [Link]
-
SYNTHESIS, PHARMACOLOGICAL ACTIVITY AND HYDROLYTIC BEHAVIOUR OF MUTUAL PRODRUGS OF IBUPROFEN. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved January 23, 2026, from [Link]
-
[Pharmacokinetics and bioequivalence of two ibuprofen formulations]. (1993). PubMed. Retrieved January 23, 2026, from [Link]
-
Synthesis and characterization of ibuprofen-polyethylene glycol ester wth new methods. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Technological approaches to increase the bioavailability of Ibuprofen [pharmacia.pensoft.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Pharmacokinetic analysis of diethylcarbonate prodrugs of ibuprofen and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. staff-old.najah.edu [staff-old.najah.edu]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective enzymatic hydrolysis of various ester prodrugs of ibuprofen and flurbiprofen in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ibuprofen - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
Methodological & Application
Laboratory synthesis protocol for Isopropyl 2-(4-Isobutylphenyl)propanoate
An Application Note on the Laboratory Synthesis of Isopropyl 2-(4-Isobutylphenyl)propanoate
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, the isopropyl ester of the common non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. The esterification of Ibuprofen is a key strategy in prodrug development, aimed at modifying physicochemical properties to enhance drug delivery, particularly for transdermal applications, by improving lipophilicity and potentially reducing gastrointestinal side effects associated with the parent drug.[1][2] This protocol details the Fischer-Speier esterification method, a robust and widely adopted acid-catalyzed reaction. We provide a step-by-step methodology, the chemical rationale behind each step, purification techniques, and analytical validation methods.
Introduction and Scientific Rationale
Ibuprofen, (±)-2-(p-isobutylphenyl) propionic acid, is a cornerstone analgesic and anti-inflammatory agent.[3] However, its therapeutic application can be limited by poor water solubility and the risk of gastrointestinal irritation upon oral administration.[4] The synthesis of ester prodrugs, such as this compound, represents a strategic approach to circumvent these limitations.[5] Esterification of the carboxylic acid moiety masks the polar functional group, thereby increasing the compound's lipophilicity. This enhanced lipophilicity is particularly advantageous for developing topical or transdermal drug delivery systems, as it facilitates penetration through the stratum corneum of the skin.[2]
The chosen synthetic route is the Fischer-Speier esterification , a classic and reliable method for producing esters from carboxylic acids and alcohols.[4] This equilibrium-driven process is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Required Grade |
| Ibuprofen | C₁₃H₁₈O₂ | 206.29 | >98% |
| Isopropyl Alcohol (IPA) | C₃H₈O | 60.10 | Anhydrous, >99.5% |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |
| n-Hexane | C₆H₁₄ | 86.18 | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh |
Laboratory Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass chromatography column
-
Beakers, Erlenmeyer flasks, and graduated cylinders
-
TLC plates (silica gel 60 F₂₅₄) and development chamber
-
UV lamp for TLC visualization
-
Standard analytical instruments: FTIR and NMR spectrometers
Detailed Synthesis Protocol
This protocol is designed for a synthesis yielding approximately 5-10 grams of the target ester. Adjust quantities as needed, maintaining molar ratios.
Step 1: Esterification Reaction
Causality: The reaction is performed under reflux to accelerate the rate of this equilibrium-limited reaction without loss of volatile reagents. An excess of isopropyl alcohol is used to shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Place Ibuprofen (10.0 g, 48.5 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous Isopropyl Alcohol (100 mL, ~1.3 mol) . The large excess serves as both reactant and solvent.
-
Stir the mixture until the Ibuprofen is fully dissolved.
-
Carefully and slowly add concentrated Sulfuric Acid (2 mL) dropwise to the stirring solution. Caution: This addition is exothermic.
-
Attach the reflux condenser and begin heating the mixture to a gentle reflux (approximately 82-85 °C).
-
Maintain the reflux with continuous stirring for 12-16 hours.[1] The reaction progress can be monitored by TLC (Mobile phase: 7:1 n-Hexane:Ethyl Acetate), observing the disappearance of the Ibuprofen spot and the appearance of a new, less polar product spot.[1]
// Nodes RCOOH [label="R-COOH (Ibuprofen)"]; H_plus [label="H⁺"]; Protonated_Carbonyl [label="[R-C(OH)₂]⁺ (Protonated Carbonyl)"]; ROH [label="R'-OH (Isopropyl Alcohol)"]; Tetrahedral_Intermediate [label="[R-C(OH)₂(O⁺HR')] (Tetrahedral Intermediate)"]; Water_Elimination [label="[R-C(OH)(O-R')] + H₂O"]; Ester [label="R-COOR' (Ester Product)"];
// Edges RCOOH -> Protonated_Carbonyl [label="+ H⁺"]; Protonated_Carbonyl -> Tetrahedral_Intermediate [label="+ R'-OH"]; Tetrahedral_Intermediate -> Water_Elimination [label="- H₂O, -H⁺"]; Water_Elimination -> Ester;
// Formatting {rank=same; RCOOH; H_plus;} {rank=same; Protonated_Carbonyl; ROH;} } /dot Caption: The acid-catalyzed mechanism for the formation of the ester from a carboxylic acid and an alcohol.
Step 2: Aqueous Work-up and Extraction
Causality: The work-up is critical for quenching the reaction, removing the acid catalyst, and separating the organic product from the aqueous phase and unreacted starting material. Sodium bicarbonate neutralizes the sulfuric acid and deprotonates any unreacted Ibuprofen, forming a water-soluble carboxylate salt that can be washed away.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a 500 mL beaker and slowly pour it into 200 mL of cold deionized water.
-
Carefully neutralize the solution by adding a saturated Sodium Bicarbonate solution portion-wise until effervescence ceases (pH ~7-8). This step removes the sulfuric acid catalyst and any unreacted Ibuprofen.
-
Transfer the entire mixture to a 500 mL separatory funnel.
-
Extract the aqueous phase with Ethyl Acetate (3 x 75 mL) . After each extraction, collect the organic layer.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution, 1 x 50 mL) to reduce the amount of dissolved water.
-
Dry the combined organic phase over anhydrous Magnesium Sulfate .[1] Swirl the flask until the drying agent no longer clumps.
-
Filter the solution to remove the drying agent.
-
Remove the solvent (Ethyl Acetate and excess Isopropyl Alcohol) under reduced pressure using a rotary evaporator to yield the crude product as a transparent oil.[1]
Step 3: Purification by Column Chromatography
Causality: Column chromatography is employed to separate the desired ester from non-polar impurities and any remaining starting material. The separation is based on the differential adsorption of compounds to the polar silica gel stationary phase. The less polar ester will elute faster than more polar impurities.
-
Prepare a chromatography column with silica gel , using a slurry method with n-Hexane.
-
Prepare the mobile phase: a mixture of n-Hexane and Ethyl Acetate in a 7:1 ratio .[1]
-
Dissolve the crude oil in a minimal amount of the mobile phase and load it onto the column.
-
Elute the product from the column with the mobile phase, collecting fractions.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound as a clear, colorless to light yellow liquid.
Product Characterization and Validation
Trustworthiness: A protocol is only as good as its validation. Confirming the structure and purity of the synthesized compound is a mandatory step for scientific integrity.
| Analysis | Expected Result |
| Appearance | Colorless to light yellow clear liquid. |
| FTIR (neat) | ~1730 cm⁻¹ (C=O ester stretch), disappearance of broad O-H band from 2500-3300 cm⁻¹ of the carboxylic acid. |
| ¹H NMR (CDCl₃) | δ ~7.20 (d, 2H, Ar-H), δ ~7.10 (d, 2H, Ar-H), δ ~5.00 (septet, 1H, -OCH(CH₃)₂), δ ~3.65 (q, 1H, -CH(CH₃)COO-), δ ~2.45 (d, 2H, Ar-CH₂-), δ ~1.85 (m, 1H, -CH(CH₃)₂), δ ~1.50 (d, 3H, -CH(CH₃)COO-), δ ~1.20 (d, 6H, -OCH(CH₃)₂), δ ~0.90 (d, 6H, -CH(CH₃)₂).[6] |
| ¹³C NMR (CDCl₃) | δ ~175 (C=O), δ ~140 (Ar-C), δ ~138 (Ar-C), δ ~129 (Ar-CH), δ ~127 (Ar-CH), δ ~68 (-OCH), δ ~45 (Ar-CH₂), δ ~45 (-CH(COO)), δ ~30 (-CH(CH₃)₂), δ ~22 (Ar-CH₂-CH(CH₃)₂), δ ~22 (-OCH(CH₃)₂), δ ~18 (-CH(CH₃)COO-). |
| Yield | Typical yields after purification range from 70-85%. |
Safety and Handling Precautions
-
General: Conduct all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Sulfuric Acid: Concentrated H₂SO₄ is extremely corrosive. Handle with extreme care and add it slowly to the alcohol to dissipate heat.
-
Flammable Solvents: Isopropyl alcohol, ethyl acetate, and n-hexane are highly flammable.[8][9] Ensure there are no open flames or spark sources in the vicinity.[10] Use a heating mantle, not a hot plate, for heating.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, regional, and national regulations.
References
-
Abualhasan, M., & Qutob, M. (2015). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 352-354. [Link]
-
Contesini, F. J., et al. (2020). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. Catalysts, 10(9), 1039. [Link]
-
Yuan, S., et al. (2020). New expression system to increase the yield of phloroglucinol. Biotechnology & Biotechnological Equipment, 34(1), 405-412. [Link]
-
Gao, L., et al. (2010). Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. American Pharmaceutical Review. [Link]
-
Abualhasan, M. (2015). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. ResearchGate. [Link]
- Zhang, W. R., et al. (2022). Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use.
-
National Center for Biotechnology Information. (.+-.)-2-(p-Isobutylphenyl)propionic acid. PubChem. [Link]
-
Oxford Instruments. (2020). Structural Elucidation by Benchtop NMR Spectroscopy: Ibuprofen. [Link]
-
Marathias, V. M., et al. (2007). Stereochemical identification of (R)- and (S)-ibuprofen using residual dipolar couplings, NMR, and modeling. Chirality, 19(9), 741-50. [Link]
-
Carl ROTH GmbH + Co. KG. (2021). Safety Data Sheet: 2-Propanol. [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Isopropyl alcohol. [Link]
-
Lyondell Chemical Company. (2015). Safety Data Sheet: IPA-ISOPROPYL ALCOHOL. [Link]
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. SID 138460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use - Google Patents [patents.google.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. phi.com [phi.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. chemos.de [chemos.de]
- 10. fishersci.co.uk [fishersci.co.uk]
Purification techniques for Isopropyl 2-(4-Isobutylphenyl)propanoate
An In-Depth Guide to the Purification of Isopropyl 2-(4-Isobutylphenyl)propanoate
Abstract
This compound, the isopropyl ester of ibuprofen, is a compound of significant interest in pharmaceutical development, often explored as a prodrug to modulate the physicochemical and pharmacokinetic properties of ibuprofen.[1][2] Achieving high purity of this active pharmaceutical ingredient (API) is non-negotiable, as residual impurities from the synthesis can impact efficacy, safety, and stability. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust purification and characterization of this compound. We delve into the causality behind experimental choices, offering field-proven protocols for chromatography and recrystallization, and conclude with essential analytical methods for purity validation.
Rationale for Purification: Understanding Potential Impurities
The synthesis of this compound, typically through the esterification of ibuprofen with isopropyl alcohol, can introduce several impurities.[3][4] A successful purification strategy is predicated on understanding what needs to be removed.
Common Impurities Include:
-
Unreacted Ibuprofen: The most common impurity due to incomplete esterification.
-
Residual Solvents and Catalysts: Isopropyl alcohol, acid catalysts (e.g., sulfuric acid), and any organic solvents used in the reaction.[5]
-
By-products: Side-reaction products such as 4-isobutylacetophenone, isobutylbenzene, and other structurally related compounds.[6]
-
Degradation Products: Hydrolysis of the ester back to ibuprofen and isopropanol can occur under non-optimal conditions.[2]
The choice of purification technique is dictated by the scale of the synthesis, the nature of the impurities, and the required final purity, as illustrated in the decision workflow below.
Sources
- 1. EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. staff.najah.edu [staff.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. US5151551A - Method for purification of ibuprofen comprising mixtures - Google Patents [patents.google.com]
Application Notes and Protocols: Isopropyl 2-(4-Isobutylphenyl)propanoate as a Potential Prodrug of Ibuprofen
Introduction: The Rationale for an Ibuprofen Prodrug
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation.[1] Its therapeutic efficacy is, however, often shadowed by a significant side effect profile, most notably gastrointestinal (GI) toxicity.[2] The primary mechanism of this toxicity stems from the direct irritation of the gastric mucosa by the free carboxylic acid moiety of ibuprofen, compounded by the systemic inhibition of cyclooxygenase (COX) enzymes, which are crucial for producing gastroprotective prostaglandins.[3][4] This can lead to complications ranging from dyspepsia to peptic ulcers and bleeding.[2]
The prodrug approach represents a strategic maneuver to circumvent these limitations. A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[5] For NSAIDs like ibuprofen, esterification of the carboxylic acid group is a common and effective strategy.[6] This masks the acidic group, preventing direct mucosal irritation.[7] Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of ibuprofen, is designed to be stable in the acidic environment of the stomach and to be hydrolyzed by esterases in the more neutral pH of the intestine and in the systemic circulation, releasing the active ibuprofen.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound as a potential prodrug of ibuprofen. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices, ensuring scientific integrity and reproducibility.
Synthesis and Characterization of this compound
The synthesis of this compound is readily achieved via Fischer esterification, an acid-catalyzed reaction between ibuprofen and isopropanol.[8]
Protocol 1: Synthesis via Fischer Esterification
Objective: To synthesize this compound from ibuprofen and isopropanol.
Materials:
-
Ibuprofen (1 mole equivalent)
-
Isopropanol (used as both reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount, e.g., 5 drops per 5 mL of isopropanol)[9]
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve ibuprofen in an excess of isopropanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for a defined period (e.g., 45 minutes).[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted ibuprofen), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.
Characterization: The identity and purity of the synthesized ester should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the ester carbonyl group and the absence of the carboxylic acid hydroxyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
In Vitro Evaluation of Prodrug Properties
A successful prodrug must remain intact until it reaches the desired site of absorption and/or action, and then efficiently convert to the active parent drug. The following in vitro assays are critical for evaluating these characteristics.
Protocol 2: Chemical and Enzymatic Hydrolysis
Objective: To determine the stability of this compound in simulated gastric fluid and its susceptibility to enzymatic hydrolysis.
Part A: Stability in Simulated Gastric Fluid (SGF)
Rationale: The prodrug should exhibit high stability in the acidic environment of the stomach to prevent premature release of ibuprofen and subsequent gastric irritation.
Materials:
-
This compound
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
HPLC system with UV detector
-
Incubator/shaker at 37°C
Procedure:
-
Prepare a stock solution of the prodrug in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with SGF to a final concentration (e.g., 10 µg/mL).
-
Incubate the solution at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 30, 60, 90, and 120 minutes), withdraw aliquots of the sample.
-
Immediately quench the reaction by adding a suitable organic solvent (e.g., acetonitrile) to precipitate any proteins and stop further hydrolysis.
-
Centrifuge the samples and analyze the supernatant by HPLC to quantify the remaining prodrug and the formation of ibuprofen.
-
The hydrolysis should follow pseudo-first-order kinetics.
Part B: Enzymatic Hydrolysis using Porcine Liver Esterase (PLE)
Rationale: Porcine liver esterase is a commercially available enzyme preparation that serves as a model for the esterases present in the intestine and plasma, which are responsible for the bioconversion of the prodrug.[10]
Materials:
-
This compound
-
Porcine Liver Esterase (PLE)
-
Phosphate buffer (e.g., pH 7.4)
-
HPLC system with UV detector
-
Incubator/shaker at 37°C
Procedure:
-
Prepare a stock solution of the prodrug as in Part A.
-
Prepare a fresh solution of PLE in phosphate buffer (pH 7.4).
-
In a reaction vessel, combine the phosphate buffer and the prodrug stock solution. Pre-incubate at 37°C.
-
Initiate the reaction by adding the PLE solution.
-
At various time points, withdraw aliquots and quench the reaction as described above.
-
Analyze the samples by HPLC to determine the rate of disappearance of the prodrug and the appearance of ibuprofen.
Protocol 3: Plasma Stability Assay
Rationale: This assay determines the stability of the prodrug in plasma, providing an indication of its in vivo half-life and the rate of conversion to the active drug in the systemic circulation.[9]
Materials:
-
This compound
-
Rat or human plasma
-
HPLC-MS/MS system
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the prodrug in a minimal amount of an organic solvent like DMSO.
-
Add the stock solution to pre-warmed plasma (e.g., rat or human) to a final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the plasma and terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining prodrug.
-
The percentage of the compound remaining at each time point is plotted against time, and the half-life (t½) is calculated.
Protocol 4: Caco-2 Cell Permeability Assay
Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium and is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[11] This assay determines the apparent permeability (Papp) of the prodrug and can also indicate if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer
-
LC-MS/MS system
Procedure:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For the permeability assessment, wash the cell monolayers with transport buffer.
-
Add the test compound (dissolved in transport buffer) to either the apical (AP) or basolateral (BL) side of the monolayer.
-
At specified time intervals, collect samples from the receiver compartment (BL for AP to BL transport, and AP for BL to AP transport).
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
The efflux ratio (ER) is calculated as the ratio of Papp (BL to AP) to Papp (AP to BL). An ER greater than 2 suggests the involvement of active efflux.[11]
Data Presentation
Table 1: Expected Physicochemical and In Vitro Properties
| Parameter | Ibuprofen | This compound | Rationale for Improvement |
| LogP | ~3.97 | Higher (more lipophilic) | Enhanced membrane permeability |
| Aqueous Solubility | Low (especially at acidic pH)[12] | Very low | Increased lipophilicity |
| Stability in SGF (pH 1.2) | Stable | Expected to be highly stable | Prevents premature hydrolysis in the stomach |
| Hydrolysis by Esterases | Not applicable | Susceptible to hydrolysis | Enables bioconversion to active ibuprofen |
| Plasma Half-life (in vitro) | Stable | Expected to be hydrolyzed | Indicates rate of conversion in circulation |
| Caco-2 Papp (AP to BL) | Moderate | Expected to be higher | Improved absorption across the intestinal epithelium |
| Caco-2 Efflux Ratio | Low | Expected to be low | Not a significant substrate for efflux transporters |
In Vivo Evaluation in a Rat Model
In vivo studies are essential to confirm the findings from in vitro assays and to assess the overall pharmacokinetic profile and gastrointestinal safety of the prodrug.
Protocol 5: Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic parameters of ibuprofen following oral administration of this compound and ibuprofen itself.
Animals: Male Sprague-Dawley rats are a commonly used model for such studies.[13]
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer either the prodrug or ibuprofen (at equimolar doses) orally via gavage.
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentrations of both the prodrug and ibuprofen in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for ibuprofen from both treatment groups.
Expected Outcome: Administration of the prodrug may result in a delayed Tmax and a potentially prolonged therapeutic concentration of ibuprofen in the plasma compared to the administration of ibuprofen itself, which is indicative of a successful prodrug strategy.[14]
Protocol 6: Gastrointestinal Toxicity Assessment
Objective: To evaluate and compare the gastrointestinal toxicity of the prodrug and ibuprofen after oral administration.
Procedure:
-
Administer high doses of either the prodrug or ibuprofen to rats daily for a specified period (e.g., 5 days).[15]
-
A control group should receive the vehicle only.
-
After the treatment period, euthanize the animals and carefully excise their stomachs.
-
Examine the stomachs for macroscopic signs of damage, such as hemorrhages, erosions, and ulcers. The ulcer index can be calculated based on the number and severity of the lesions.[16]
-
For a more detailed assessment, fix the stomach tissues in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for histopathological examination.[15] This will allow for the evaluation of mucosal integrity, inflammation, and other cellular changes.
Expected Outcome: The group treated with this compound is expected to show a significantly lower ulcer index and less severe histopathological damage compared to the ibuprofen-treated group, demonstrating the gastro-sparing potential of the prodrug approach.
Visualizations
Metabolic Pathway of the Prodrug
Caption: Bioconversion pathway of the ibuprofen prodrug.
Experimental Workflow for Prodrug Evaluation
Caption: Overall experimental workflow for prodrug evaluation.
Conclusion
The development of this compound as a prodrug of ibuprofen presents a promising strategy to mitigate the gastrointestinal side effects associated with the parent drug. By temporarily masking the free carboxylic acid group, the prodrug is designed to bypass the stomach intact and release the active ibuprofen upon absorption and enzymatic hydrolysis. The protocols detailed in these application notes provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of this and similar ester-based prodrugs. Successful execution of these studies will provide critical data on the stability, permeability, pharmacokinetic profile, and gastrointestinal safety of the prodrug, thereby informing its potential for further clinical development.
References
- CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis - Google Patents.
-
Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. MDPI. Available at: [Link]
-
SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION - An-Najah Staff. Available at: [Link]
-
In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. MDPI. Available at: [Link]
-
result of the amount of ibuprofen obtained from UV and HPLC analysis. - ResearchGate. Available at: [Link]
-
Prostaglandins, NSAIDs, and gastric mucosal protection: why doesn't the stomach digest itself? - PubMed. Available at: [Link]
-
Hydrolysis with porcine esterase? - ResearchGate. Available at: [Link]
-
Evaluation of gastrointestinal toxicity of ibuprofen using surrogate markers in rats: effect of formulation and route of administration - PubMed. Available at: [Link]
-
Differential Effects of Nonsteroidal Anti-Inflammatory Drugs in an In Vitro Model of Human Leaky Gut - NIH. Available at: [Link]
-
Prostaglandins, NSAIDs, and Gastric Mucosal Protection: Why Doesn't the Stomach Digest Itself? - American Physiological Society Journal. Available at: [Link]
-
Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]
-
Comparative Histopathological Effects of Several Non-Selective NSAIDs on Gastric Mucosa in Wistar Rats - Maranatha Journal. Available at: [Link]
-
In vivo pharmacokinetic studies of prodrugs of ibuprofen - ResearchGate. Available at: [Link]
-
Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - NIH. Available at: [Link]
-
In vivo Pharmacokinetic Studies of Prodrugs of Ibuprofen - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
(PDF) Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - ResearchGate. Available at: [Link]
-
Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC - PubMed Central. Available at: [Link]
-
Caco-2 Permeability Assay - Evotec. Available at: [Link]
-
(PDF) Enhancing Gastrointestinal Tolerance -The Promise of Mutual Prodrugs in NSAID Therapy: A Review-**************** - ResearchGate. Available at: [Link]
-
The gastric mucosa histology in IBU-induced gastric mucosal injury in... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
-
The Fischer Esterification. Available at: [Link]
-
-
Prodrugs of NSAIDs: A Review - OUCI. Available at: [Link]
-
Drugs for Peptic Ulcer Disease: Prostaglandin Analogs as Mucosal Protective Agents - JoVE. Available at: [Link]
-
THE HISTOLOGICAL EFFECT OF IBUPROFEN DOSAGE ON THE LIVER OF WISTAR RATS - Research Publish Journals. Available at: [Link]
-
Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal. Available at: [Link]
-
2277–4998 METHOD DEVELOPMENT AND QUANTITATIVE ANALYSIS OF IBUPROFEN GEL BY USING HPLC AND FTIR METHOD. Available at: [Link]
-
Original manuscript “Exploring the Potential of Ester Prodrugs - AWS. Available at: [Link]
-
Ibuprofen-induced Gastric Ulcer in Wistar rats: Evaluating the Impact of Fermented Ripe and Unripe Carica. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
-
The Stereoselective Pharmacokinetics of Ibuprofen Enantiomers in Mice, Guinea Pigs, and Rats - PubMed. Available at: [Link]
-
A Review Article on Prodrug of NSAIDs, More Than Meet Eye. Available at: [Link]
-
Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) A. Available at: [Link]
-
Insights into Prospects of Novel NSAID Prodrugs in the Management of Gastrointestinal Toxicity: A Perspective Review - PubMed. Available at: [Link]
-
Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - OUCI. Available at: [Link]
-
drug solubility, membrane permeability, & the efflux ratio - YouTube. Available at: [Link]
-
Figure 4 from Prostaglandins, NSAIDs, and gastric mucosal protection: why doesn't the stomach digest itself? | Semantic Scholar. Available at: [Link]
-
Effects of age and dose on the pharmacokinetics of ibuprofen in the rat - PubMed. Available at: [Link]
-
Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media - ResearchGate. Available at: [Link]
-
Ibuprofen (CAS 15687-27-1) - Chemical & Physical Properties by Cheméo. Available at: [Link]
-
Prodrugs of NSAIDs: A Review - PMC - NIH. Available at: [Link]
Sources
- 1. Prodrugs of NSAIDs: A Review [ouci.dntb.gov.ua]
- 2. Insights into Prospects of Novel NSAID Prodrugs in the Management of Gastrointestinal Toxicity: A Perspective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandins, NSAIDs, and gastric mucosal protection: why doesn't the stomach digest itself? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathogenesis of NSAID-induced gastric damage: Importance of cyclooxygenase inhibition and gastric hypermotility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsred.com [ijsred.com]
- 6. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of gastrointestinal toxicity of ibuprofen using surrogate markers in rats: effect of formulation and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal.maranatha.edu [journal.maranatha.edu]
- 16. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols: Isopropyl 2-(4-Isobutylphenyl)propanoate in Drug Delivery Research
Introduction: A Prodrug Strategy for Enhanced Ibuprofen Delivery
Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), offers effective relief from pain and inflammation. However, its oral administration is often associated with gastrointestinal side effects, and its physicochemical properties can limit its efficacy in topical formulations. Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of ibuprofen, represents a strategic prodrug approach to circumvent these limitations. By masking the carboxylic acid group of ibuprofen, this ester modification increases the lipophilicity of the molecule. This enhanced lipophilicity is hypothesized to improve its permeation through the stratum corneum, the primary barrier of the skin, making it a promising candidate for topical and transdermal drug delivery systems. This approach aims to deliver ibuprofen directly to the site of inflammation, thereby reducing systemic exposure and minimizing adverse effects.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound in drug delivery research. It includes detailed protocols for its synthesis, formulation into various delivery systems, and methods for their characterization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Source |
| Synonyms | Isopropyl ibuprofen, Ibuprofen Isopropyl Ester | [2] |
| Molecular Formula | C₁₆H₂₄O₂ | [2][3] |
| Molecular Weight | 248.36 g/mol | [2][3] |
| Appearance | Liquid | [2][3] |
| Storage Temperature | 2-30°C | [2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Fischer esterification reaction, where ibuprofen is reacted with isopropanol in the presence of an acid catalyst.
Experimental Workflow: Fischer Esterification
Caption: Fischer Esterification Workflow for Isopropyl Ibuprofen Synthesis.
Protocol: Synthesis of this compound
Materials:
-
Ibuprofen (1.0 eq)
-
Isopropanol (used as both reactant and solvent, excess)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for mobile phase
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ibuprofen in an excess of isopropanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain the pure this compound.
Characterization: Confirm the structure and purity of the synthesized product using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Applications in Drug Delivery Systems
The increased lipophilicity of this compound makes it a versatile candidate for various drug delivery systems, particularly for topical and transdermal applications.
Topical Gels and Creams
Incorporating this compound into topical gels and creams can enhance the local delivery of ibuprofen to underlying tissues.
Protocol: Preparation of a Topical Gel
Materials:
-
This compound (e.g., 1-5% w/w)
-
Carbopol 940 (gelling agent)
-
Triethanolamine (neutralizing agent)
-
Propylene glycol (humectant and penetration enhancer)
-
Purified water
Procedure:
-
Gelling Agent Dispersion: Disperse Carbopol 940 in purified water with constant stirring until a uniform dispersion is formed.
-
Drug Incorporation: In a separate beaker, dissolve this compound in propylene glycol.
-
Mixing: Slowly add the drug solution to the Carbopol dispersion with continuous stirring.
-
Neutralization: Add triethanolamine dropwise to neutralize the Carbopol and form a transparent gel of the desired consistency.
-
Final Volume: Adjust the final weight of the gel with purified water.
Microemulsions for Enhanced Solubilization and Permeation
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, surfactant, and cosurfactant. They can significantly enhance the solubility and skin permeation of poorly water-soluble drugs like this compound.
Protocol: Formulation of an this compound Microemulsion
Materials:
-
This compound (oil phase)
-
Tween 80 (surfactant)
-
Propylene glycol (cosurfactant)
-
Purified water (aqueous phase)
Procedure:
-
Component Mixing: Prepare the oil phase by dissolving this compound in the chosen oil (if different).
-
Surfactant/Cosurfactant Mixture: In a separate container, mix Tween 80 and propylene glycol in a predetermined ratio (e.g., 2:1, 3:1).
-
Titration: Slowly titrate the aqueous phase into the surfactant/cosurfactant mixture with continuous stirring. Add the oil phase to this mixture.
-
Microemulsion Formation: Continue stirring until a clear and transparent microemulsion is formed.
-
Characterization: Characterize the microemulsion for globule size, polydispersity index, zeta potential, and drug content.
Nanoparticles for Controlled Release
Formulating this compound into nanoparticles can offer controlled release and improved penetration into the skin layers. A common method for preparing polymeric nanoparticles is the solvent evaporation technique.[1]
Caption: Workflow for Nanoparticle Formulation via Solvent Evaporation.
Protocol: Preparation of Nanoparticles by Solvent Evaporation
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Dichloromethane (organic solvent)
-
Polyvinyl alcohol (PVA) (surfactant)
-
Purified water
Procedure:
-
Organic Phase: Dissolve this compound and PLGA in dichloromethane.
-
Aqueous Phase: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature overnight to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Washing and Collection: Collect the nanoparticles by centrifugation, wash them with purified water to remove excess PVA, and then resuspend them.
-
Lyophilization: Freeze-dry the nanoparticle suspension to obtain a powder for long-term storage.
Characterization and Evaluation
Thorough characterization of the formulated drug delivery systems is essential to ensure their quality, stability, and performance.
| Parameter | Method | Purpose |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of nanoparticles and microemulsion droplets. |
| Zeta Potential | Electrophoretic Light Scattering | To assess the surface charge and predict the stability of colloidal systems. |
| Encapsulation Efficiency and Drug Loading | UV-Vis Spectrophotometry or HPLC | To quantify the amount of drug successfully encapsulated within the nanoparticles. |
| In Vitro Drug Release | Dialysis Bag Method or Franz Diffusion Cell | To study the rate and mechanism of drug release from the formulation. |
| In Vitro Skin Permeation | Franz Diffusion Cell with excised skin (e.g., porcine or human) | To evaluate the ability of the formulation to deliver the drug across the skin barrier. |
| Physical Stability | Visual inspection, pH, viscosity measurements over time | To assess the shelf-life and stability of the formulation under different storage conditions. |
Protocol: In Vitro Skin Permeation Study using a Franz Diffusion Cell
Materials:
-
Franz diffusion cells
-
Excised porcine or human skin
-
Phosphate buffered saline (PBS, pH 7.4) as receptor medium
-
The formulated this compound delivery system
-
Syringes and vials for sample collection
Procedure:
-
Skin Preparation: Thaw and mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with PBS and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic physiological conditions.
-
Sample Application: Apply a known quantity of the formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor medium and replace with an equal volume of fresh, pre-warmed PBS.
-
Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time. Determine the steady-state flux (Jss) and permeability coefficient (Kp).
Conclusion
This compound stands as a promising prodrug of ibuprofen with significant potential for enhancing topical and transdermal drug delivery. Its increased lipophilicity facilitates its formulation into various advanced drug delivery systems, including gels, microemulsions, and nanoparticles. The protocols and characterization methods outlined in this document provide a foundational framework for researchers to explore and optimize the delivery of this compound, potentially leading to the development of safer and more effective topical anti-inflammatory therapies.
References
-
PubChem. 2-(4-Isobutyrylphenyl)propionic acid. National Center for Biotechnology Information. [Link]
-
Abualhasan, M. N. (2015). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. ResearchGate. [Link]
-
Michalak, I., et al. (2021). Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose. MDPI. [Link]
-
Hussain, A., et al. (2011). Prodrugs of NSAIDs: A Review. PMC. [Link]
- Google Patents. Process for making 2-(4-isobutylphenyl)
- Google Patents.
-
Bansal, A. K., et al. (2001). Alkyl Ester Prodrugs for Improved Topical Delivery of Ibuprofen. PubMed. [Link]
-
J&K Scientific LLC. This compound. [Link]
-
Prausnitz, M. R., & Langer, R. (2008). Transdermal drug delivery. Nature biotechnology. [Link]
-
Acevedo-Fani, A., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. [Link]
-
Ossowicz-Rupniewska, P., et al. (2023). Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research. MDPI. [Link]
-
Fagron. Considerations for Transdermal Vehicles. (2023). [Link]
-
Boonme, P., et al. (2007). Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs. AAPS PharmSciTech. [Link]
- Google Patents.
-
PubChem. 4-Isobutyl-2-isopropylphenol. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. isopropyl isobutyrate. [Link]
-
PubChem. Isopropyl 2-bromo-2-methylpropionate. National Center for Biotechnology Information. [Link]
Sources
Application Notes and Protocols for the Topical Formulation of Isopropyl 2-(4-Isobutylphenyl)propanoate
Abstract: This document provides a comprehensive guide for the formulation and characterization of Isopropyl 2-(4-Isobutylphenyl)propanoate, an isopropyl ester prodrug of ibuprofen, for topical delivery. The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind key formulation decisions. The objective is to leverage the enhanced lipophilicity of the prodrug to improve skin permeation and achieve localized anti-inflammatory effects, thereby minimizing the systemic side effects associated with oral non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
Introduction: The Rationale for a Topical Ibuprofen Prodrug
Ibuprofen is a cornerstone NSAID for managing pain and inflammation. However, its oral administration is linked to potential gastrointestinal and cardiovascular adverse effects. Topical delivery offers a promising alternative by directing the active pharmaceutical ingredient (API) to the local site of inflammation, thus reducing systemic exposure.[1][3]
The primary barrier to topical delivery is the highly lipophilic nature of the skin's outermost layer, the stratum corneum.[3] While ibuprofen itself is largely lipophilic, its permeation can be limited.[4] A common and effective strategy to overcome this is the use of a prodrug, such as this compound (Isopropyl Ibuprofen). By esterifying the carboxylic acid group of ibuprofen, we increase its lipophilicity, which can facilitate its partitioning into and diffusion across the stratum corneum.[5][6][7] Once within the viable epidermis, endogenous esterase enzymes are expected to hydrolyze the ester bond, releasing the active parent drug, ibuprofen, directly into the target tissue.
This guide outlines the critical steps from initial characterization of the API to the development and evaluation of two distinct topical formulations: a hydroalcoholic gel and an emulgel.
Pre-formulation Assessment
A thorough understanding of the API's fundamental properties is critical for rational formulation design.
Physicochemical Properties of this compound
The key physicochemical parameters of Isopropyl Ibuprofen are summarized below. These properties dictate the choice of solvents, excipients, and the overall formulation strategy.
| Property | Value / Description | Source |
| IUPAC Name | propan-2-yl 2-(4-isobutylphenyl)propanoate | [8] |
| Synonyms | Ibuprofen Isopropyl Ester | [] |
| CAS Number | 64622-17-9 | [10] |
| Molecular Formula | C₁₆H₂₄O₂ | [10] |
| Molecular Weight | 248.36 g/mol | |
| Physical Form | Liquid or viscous liquid | [10] |
| Solubility | Insoluble in water; soluble in most organic solvents. | [8] |
| Storage | Sealed in a dry environment at room temperature. | [10] |
Mechanism of Prodrug Permeation
The enhanced skin permeation of Isopropyl Ibuprofen is predicated on a two-step mechanism: passive diffusion of the lipophilic prodrug followed by enzymatic bioactivation to the parent drug.
Caption: Prodrug permeation and bioactivation pathway.
Analytical Method Development: HPLC
A robust analytical method is required for the quantification of Isopropyl Ibuprofen in raw materials and formulated products. High-Performance Liquid Chromatography (HPLC) is the standard method.
Protocol 1: HPLC Quantification of Isopropyl Ibuprofen
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: ~220 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of Isopropyl Ibuprofen reference standard in the mobile phase. Create a calibration curve using a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Accurately weigh a portion of the formulation, dissolve it in a suitable solvent (e.g., methanol or mobile phase), sonicate to ensure complete extraction, and dilute to fall within the calibration curve range. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Run standards and samples. Quantify the sample concentration against the linear regression of the calibration curve.
Formulation Development and Protocols
The choice of formulation vehicle is critical for drug stability, skin feel, and permeation efficiency.[11][12] We present protocols for two common and effective systems: a hydroalcoholic gel and an emulgel.
Excipient Selection and Rationale
The function of each excipient class is crucial for the final product's performance.
| Excipient Class | Example(s) | Function & Rationale | Source |
| Gelling Agent | Carbopol® 940, Hydroxypropyl Methylcellulose (HPMC) | Creates the semi-solid structure of the gel. Carbomers provide excellent clarity and viscosity at low concentrations after neutralization. | [13][14][15] |
| Solvent / Co-Solvent | Ethanol, Propylene Glycol (PG), Isopropyl Myristate | Solubilizes the lipophilic API. Ethanol and PG also act as penetration enhancers by altering the lipid structure of the stratum corneum. | [16][17] |
| Neutralizing Agent | Triethanolamine (TEA), Sodium Hydroxide | Used to neutralize acidic polymers like Carbopol, causing them to uncoil and thicken the solution to form a gel. | |
| Penetration Enhancer | Propylene Glycol, Oleic Acid, Terpenes (e.g., L-Menthol) | Reversibly disrupts the stratum corneum barrier or enhances API solubility within the skin, thereby increasing drug flux. | [16][18][19] |
| Emulsifiers (for Emulgel) | Tween® 80 (hydrophilic), Span® 80 (lipophilic) | Stabilize the oil-in-water emulsion. A combination is often used to achieve the desired Hydrophile-Lipophile Balance (HLB). | [20][21] |
| Oil Phase (for Emulgel) | Light Mineral Oil, Isopropyl Myristate | Serves as the carrier for the lipophilic API in the dispersed phase of the emulsion. | [21] |
| Humectant | Glycerin, Propylene Glycol | Prevents the formulation from drying out and hydrates the skin. | |
| Preservative | Methylparaben, Phenoxyethanol | Prevents microbial growth in the aqueous phase of the formulation. | [14] |
Protocol 2: Preparation of a 5% w/w Isopropyl Ibuprofen Hydroalcoholic Gel
This protocol describes a simple gel formulation, which is often preferred for its non-greasy feel and ease of application.[2]
-
Phase A (Polymer Dispersion): In a primary vessel, disperse Carbopol® 940 (e.g., 1.0% w/w) in purified water with high-speed homogenization until a uniform, lump-free dispersion is achieved.
-
Phase B (API Solubilization): In a separate vessel, dissolve Isopropyl Ibuprofen (5.0% w/w), L-Menthol (as a penetration enhancer, e.g., 0.5% w/w), and Methylparaben (preservative, e.g., 0.1% w/w) in Ethanol (e.g., 30% w/w) and Propylene Glycol (e.g., 10% w/w). Mix until a clear solution is formed.
-
Emulsification: Slowly add Phase B to Phase A under continuous mixing. Mix until the system is homogenous.
-
Neutralization: Slowly add Triethanolamine (TEA) dropwise while gently mixing. Monitor the pH and viscosity. Continue adding TEA until a clear, viscous gel forms, typically around pH 6.0-6.5.
-
Finalization: Add purified water to make up the final weight (q.s. to 100%). Mix gently to avoid incorporating air bubbles. Allow the gel to rest for 24 hours to ensure complete hydration of the polymer.
Protocol 3: Preparation of a 5% w/w Isopropyl Ibuprofen Emulgel
Emulgels combine the properties of an emulsion and a gel, making them suitable for delivering lipophilic drugs.[14][20]
-
Preparation of the Oil Phase: In a beaker, combine Isopropyl Ibuprofen (5.0% w/w), Isopropyl Myristate (e.g., 7.5% w/w), and Span® 80 (e.g., 1.0% w/w). Heat to 70-75°C and mix until all components are dissolved.
-
Preparation of the Aqueous Phase: In a separate beaker, dissolve Tween® 80 (e.g., 4.0% w/w) and Methylparaben (e.g., 0.1% w/w) in purified water. Heat to 70-75°C.
-
Emulsion Formation: Slowly add the oil phase to the aqueous phase while homogenizing at high speed. Continue homogenization for 5-10 minutes to form a fine, uniform oil-in-water (o/w) emulsion. Allow the emulsion to cool to room temperature with gentle stirring.
-
Gel Base Preparation: In a separate vessel, disperse Carbopol® 940 (e.g., 1.0% w/w) in a portion of the purified water as described in Protocol 2.
-
Incorporation: Once the emulsion has cooled, slowly incorporate it into the gel base with gentle but thorough mixing.
-
Neutralization: Neutralize the system with TEA as described in Protocol 2 to form the final emulgel.
-
Finalization: Adjust to the final weight with purified water and mix until uniform.
Formulation Characterization and Quality Control
After preparation, the formulations must be rigorously tested to ensure they meet quality standards for safety, efficacy, and stability.
Caption: Workflow for topical formulation development and testing.
Physicochemical Characterization
-
Appearance: Visually inspect for color, clarity (for gels), homogeneity, and phase separation (for emulgels).
-
pH: Use a calibrated pH meter to ensure the pH is within a skin-compatible range (typically 4.5-6.5).
-
Viscosity: Measure using a viscometer with appropriate spindles. Viscosity affects spreadability, skin retention time, and drug release.
-
Spreadability: Measure the diameter of the formulation spread between two glass plates after a specific time and under a specific weight.
Protocol 4: In Vitro Release Testing (IVRT)
IVRT evaluates the rate at which the API is released from the formulation. It is a critical quality control test.
-
Apparatus: Franz Diffusion Cell system.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone, cellulose acetate).
-
Receptor Medium: A phosphate buffer (pH 7.4) with a solubilizing agent (e.g., 30% ethanol) to maintain sink conditions. The medium should be degassed before use.
-
Procedure: a. Mount the membrane on the Franz cell, separating the donor and receptor compartments. b. Fill the receptor compartment with the receptor medium and maintain the temperature at 32 ± 1°C. c. Apply a finite dose of the formulation (e.g., 300 mg/cm²) to the donor side of the membrane. d. At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed medium. e. Analyze the withdrawn samples for drug concentration using the HPLC method (Protocol 1).
-
Data Analysis: Plot the cumulative amount of drug released per unit area versus time. The slope of the linear portion of the curve represents the release rate.
Protocol 5: In Vitro Permeation Testing (IVPT)
IVPT assesses the formulation's ability to deliver the API across the skin barrier. It provides a more biologically relevant measure of performance than IVRT.[22]
-
Apparatus: Franz Diffusion Cell system.
-
Membrane: Excised human or porcine skin is the gold standard.[7] The skin should be dermatomed to a thickness of ~500-750 µm.
-
Receptor Medium: Phosphate Buffered Saline (PBS) at pH 7.4, often with a solubilizer if needed to maintain sink conditions.
-
Procedure: a. The protocol is similar to IVRT, but with excised skin mounted as the membrane (stratum corneum facing the donor compartment). b. Acclimatize the skin on the Franz cell for 30 minutes before applying the formulation. c. Apply a finite dose of the formulation. d. Sample the receptor fluid at regular intervals over 24-48 hours. e. Analyze samples via HPLC.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time.
| Parameter | Description | Calculation |
| Steady-State Flux (Jss) | The rate of drug permeation per unit area at steady state. | Slope of the linear portion of the cumulative permeation vs. time plot. |
| Lag Time (t_L) | The time taken for the drug to saturate the skin and achieve steady-state permeation. | X-intercept of the steady-state portion of the permeation plot. |
| Permeability Coefficient (K_p) | A measure of the drug's ability to cross the skin barrier from a specific vehicle. | K_p = Jss / C_d (where C_d is the drug concentration in the donor). |
Stability Assessment
Stability testing is essential to determine the shelf-life of the product. Formulations should be stored under controlled conditions as per International Council for Harmonisation (ICH) guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated studies). At specified time points, samples should be evaluated for physical changes (appearance, pH, viscosity), as well as for API degradation and content uniformity using the established HPLC method.
References
-
PubChem. (n.d.). 2-(4-Isobutyrylphenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
PlantaeDB. (n.d.). Isopropyl propionate. Retrieved from [Link]
-
McPherson, M. L., & Cimino, N. M. (2013). Topical NSAID formulations. Pain Medicine, 14(S1), S35-S39. Retrieved from [Link]
-
Sharma, G., et al. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(3), 565. Retrieved from [Link]
-
Janus, E., et al. (2020). Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. RSC Advances, 10(15), 8876-8888. Retrieved from [Link]
- Google Patents. (n.d.). Topical ibuprofen formulations.
-
Hadgraft, J., et al. (2021). Topical and Transdermal Delivery of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) for Inflammation and Pain: Current Trends and Future Directions in Delivery Systems. Pharmaceutics, 13(5), 724. Retrieved from [Link]
-
ResearchGate. (n.d.). List of various gelling agents used in emulgel formulations. Retrieved from [Link]
-
Pradal, J., et al. (2020). Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac. Journal of Pain Research, 13, 2927-2936. Retrieved from [Link]
-
Janus, E., et al. (2020). Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. RSC Advances, 10(15), 8876-8888. Retrieved from [Link]
-
Wikipedia. (n.d.). Penetration enhancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Ingredients of topical formulations containing ibuprofen 5%. Retrieved from [Link]
-
Croda Pharma. (n.d.). Penetration enhancers. Retrieved from [Link]
-
Szymański, E., et al. (2021). Evaluation of the Structural Modification of Ibuprofen on the Penetration Release of Ibuprofen from a Drug-in-Adhesive Matrix Type Transdermal Patch. Pharmaceutics, 13(11), 1836. Retrieved from [Link]
-
Mourtzinos, I., et al. (2023). Emulgels: Promising Carrier Systems for Food Ingredients and Drugs. Gels, 9(5), 415. Retrieved from [Link]
-
Cevc, G., & Vierl, U. (2010). Novel formulation approaches for topical and transdermal delivery of non-steroidal antiinflammatory drugs. Expert Opinion on Drug Delivery, 7(3), 369-389. Retrieved from [Link]
-
Le, H. T., et al. (2022). The effect of formulation excipients on the penetration and lateral diffusion of ibuprofen on and within the stratum corneum following topical application to humans. International Journal of Pharmaceutics, 625, 122097. Retrieved from [Link]
-
Cheméo. (n.d.). Ibuprofen (CAS 15687-27-1) - Chemical & Physical Properties. Retrieved from [Link]
-
Argoff, C. E. (2014). Topical NSAID Therapy for Musculoskeletal Pain. Pain Medicine, 15(S1), S1-S2. Retrieved from [Link]
-
ResearchGate. (n.d.). Flux through the skin for ibuprofen and ibuprofen derivatives. Retrieved from [Link]
-
Li, N., et al. (2020). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery: In Vitro/In Vivo Evaluation and Penetration Enhancement Mechanism. Molecules, 25(21), 5179. Retrieved from [Link]
-
Duyen, H. T. M., & Ngoc, L. T. M. (2021). FORMULATION OF CREAM CONTAINING IBUPROFEN 5%. Can Tho University of Medicine and Pharmacy Journal of Science, (3), 1-7. Retrieved from [Link]
-
Bustamante, P., et al. (1998). Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. Journal of Pharmaceutical Sciences, 87(8), 1006-1012. Retrieved from [Link]
-
Quora. (2017). What is the naming rule used for naming isopropyl isobutyrate?. Retrieved from [Link]
-
ResearchGate. (n.d.). Topical NSAID formulations. Retrieved from [Link]
-
Szymański, E., et al. (2021). Permeability of Ibuprofen in the Form of Free Acid and Salts of L-Valine Alkyl Esters from a Hydrogel Formulation through Strat-M™ Membrane and Human Skin. Pharmaceutics, 13(11), 1836. Retrieved from [Link]
-
Wikipedia. (n.d.). Topical gels. Retrieved from [Link]
-
Protheragen. (n.d.). Penetration Enhancer Excipients. Retrieved from [Link]
-
ResearchGate. (n.d.). Visual solubility of ibuprofen in solvents. Retrieved from [Link]
Sources
- 1. Topical NSAID formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Permeability of Ibuprofen in the Form of Free Acid and Salts of L-Valine Alkyl Esters from a Hydrogel Formulation through Strat-M™ Membrane and Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isopropyl isobutyrate | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 64622-17-9 [sigmaaldrich.com]
- 11. Topical and Transdermal Delivery of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) for Inflammation and Pain: Current Trends and Future Directions in Delivery Systems [mdpi.com]
- 12. The effect of formulation excipients on the penetration and lateral diffusion of ibuprofen on and within the stratum corneum following topical application to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining The Most Suitable Gelling Agent For Topical Semi-Solid Formulations - Dow Development Labs [dowdevelopmentlabs.com]
- 14. Emulgels: Promising Carrier Systems for Food Ingredients and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical gels - Wikipedia [en.wikipedia.org]
- 16. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 17. Penetration Enhancer Excipients - Protheragen [protheragen.ai]
- 18. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crodapharma.com [crodapharma.com]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. tapchi.ctump.edu.vn [tapchi.ctump.edu.vn]
- 22. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Isopropyl 2-(4-Isobutylphenyl)propanoate
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Isopropyl 2-(4-Isobutylphenyl)propanoate
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the qualitative and quantitative analysis of this compound, an isopropyl ester of Ibuprofen, using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and professionals in drug development and quality control. It delineates the fundamental principles, a step-by-step experimental protocol, expected fragmentation patterns, and a robust framework for method validation in line with industry standards. The causality behind experimental choices is explained to provide a deeper understanding of the methodology, ensuring scientific integrity and trustworthy, reproducible results.
Introduction: The Analyte and the Technique
This compound (Ibuprofen Isopropyl Ester) is an ester derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Such ester forms are often synthesized to modify the physicochemical properties of the parent drug, potentially enhancing characteristics like skin permeability for topical formulations.[] The synthesis of such prodrugs is a key strategy in drug delivery research.[2][3] Accurate and reliable analytical methods are therefore crucial for the characterization, purity assessment, and quantification of these compounds in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and definitive analytical technique ideal for the analysis of volatile and semi-volatile compounds.[4] It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. The GC component separates compounds based on their boiling points and interaction with the stationary phase of the analytical column. Subsequently, the MS component bombards the eluted compounds with electrons, causing ionization and fragmentation. The resulting mass spectrum is a unique chemical fingerprint, allowing for unequivocal identification and quantification. Unlike its parent compound, Ibuprofen, which often requires derivatization to increase volatility for GC analysis, the isopropyl ester is inherently more amenable to direct GC-MS analysis.[5][6]
The Causality of Method Design: Why GC-MS?
The selection of GC-MS for this analysis is a deliberate choice driven by the analyte's chemical properties and the desired analytical outcome.
-
Volatility: this compound, with a molecular weight of 248.36 g/mol and an ester functional group, possesses sufficient volatility and thermal stability to be vaporized in a heated GC inlet without degradation. This is a prerequisite for any GC-based method.
-
Specificity: Mass Spectrometry provides unparalleled specificity. While a chromatographic peak's retention time can be indicative, it is not conclusive. The mass spectrum, however, provides structural information through the molecular ion and its fragmentation pattern, acting as a highly specific identifier. This is critical in pharmaceutical analysis to distinguish the analyte from impurities or related substances.[7]
-
Sensitivity: GC-MS, particularly when operating in Selected Ion Monitoring (SIM) mode, offers excellent sensitivity, enabling the detection and quantification of trace levels of the analyte. This is vital for impurity profiling and pharmacokinetic studies.
The logical flow of the GC-MS process is designed for maximum efficiency and information yield.
Caption: High-level workflow of the GC-MS analysis process.
Detailed Experimental Protocol
This protocol is a robust starting point and should be optimized and validated for the specific instrumentation and application in your laboratory.
Materials and Reagents
-
Analytical Standard: this compound certified reference material (CRM) or a well-characterized standard of known purity (≥97%).
-
Solvent: HPLC-grade or GC-grade Acetone or Ethyl Acetate. The solvent must be free from impurities that could co-elute with the analyte.
-
Carrier Gas: Helium (99.999% purity or higher).
-
Glassware: Class A volumetric flasks and pipettes for accurate standard and sample preparation.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Selective Detector is required.
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).[8]
-
Autosampler: Agilent 7693A (or equivalent) for precision and reproducibility.
Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the this compound standard into a 25 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with acetone. Mix thoroughly. This solution should be stored at 2-8°C and protected from light.
-
Working Standard (10 µg/mL): Pipette 1.0 mL of the stock standard into a 100 mL volumetric flask and dilute to the mark with acetone. This concentration is suitable for initial method development. A calibration curve should be prepared by further diluting the stock solution to cover the expected concentration range of the samples.
GC-MS Method Parameters
The following parameters have been established as a robust starting point for the analysis.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Mode | Split (Split Ratio 30:1) | A split injection prevents column overloading for concentrated samples and ensures a sharp peak shape.[8] A lower split ratio or splitless injection can be used for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without causing thermal degradation. |
| Injection Volume | 1 µL | A standard volume for GC analysis, providing good reproducibility. |
| Carrier Gas | Helium | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | An optimal flow rate for a standard 30m x 0.25mm column, balancing analysis speed and separation efficiency. |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds. The 5% phenyl content provides some selectivity for aromatic compounds. |
| Oven Temperature Program | Initial: 150°C, hold for 1 min. Ramp: 15°C/min to 280°C. Hold: 5 min. | The initial temperature allows for good focusing of the analyte at the head of the column. The ramp rate is chosen to ensure good separation from any potential impurities and elution in a reasonable time. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns that are comparable to library spectra. |
| Electron Energy | 70 eV | The standard energy for EI, which generates extensive and well-characterized fragmentation.[9] |
| Ion Source Temperature | 230 °C | Hot enough to prevent condensation of the analyte while minimizing thermal degradation within the source. |
| Quadrupole Temperature | 150 °C | Ensures mass filtering is not affected by temperature fluctuations. |
| Transfer Line Temperature | 280 °C | Must be hot enough to prevent condensation of the analyte as it passes from the GC to the MS. |
| Acquisition Mode | Full Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative identification and confirmation. SIM is used for quantitative analysis to enhance sensitivity and selectivity by monitoring only characteristic ions. |
| SIM Ions for Quantification | Quantifier: m/z 161. Qualifiers: m/z 248, 206, 119 | The choice of ions is based on the expected fragmentation pattern (see Section 4.2). The most abundant, unique ion is typically chosen as the quantifier. |
Expected Results & Data Interpretation
Chromatographic Profile
Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under stable chromatographic conditions.
Mass Spectrum and Fragmentation Pathway
The Electron Ionization (EI) mass spectrum provides the structural fingerprint of the molecule. The molecular formula is C₁₆H₂₄O₂ with a molecular weight of 248.37 g/mol .
-
Molecular Ion ([M]⁺˙): A peak at m/z 248, corresponding to the intact ionized molecule, should be visible. Its intensity may be low due to the molecule's propensity to fragment.
-
Key Fragment Ions: The fragmentation is predictable based on the structure, involving cleavages at the ester linkage and within the alkyl chains. The fragmentation of ibuprofen itself often involves loss of a propyl group and the carboxyl group.[10][11] For the isopropyl ester, we can predict a similar pattern.
-
m/z 206: Loss of propene (C₃H₆, 42 Da) via McLafferty rearrangement from the isopropyl ester group.
-
m/z 161: This is a very likely and stable fragment resulting from the cleavage of the ester bond, with the charge retained on the acylium ion [CH(CH₃)C₆H₄CH₂CH(CH₃)₂]⁺. This is often a prominent peak.
-
m/z 119: Further fragmentation of the m/z 161 ion, potentially through the loss of propene (C₃H₆, 42 Da) from the isobutyl group.
-
m/z 43: Represents the isopropyl cation [CH(CH₃)₂]⁺.
-
Caption: Predicted EI fragmentation pathway for the analyte.
Quantitative Data Summary
| Analyte | Molecular Formula | Molecular Weight | Retention Time (approx.) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | C₁₆H₂₄O₂ | 248.37 | ~9-11 min | 248 | 161, 206, 119, 43 |
Trustworthiness: A Self-Validating System
A protocol's trustworthiness is established through rigorous validation, ensuring the method is fit for its intended purpose.[4] All validation procedures should be conducted in accordance with recognized guidelines, such as those from the International Council for Harmonisation (ICH).[12][13]
Validation Parameters
The following parameters must be assessed:
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of impurities, degradation products, or matrix components. This is confirmed by analyzing blank samples and spiked samples. The MS detector provides high specificity.
-
Linearity: Assessed by analyzing a series of standards across a range of concentrations (e.g., 0.5-20 µg/mL).[14] The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries should typically be within 98-102%.[12]
-
Precision:
-
Repeatability (Intra-day precision): The precision over a short interval with the same operator and instrument. Assessed by multiple analyses of a homogenous sample.
-
Intermediate Precision (Inter-day precision): The precision under varied conditions (different days, analysts, or equipment). The relative standard deviation (RSD) for both should typically be ≤ 2%.[13]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[14][15]
-
Robustness: The method's reliability when subjected to small, deliberate changes in parameters like inlet temperature, flow rate, or oven ramp rate.[12]
Sources
- 2. staff.najah.edu [staff.najah.edu]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of ibuprofen in blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. coresta.org [coresta.org]
- 9. mass spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchtrendsjournal.com [researchtrendsjournal.com]
- 13. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for Cell-Based Assays of Isopropyl 2-(4-Isobutylphenyl)propanoate
Introduction: Unveiling the Cellular Dynamics of a Classic NSAID Prodrug
Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) prodrug designed to potentially enhance the therapeutic profile of its parent compound.[1][2] Like ibuprofen, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[3][4] The esterification of ibuprofen's carboxyl group can modify its physicochemical properties, such as lipophilicity, which may influence its absorption, distribution, and cellular uptake.[5] A comprehensive understanding of the cellular effects of this compound is paramount for its preclinical evaluation and potential therapeutic applications.
This guide provides a suite of detailed cell-based assay protocols to meticulously characterize the biological activity of this compound. We will delve into assays that not only confirm its primary mode of action but also explore its broader effects on inflammatory signaling, cell viability, and apoptosis. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to conduct a thorough investigation.
I. Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs stem from their ability to block the activity of COX-1 and COX-2 enzymes. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[6] Therefore, the initial and most critical assessment of this compound is to determine its inhibitory potential against these two COX isoforms.
Principle of the COX Inhibitor Screening Assay
This assay quantifies the activity of recombinant COX-1 and COX-2 enzymes in the presence of the test compound. The enzymatic reaction utilizes arachidonic acid as a substrate and produces prostaglandin G2 (PGG2) as an intermediate product. The assay's probe detects PGG2, generating a fluorescent signal that is proportional to the enzyme's activity.[6] A reduction in the fluorescent signal in the presence of this compound indicates inhibition of the respective COX enzyme.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for the fluorometric COX inhibitor screening assay.
Detailed Protocol: COX-1 and COX-2 Inhibitor Screening
Materials:
-
COX-1 and COX-2 Inhibitor Screening Kits (e.g., from Sigma-Aldrich or Abcam)[6]
-
This compound
-
Ibuprofen (as a non-selective control)
-
Celecoxib (as a COX-2 selective control)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation: Prepare all kit components as per the manufacturer's instructions. This typically involves diluting assay buffers, probes, and cofactors.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).[7] Perform serial dilutions to obtain a range of test concentrations. Prepare similar dilutions for the control inhibitors.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, respective COX enzyme (COX-1 or COX-2), and cofactor to each well.
-
Inhibitor Addition: Add a small volume of the diluted test compound, control inhibitors, or vehicle (DMSO) to the appropriate wells.
-
Inhibitor Incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the enzyme.[8]
-
Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for exactly 2 minutes at 37°C.[8]
-
Probe Addition: Add the COX probe to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
| Parameter | COX-1 Assay | COX-2 Assay |
| Enzyme Source | Recombinant Human COX-1 | Recombinant Human COX-2 |
| Substrate | Arachidonic Acid | Arachidonic Acid |
| Detection Method | Fluorometric (PGG2 detection) | Fluorometric (PGG2 detection) |
| Positive Controls | Ibuprofen, SC-560 | Ibuprofen, Celecoxib |
| Vehicle Control | DMSO | DMSO |
| Incubation Time | 10 min (inhibitor), 2 min (reaction) | 10 min (inhibitor), 2 min (reaction) |
| Wavelengths | Ex/Em = 535/587 nm | Ex/Em = 535/587 nm |
II. Downstream Effects: Prostaglandin E2 (PGE2) Production
Inhibition of COX enzymes leads to a decrease in the production of prostaglandins. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, and its quantification in cell culture supernatants provides a direct measure of the biological consequence of COX inhibition.[9] For this assay, a cell line capable of producing high levels of PGE2 upon stimulation, such as the murine macrophage cell line RAW 264.7, is ideal.[10][11]
Principle of the PGE2 Competitive ELISA
This assay is a competitive enzyme-linked immunosorbent assay (ELISA). PGE2 in the cell culture supernatant competes with a fixed amount of PGE2 conjugated to an enzyme (e.g., alkaline phosphatase) for binding to a limited number of anti-PGE2 antibody sites. The amount of enzyme-conjugated PGE2 that binds to the antibody is inversely proportional to the concentration of PGE2 in the sample. A substrate is added that is converted by the enzyme to a colored product, which can be measured spectrophotometrically.[12]
Experimental Workflow: PGE2 Measurement in LPS-Stimulated Macrophages
Caption: Workflow for measuring PGE2 production in cell culture supernatants by ELISA.
Detailed Protocol: PGE2 Immunoassay
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
PGE2 ELISA Kit (e.g., from Cayman Chemical or R&D Systems)[9]
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[13] Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response and PGE2 production.[13]
-
Incubation: Incubate the cells for 12-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge to remove any cellular debris.[14]
-
PGE2 ELISA: Perform the PGE2 ELISA according to the manufacturer's protocol. This typically involves adding standards and samples to the antibody-coated plate, followed by the addition of the PGE2-enzyme conjugate, incubation, washing, substrate addition, and stopping the reaction.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Generate a standard curve from the absorbance values of the known PGE2 standards. Use this curve to calculate the concentration of PGE2 in each sample.
III. Modulation of Inflammatory Signaling: NF-κB Translocation
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[13] In resting cells, NF-κB is sequestered in the cytoplasm. Upon inflammatory stimuli, such as LPS, NF-κB translocates to the nucleus to initiate gene transcription. Many anti-inflammatory compounds, including some NSAIDs, can inhibit this translocation.
Principle of the NF-κB Translocation Assay
This assay utilizes immunofluorescence microscopy to visualize the subcellular localization of the p65 subunit of NF-κB. Cells are treated with the test compound and an inflammatory stimulus. They are then fixed, permeabilized, and stained with an antibody specific for NF-κB p65. A fluorescently labeled secondary antibody allows for visualization. Nuclear counterstaining (e.g., with DAPI) helps to distinguish the nucleus from the cytoplasm. Inhibition of NF-κB activation is observed as a reduction in the nuclear translocation of p65.[13]
Experimental Workflow: NF-κB (p65) Immunofluorescence
Caption: Workflow for visualizing NF-κB p65 translocation by immunofluorescence.
Detailed Protocol: NF-κB Immunofluorescence
Materials:
-
RAW 264.7 cells
-
Glass coverslips
-
12-well plates
-
LPS
-
This compound
-
Paraformaldehyde (PFA) for fixing
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Place sterile glass coverslips into the wells of a 12-well plate and seed with RAW 264.7 cells. Allow them to adhere and grow for 24 hours.
-
Treatment: Pre-treat the cells with this compound for 2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for 1 hour.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[13]
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images of the NF-κB p65 (green) and DAPI (blue) channels.
-
Analysis: Merged images will show the localization of NF-κB p65. In unstimulated or effectively treated cells, the green fluorescence will be predominantly in the cytoplasm. In LPS-stimulated cells, the green fluorescence will overlap with the blue nuclear stain.
IV. Cellular Safety Profile: Viability and Apoptosis Assays
It is crucial to assess the cytotoxic potential of any new compound. Cell viability assays determine the overall health of a cell population, while apoptosis assays can elucidate the mechanism of cell death.
A. Cell Viability Assessment using WST-1
Principle: The WST-1 assay is a colorimetric method for quantifying cell viability and proliferation. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.[15]
Detailed Protocol: WST-1 Assay
Materials:
-
Cell line of choice (e.g., NIH/3T3 fibroblasts for general cytotoxicity)
-
Complete culture medium
-
This compound
-
WST-1 reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24 to 48 hours. Include vehicle-treated and untreated controls.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[16]
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
B. Apoptosis Detection using Caspase-3/7 Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and caspase-7 are effector caspases that are activated during the apoptotic cascade. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[17]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cell line of choice
-
Complete culture medium
-
This compound
-
Staurosporine (as a positive control for apoptosis induction)
-
Caspase-Glo® 3/7 Assay Reagent (e.g., from Promega)
-
96-well white-walled plate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well white-walled plate and allow to adhere.
-
Compound Treatment: Treat cells with the test compound and controls for a predetermined time (e.g., 6, 12, or 24 hours).
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.
| Parameter | WST-1 Viability Assay | Caspase-3/7 Apoptosis Assay |
| Principle | Mitochondrial dehydrogenase activity | Effector caspase activity |
| Detection Method | Colorimetric (Absorbance at 450 nm) | Luminescent |
| Endpoint | Cell viability/proliferation | Apoptosis induction |
| Positive Control | Untreated cells (100% viability) | Staurosporine |
| Plate Type | Clear 96-well plate | White-walled 96-well plate |
| Incubation Time | 24-48 hours (compound), 1-4 hours (reagent) | 6-24 hours (compound), 1-2 hours (reagent) |
V. Data Interpretation and Self-Validation
For each assay, it is imperative to include appropriate controls to ensure the validity of the results.
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent itself.
-
Positive Control: A known inhibitor or activator for the specific assay (e.g., ibuprofen for COX inhibition, LPS for inflammation, staurosporine for apoptosis). This confirms that the assay system is responsive.
-
Untreated Control: Cells that are not exposed to any treatment, representing the baseline state.
References
-
Huang, X., Cai, W., & Zhang, Z. (2026). Rosamultin alleviates LPS-induced acute kidney injury by promoting autophagy and inhibiting the TLR4/NF-κB signaling pathway. Drug Design, Development and Therapy. Available from: [Link]
-
Li, H., et al. (2010). Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. American Pharmaceutical Review. Available from: [Link]
-
Perużyńska, M., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. ResearchGate. Available from: [Link]
-
Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol. Available from: [Link]
-
Mendiola, A. S., et al. (2017). NSAIDs are Caspase Inhibitors. Cell Chemical Biology. Available from: [Link]
-
Anand, P., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS One. Available from: [Link]
-
Sivandzade, F., & Cucullo, L. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Cells. Available from: [Link]
-
Perużyńska, M., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. National Institutes of Health. Available from: [Link]
-
Kurg, R., et al. (2007). The Structure of Ibuprofen Bound to Cyclooxygenase-2. Journal of Biological Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). Immunofluorescence staining of NF-κB (a) and quantification of... ResearchGate. Available from: [Link]
- Google Patents. (n.d.). EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use. Google Patents.
-
da Silva, M. A., et al. (2020). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. Molecules. Available from: [Link]
-
Lim, A. W. (2016). What cell line should I use to test anti-inflammatory effect of drug that's to be use on wounds?. ResearchGate. Available from: [Link]
-
Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. Journal of Experimental Medicine. Available from: [Link]
-
Gurtovaya, M. G., et al. (2020). Enhancement of ibuprofen solubility and skin permeation by conjugation with L-valine alkyl esters. RSC Advances. Available from: [Link]
-
ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Available from: [Link]
-
Aroonrerk, N., Suksamrarn, A., & Kirtikara, K. (2007). A Sensitive Direct ELISA for Detection of Prostaglandin E2. Journal of Immunoassay and Immunochemistry. Available from: [Link]
-
Frontiers. (n.d.). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers. Available from: [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
-
Clark, A. R., & Dean, J. L. (2016). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Inflammation. Available from: [Link]
-
ResearchGate. (n.d.). In silico study: Assessment of the inhibition of cyclo-oxygenase 2 by ibuprofen by validating molecular docking and cardiovascular effects reported during the COVID 19 pandemic. ResearchGate. Available from: [Link]
-
National Institutes of Health. (n.d.). Immunofluorescence Analysis of NF-kB and iNOS Expression in Different Cell Populations during Early and Advanced Knee Osteoarthritis. National Institutes of Health. Available from: [Link]
-
The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines. (2022). Walailak Journal of Science and Technology. Available from: [Link]
-
Preparation and In Vitro Evaluation of Ibuprofen Spherical Agglomerates. (2013). Iranian Journal of Pharmaceutical Research. Available from: [Link]
-
Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose. (2021). International Journal of Molecular Sciences. Available from: [Link]
-
SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Extracellular Lipopolysaccharide Triggers the Release of Unconjugated Interferon-Stimulated Gene 15 (ISG15) Protein from Macrophages via Type-I Interferon/Caspase-4/Gasdermin-D Pathway. (2023). International Journal of Molecular Sciences. Available from: [Link]
-
Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Elabscience. Available from: [Link]
-
ResearchGate. (n.d.). Immunofluorescence staining showing NF-kB/p65 distribution (green... ResearchGate. Available from: [Link]
-
A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. (2021). Haydarpasa Numune Medical Journal. Available from: [Link]
-
New Journal of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available from: [Link]
-
Human iPSC-derived CNS and retinal microvasculature-on-a-chip models recapitulate hallmarks of diabetic microvascular pathology. (2026). bioRxiv. Available from: [Link]
-
ResearchGate. (n.d.). Ibuprofen and apigenin induce apoptosis and cell cycle arrest in activated microglia. ResearchGate. Available from: [Link]
-
Cell Biolabs. (n.d.). CytoSelect™ WST-1 Cell Proliferation Assay Reagent. Cell Biolabs. Available from: [Link]
-
Ibuprofen-derived nitric oxide donors with a high affinity to human serum albumin induce cell death in pancreatic cancer cells through a non-caspase 3/7-mediated pathway. (2024). Spandidos Publications. Available from: [Link]
-
Transcriptional Activation of a Pro-Inflammatory Response (NF-κB, AP-1, IL-1β) by the Vibrio cholerae Cytotoxin (VCC) Monomer through the MAPK Signaling Pathway in the THP-1 Human Macrophage Cell Line. (2023). Toxins. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. staff.najah.edu [staff.najah.edu]
- 3. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive direct ELISA for detection of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. file.elabscience.com [file.elabscience.com]
- 15. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 16. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 17. NSAIDs are Caspase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Preclinical Efficacy Evaluation of Isopropyl 2-(4-Isobutylphenyl)propanoate
Introduction: Scientific Rationale and Compound Overview
Isopropyl 2-(4-isobutylphenyl)propanoate, an isopropyl ester derivative of ibuprofen, is classified as a prodrug of this widely-used nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] The core therapeutic hypothesis is that upon in vivo administration, endogenous esterases will hydrolyze the ester bond, releasing the active parent compound, ibuprofen. Ibuprofen exerts its well-documented anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[4]
The strategic rationale for developing an ester prodrug such as this compound often involves modulating the pharmacokinetic profile of the parent drug. Potential advantages can include altered absorption, distribution, metabolism, and excretion (ADME) characteristics, which may lead to an improved therapeutic window, enhanced tolerability (e.g., reduced gastrointestinal irritation), or a modified duration of action.
This guide provides a comprehensive suite of validated, field-proven animal models and detailed protocols designed to rigorously evaluate the anti-inflammatory and analgesic efficacy of this compound. The selection of these models is based on their historical utility in NSAID development and their ability to interrogate distinct aspects of pain and inflammation, from acute inflammatory responses to chronic arthritic conditions and different modalities of pain. Each protocol is designed as a self-validating system, incorporating appropriate controls and clear endpoints to ensure data integrity and reproducibility.
Section 1: Evaluating Anti-Inflammatory Efficacy
The primary mechanism of this compound is anticipated to be the suppression of inflammatory processes. The following models are fundamental for characterizing this activity.
Model 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
Scientific Rationale: The carrageenan-induced paw edema model is a cornerstone for screening acute anti-inflammatory agents.[5] Carrageenan, a sulfated polysaccharide, when injected into the subplantar tissue of a rat's paw, elicits a biphasic acute inflammatory response. The initial phase (0-1.5 hours) is mediated by histamine, serotonin, and bradykinin. The delayed phase (1.5-6 hours) is characterized by the production of prostaglandins and is sensitive to inhibition by NSAIDs like ibuprofen.[6] Therefore, a reduction in paw volume (edema) during the delayed phase is a direct indicator of COX inhibition.
Experimental Workflow Diagram:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Detailed Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are recommended. House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in saline)
-
Group 2: Positive Control (e.g., Ibuprofen, Indomethacin)
-
Group 3-5: this compound (e.g., low, medium, high doses)
-
-
Baseline Measurement: Using a plethysmometer, measure the volume of the right hind paw of each rat up to the tibiotarsal articulation. This is the initial volume (V₀).
-
Drug Administration: Administer the test compounds and controls via the desired route (typically oral gavage, PO) one hour before carrageenan injection.[5][7]
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar surface of the right hind paw.[5]
-
Post-Induction Measurements: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[5]
-
Data Analysis:
-
Calculate the edema volume (ΔV) at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Analyze data using a suitable statistical method, such as a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
Data Presentation Table:
| Treatment Group | Dose (mg/kg, PO) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 1.25 ± 0.08 | - |
| Ibuprofen | 50 | 0.55 ± 0.05 | 56% |
| Test Compound | 25 | 0.98 ± 0.07 | 21.6% |
| Test Compound | 50 | 0.62 ± 0.06 | 50.4% |
| Test Compound | 100 | 0.49 ± 0.04 | 60.8% |
| p < 0.05 compared to Vehicle Control |
Model 2: Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
Scientific Rationale: The Adjuvant-Induced Arthritis (AIA) model mimics the chronic inflammatory and joint-destructive features of human rheumatoid arthritis.[8][9] A single injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, induces a systemic, T-cell-mediated autoimmune response.[10] This results in a primary inflammatory lesion at the injection site, followed by the development of secondary arthritic lesions in non-injected paws approximately 10-14 days later. This model is invaluable for assessing a compound's ability to modulate both the inflammatory and immune components of chronic arthritis.
Detailed Protocol:
-
Animals: Lewis or Dark Agouti rats are highly susceptible strains. Male rats (150-180 g) are typically used.
-
Induction of Arthritis:
-
On Day 0, lightly anesthetize the rats.
-
Inject 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of M. tuberculosis subcutaneously into the plantar surface of the right hind paw or the base of the tail.[11]
-
-
Treatment Protocol:
-
Prophylactic: Begin daily dosing with the test compound on Day 0 and continue for 21-28 days. This assesses the ability to prevent or delay the onset of arthritis.
-
Therapeutic: Begin daily dosing on Day 10-12, once signs of secondary arthritis appear. This evaluates the ability to treat established disease.
-
-
Efficacy Endpoints:
-
Arthritis Score: Score all four paws daily or every other day based on a graded scale for erythema and swelling (e.g., 0 = no signs; 4 = severe erythema and swelling). The maximum score per animal is 16.
-
Paw Volume/Thickness: Measure the volume (plethysmometer) or thickness (calipers) of both hind paws every 2-3 days.
-
Body Weight: Monitor body weight every 2-3 days as a measure of systemic health; arthritic rats typically show reduced weight gain.
-
Histopathology: At the end of the study (e.g., Day 21 or 28), collect ankle joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Data Analysis: Analyze arthritis scores and paw volume data using repeated measures ANOVA. Compare terminal body weights and histology scores using a one-way ANOVA.
Section 2: Evaluating Analgesic Efficacy
Analgesia is a key therapeutic goal for NSAIDs. The following models assess efficacy against visceral and centrally-mediated thermal pain.
Model 3: Acetic Acid-Induced Writhing Test in Mice (Visceral Pain)
Scientific Rationale: The writhing test is a highly sensitive model for evaluating peripherally acting analgesics.[12] Intraperitoneal (IP) injection of a mild irritant like acetic acid causes visceral pain, which triggers a characteristic stretching and writhing response in the animal.[13] The pain is mediated by the local release of prostaglandins and other inflammatory mediators in the peritoneal cavity.[13] A reduction in the number of writhes is indicative of analgesic activity.
Experimental Workflow Diagram:
Caption: Workflow for Acetic Acid-Induced Writhing Assay.
Detailed Protocol:
-
Animals: Male ICR or Swiss albino mice (20-25 g) are commonly used.
-
Grouping and Dosing: Group animals as described in Protocol 1.1. Administer the test compounds and controls (e.g., Ibuprofen, Aspirin) PO 60 minutes before the acetic acid injection, or IP 30 minutes before.[14]
-
Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg body weight) intraperitoneally.[14]
-
Observation: Immediately after the injection, place the mouse in an individual observation chamber. Five minutes after the injection, begin counting the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous 20-minute period.[15]
-
Data Analysis:
-
Calculate the mean number of writhes for each group.
-
Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100
-
Analyze data using a one-way ANOVA followed by a post-hoc test.
-
Model 4: Hot Plate Test in Mice or Rats (Central Analgesia)
Scientific Rationale: The hot plate test measures the response to a thermal pain stimulus and is primarily used to evaluate centrally acting analgesics.[16][17] However, high-efficacy NSAIDs can also show activity in this model. The animal is placed on a heated surface, and the latency to a pain response (e.g., paw licking, jumping) is recorded.[17][18] An increase in the reaction latency indicates an analgesic effect.
Detailed Protocol:
-
Animals: Mice (20-25 g) or rats (180-220 g).
-
Apparatus: Use a commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5 °C).[19]
-
Baseline Latency: Before drug administration, place each animal on the hot plate and record the time (in seconds) it takes to exhibit a pain response (licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established.[19] Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) may be excluded.
-
Grouping and Dosing: Group animals and administer test compounds and controls (e.g., Morphine as a strong positive control, Ibuprofen as an NSAID control).
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and record the reaction latency.
-
Data Analysis:
-
Calculate the Maximum Possible Effect (% MPE) for each animal at each time point using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Analyze latency data or % MPE using a two-way ANOVA (treatment x time) followed by a post-hoc test.
-
Conclusion and Forward Outlook
The protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound. Positive results in the carrageenan-induced edema and acetic acid writhing models would provide strong evidence of acute anti-inflammatory and peripheral analgesic activity, consistent with the compound's identity as an ibuprofen prodrug. Efficacy in the adjuvant-induced arthritis model would further indicate potential for treating chronic inflammatory conditions. The hot plate test will help to characterize the full analgesic profile. Together, these models will generate the critical efficacy data needed to support the continued development of this compound as a novel therapeutic agent. Subsequent studies should focus on pharmacokinetic profiling to correlate drug exposure with efficacy and on safety pharmacology, particularly gastrointestinal safety, to fully characterize the compound's therapeutic index.
References
-
This compound Pharmaceutical Secondary Standard. Sigma-Aldrich.
-
Isopropyl isobutyrate | C7H14O2. PubChem.
-
Ibuprofen Isopropyl Ester | CAS 64622-17-9. Santa Cruz Biotechnology.
-
A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc.
-
Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. National Journal of Physiology, Pharmacy and Pharmacology.
-
Hot plate test. Wikipedia.
-
Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
-
Hot plate test. Panlab | Harvard Apparatus.
-
Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Advanced Pharmaceutical Technology & Research.
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules.
-
Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab.
-
Adjuvant-Induced Arthritis Model. Chondrex, Inc.
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology.
-
Carrageenan induced Paw Edema Model. Creative Biolabs.
-
Rodent Hot Plate Pain Assay. Conduct Science.
-
Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. National Journal of Physiology, Pharmacy and Pharmacology.
-
2-(4-Isobutylphenyl)Propionic Acid. Encyclopedia.com.
-
Hot plate test – Knowledge and References. Taylor & Francis Online.
-
Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Clinical and Diagnostic Research.
-
Ibuprofen Isopropyl ester | CAS No- 64622-17-9. Chemicea.
-
Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis. PeerJ.
-
Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services.
Sources
- 1. scbt.com [scbt.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Ibuprofen Isopropyl ester | CAS No- 64622-17-9 [chemicea.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 8. chondrex.com [chondrex.com]
- 9. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maokangbio.com [maokangbio.com]
- 11. Adjuvant-Induced Arthritis Model [chondrex.com]
- 12. rjptsimlab.com [rjptsimlab.com]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Hot plate test [panlab.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. maze.conductscience.com [maze.conductscience.com]
Troubleshooting & Optimization
How to improve the yield of Isopropyl 2-(4-Isobutylphenyl)propanoate synthesis
Welcome to the technical support center for the synthesis of Isopropyl 2-(4-Isobutylphenyl)propanoate, a valuable ester of Ibuprofen. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. My approach is grounded in established chemical principles and field-proven insights to ensure your success in the laboratory.
I. Foundational Synthesis Strategies: A Comparative Overview
The synthesis of this compound is primarily achieved through two robust methods: the classic acid-catalyzed Fischer-Speier Esterification and the modern, biocatalytic Enzyme-Catalyzed Esterification . The choice between these methods depends on several factors including desired stereoselectivity, environmental considerations ("green chemistry"), and available resources.
| Feature | Fischer-Speier Esterification | Enzyme-Catalyzed Esterification |
| Catalyst | Strong mineral acid (e.g., H₂SO₄) | Lipase (e.g., from Candida antarctica, Porcine Pancreas) |
| Reaction Conditions | Typically requires heat (reflux) | Generally milder temperatures (e.g., 30-50°C) |
| Stereoselectivity | None (produces a racemic mixture) | Can be highly enantioselective for the (S)-enantiomer |
| Byproducts | Water (must be removed to drive equilibrium) | Water (can influence enzyme activity) |
| Environmental Impact | Use of strong acids and often organic solvents | "Greener" approach with biodegradable catalysts |
| Work-up | Requires neutralization and extraction | Typically simpler filtration and solvent evaporation |
II. Troubleshooting Guide & FAQs: Fischer-Speier Esterification
This method, while traditional, is effective and widely used. However, several factors can lead to suboptimal yields.
Workflow for Fischer-Speier Esterification
Caption: General workflow for this compound synthesis via Fischer Esterification.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in Fischer esterification are almost always tied to the reaction equilibrium. The esterification of a carboxylic acid with an alcohol is a reversible process that produces water as a byproduct.[1] According to Le Chatelier's principle, the presence of this water will push the equilibrium back towards the starting materials, thus lowering your yield.
-
Troubleshooting Steps:
-
Use Excess Alcohol: Employing isopropanol as the limiting reagent is a common mistake. Isopropanol is relatively inexpensive and can be used in large excess to shift the equilibrium towards the ester product. Using it as the solvent is a common and effective strategy.
-
Remove Water: The most direct way to improve yield is to remove water as it is formed.
-
Dean-Stark Apparatus: This is the classic and most effective method for removing water azeotropically during reflux.[2]
-
Drying Agents: While less common during the reaction itself, ensuring your starting materials (especially isopropanol) are anhydrous is critical.
-
-
Inadequate Catalyst: Ensure you have added a sufficient amount of a strong acid catalyst like concentrated sulfuric acid. A few drops are typically sufficient for lab-scale synthesis.[3]
-
Insufficient Reaction Time: This is an equilibrium-controlled reaction, not a kinetically fast one. Refluxing overnight is a standard procedure to ensure the reaction has reached equilibrium.[4]
-
Q2: During work-up, I'm having trouble with emulsions during the extraction phase. How can I resolve this?
A2: Emulsions are common when neutralizing an acidic reaction mixture with a bicarbonate solution, due to the formation of CO₂ gas and salts.
-
Troubleshooting Steps:
-
Slow, Careful Addition: Add the sodium bicarbonate solution slowly and with vigorous stirring to control the rate of CO₂ evolution.
-
Brine Wash: After neutralization, washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Patience: Sometimes, simply allowing the separatory funnel to stand for a period can allow the layers to separate.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Q3: My final product is impure after solvent evaporation. What are the likely contaminants and how do I remove them?
A3: The most common impurities are unreacted ibuprofen and residual isopropanol.
-
Troubleshooting & Purification:
-
Unreacted Ibuprofen: Unreacted ibuprofen can be removed during the work-up. When you wash the organic layer with a basic solution (like sodium bicarbonate), the acidic ibuprofen will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. A thorough basic wash is crucial.
-
Purification by Column Chromatography: This is the most effective method for obtaining a high-purity product.[4]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar solvent system is typically used. A mixture of hexane and ethyl acetate is a good starting point, with the ratio adjusted to achieve good separation. A common ratio is 7:1 (hexane:ethyl acetate).[4] You can monitor the separation using Thin Layer Chromatography (TLC).
-
-
III. Troubleshooting Guide & FAQs: Enzyme-Catalyzed Esterification
This "green" chemistry approach offers high selectivity and milder reaction conditions but requires careful optimization of the biocatalyst's environment.
Workflow for Enzyme-Catalyzed Esterification
Caption: General workflow for this compound synthesis via Enzyme-Catalyzed Esterification.
Q1: My enzymatic reaction is very slow or has stalled. What could be the issue?
A1: Enzyme activity is highly sensitive to its environment. Several factors could be at play:
-
Troubleshooting Steps:
-
Enzyme Denaturation: Lipases are proteins and can be denatured by excessive heat. Ensure your reaction temperature is within the optimal range for the specific lipase you are using (typically 30-50°C). Some thermophilic esterases can tolerate higher temperatures.[5]
-
Solvent Choice: The polarity of the organic solvent is critical. Lipases often exhibit higher activity in non-polar, hydrophobic solvents like hexane or isooctane.[6][7] More polar solvents can strip the essential water layer from the enzyme, leading to inactivation.
-
Water Content: While excess water promotes the reverse hydrolysis reaction, a small amount of water is essential for lipase activity, acting as a "molecular lubricant".[6] The optimal water content must be determined empirically for your system.
-
Substrate Inhibition: While less common for ibuprofen, high concentrations of either the acid or alcohol substrate can sometimes inhibit enzyme activity. If you suspect this, try running the reaction at a lower substrate concentration.
-
pH of Enzyme Preparation: The pH of the aqueous buffer used to prepare or immobilize the lipase can affect its activity. Ensure the pH is optimal for your chosen enzyme.
-
Q2: The enantioselectivity of my reaction is poor. How can I improve it?
A2: Lipases are chiral and can preferentially catalyze the esterification of one enantiomer of racemic ibuprofen, typically the (S)-enantiomer.[6][8]
-
Troubleshooting Steps:
-
Choice of Lipase: Different lipases exhibit different enantioselectivities. Lipase from Candida antarctica (often immobilized as Novozym 435) and Candida rugosa are known to be effective for the kinetic resolution of profens.[7][9]
-
Solvent and Temperature: These parameters can influence the flexibility of the enzyme's active site, thereby affecting enantioselectivity. You may need to screen different solvents and temperatures to find the optimal conditions.
-
Reaction Time: In a kinetic resolution, the enantiomeric excess of the product and the remaining substrate changes over time. It's crucial to stop the reaction at the optimal point (often around 50% conversion) to maximize the enantiomeric purity of both. Monitor the reaction closely by chiral HPLC.
-
Q3: Can I reuse my enzyme catalyst?
A3: Yes, one of the major advantages of enzymatic catalysis, especially with immobilized enzymes, is reusability. After the reaction, the immobilized enzyme can be recovered by simple filtration, washed with a suitable solvent (like fresh isooctane), and reused in subsequent batches.[5] This significantly reduces costs and waste.
IV. Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser (and optionally a Dean-Stark trap), add ibuprofen (e.g., 10.0 g, 1 equivalent).
-
Reagents: Add an excess of isopropanol (e.g., 100 mL). The isopropanol acts as both a reactant and the solvent.
-
Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Causality: The strong acid protonates the carbonyl oxygen of the ibuprofen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isopropanol.
-
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 12-16 hours, or overnight). Monitor the reaction's progress by TLC.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted ibuprofen.
-
Self-Validation: Continue adding the bicarbonate solution until CO₂ evolution ceases, indicating complete neutralization.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (e.g., 3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[4]
Protocol 2: Lipase-Catalyzed Esterification
-
Setup: In a screw-cap flask, dissolve ibuprofen (e.g., 1.0 g) and isopropanol (e.g., 2-3 equivalents) in a suitable organic solvent (e.g., 20 mL of isooctane).
-
Catalysis: Add the lipase catalyst (e.g., 100 mg of immobilized Candida antarctica lipase B, Novozym 435).
-
Causality: The lipase's active site facilitates the esterification through a serine-histidine-aspartate catalytic triad, proceeding via an acyl-enzyme intermediate.
-
-
Reaction: Seal the flask and place it in an incubator shaker at the optimal temperature (e.g., 45°C) with constant agitation (e.g., 200 rpm).
-
Monitoring: Periodically take small aliquots of the reaction mixture, filter out the enzyme, and analyze by HPLC to determine the conversion and enantiomeric excess.
-
Isolation: Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the product. If necessary, further purification can be achieved by column chromatography, although often the product is of high purity after solvent removal.
V. Analytical Characterization
Accurate analysis is key to confirming product identity and determining yield and purity.
| Technique | Purpose | Typical Parameters & Expected Results |
| TLC | Reaction monitoring & column fraction analysis | Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:1). Visualization: UV lamp (254 nm). The ester product will have a higher Rf value than the more polar ibuprofen starting material.[4] |
| HPLC | Purity analysis, quantification, and chiral separation | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water with an acid modifier (e.g., phosphoric acid). Detection: UV at ~220 nm. For chiral analysis, a specialized column (e.g., cellulose-based) is required.[7][10] |
| ¹H NMR | Structural confirmation | Expected Signals for Isopropyl Ester: A septet around 5.0 ppm (the -CH- of the isopropyl group) and a doublet around 1.2 ppm (the two -CH₃ groups of the isopropyl moiety). The other ibuprofen signals will also be present. |
| ¹³C NMR | Structural confirmation | Expected Signals for Isopropyl Ester: A signal around 68 ppm for the -CH- of the isopropyl group and around 22 ppm for the two equivalent -CH₃ groups. The carbonyl carbon signal will be around 174 ppm.[11] |
| FTIR | Functional group confirmation | Disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and a shift in the C=O stretch from ~1710 cm⁻¹ (acid) to ~1730 cm⁻¹ (ester).[4] |
VI. Safety Precautions
-
Ibuprofen: May cause skin and eye irritation. Handle with gloves and safety glasses.[12]
-
Isopropanol: Flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area, away from ignition sources.
-
Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Always add acid to other liquids slowly; never the other way around. Handle only with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Organic Solvents (Hexane, Ethyl Acetate): Flammable. Use in a fume hood. Avoid inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
VII. References
-
Zappaterra, F., et al. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. International Journal of Molecular Sciences, 22(6), 3066. Available at: [Link]
-
Abualhasan, M., et al. (2015). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. An-Najah Staff. Available at: [Link]
-
Novotná, K., et al. (2018). Esterification of Ibuprofen in Soft Gelatin Capsules Formulations-Identification, Synthesis and Liquid Chromatography Separation of the Degradation Products. ResearchGate. Available at: [Link]
-
Kourist, R., et al. (2010). Lipase-Catalyzed Resolution of Ibuprofen. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Aspirin. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Zappaterra, F., et al. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. National Center for Biotechnology Information. Available at: [Link]
-
Zappaterra, F., et al. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. MDPI. Available at: [Link]
-
Zhang, T., et al. (2014). Enantioselective Esterification of Ibuprofen under Microwave Irradiation. PMC. Available at: [Link]
-
Habulin, M., et al. (2021). Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen. PMC. Available at: [Link]
-
Al-Janabi, A. H. (2011). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal. Available at: [Link]
-
ResearchGate. (n.d.). The reaction scheme for the esterification of (R,S)-ibuprofen with oleyl alcohol catalyzed by lipase variants T1, Q114L and Q114M in solvent. Available at: [Link]
-
British Pharmacopoeia Commission. (2023). Ibuprofen Assay Standard - SAFETY DATA SHEET. Available at: [Link]
-
Tosa, M. I., et al. (n.d.). LIPASE CATALYZED PARALLEL KINETIC RESOLUTION OF IBUPROFEN. Babeş-Bolyai University. Available at: [Link]
-
Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. Available at: [Link]
-
Brandán, S. A., et al. (2005). Quantitative analysis of ibuprofen in pharmaceutical formulations through FTIR spectroscopy. Latin American Applied Research. Available at: [Link]
-
Google Patents. (n.d.). Process for preparing ibuprofen and its alkyl esters. Retrieved from
-
dos Santos, J. C., et al. (2022). Synthesis of Ibuprofen Monoglyceride Using Novozym®435: Biocatalyst Activation and Stabilization in Multiphasic Systems. MDPI. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Gracin, S., & Rasmuson, Å. C. (2004). Crystallization Kinetics of Ibuprofen from Ethanol and Aqueous Ethanol. Crystal Growth & Design. Available at: [Link]
-
Szymańska, K., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. National Institutes of Health. Available at: [Link]
Sources
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 3. Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Enantioselective Esterification of Ibuprofen under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 9. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Optimizing HPLC Separation of Isopropyl 2-(4-Isobutylphenyl)propanoate (Ibuprofen Isopropyl Ester)
Welcome to the technical support center for the analysis of Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of Ibuprofen. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. As a non-steroidal anti-inflammatory drug (NSAID) prodrug, accurate and robust quantification is paramount for quality control, stability testing, and pharmacokinetic studies.[1] This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you troubleshoot and optimize your High-Performance Liquid Chromatography (HPLC) methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered during method development for this compound.
Q1: What is a reliable starting point for an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the industry standard for analyzing Ibuprofen and its esters. The ester is significantly more non-polar than its parent carboxylic acid (Ibuprofen), which allows for excellent separation on a C18 stationary phase.
A robust starting point involves using a C18 column with a mobile phase consisting of an acidified water or buffer solution and an organic modifier like acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for non-polar compounds.
For specific starting conditions, please refer to the detailed table in Section 3.
Q2: What is the optimal UV detection wavelength for this compound?
A2: The chromophore responsible for UV absorbance is the isobutylphenyl group, which is identical to that in Ibuprofen. While Ibuprofen's UV spectrum shows characteristic shoulders and maxima between 258 nm and 272 nm, its primary absorbance maximum is much lower, around 220-228 nm.[2][3][4][5]
-
For Maximum Sensitivity: Use a wavelength of 220 nm . This is crucial for detecting low-level impurities or for analyzing samples with low concentrations of the main compound.[6]
-
For High-Concentration Assays: Wavelengths like 254 nm or 264 nm can be used to avoid detector saturation, though sensitivity will be lower.[3]
The causality here is straightforward: setting the detector to the wavelength of maximum absorbance (λ-max) provides the highest signal-to-noise ratio, which is essential for accurate quantification and achieving low limits of detection (LOD) and quantification (LOQ).[7]
Q3: My peak is showing significant tailing. What are the most likely causes and how do I fix it?
A3: Peak tailing is a common issue that compromises peak integration and reduces analytical accuracy. For a neutral compound like an ester, the causes are typically different from those for an acidic or basic compound.
-
Causality 1: Secondary Interactions with the Column. Even on high-quality columns, residual, un-capped silanol groups on the silica support can interact with polar moieties in your analyte, causing tailing.
-
Solution 1: Ensure your mobile phase is sufficiently acidic. Adding a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to the mobile phase protonates these silanol groups, rendering them less active and minimizing secondary interactions.
-
Causality 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to a broad, tailing peak.
-
Solution 2: Reduce the concentration of your sample or decrease the injection volume. Prepare a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) and inject them. If the peak shape improves at lower concentrations, you were likely overloading the column.
-
Causality 3: Sample Solvent Mismatch. If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 50% acetonitrile), it can cause peak distortion.
-
Solution 3: Whenever possible, dissolve your sample in the mobile phase itself or in a solvent that is weaker than or of equivalent strength to the mobile phase.
Q4: I'm not seeing any peaks, or the peak is much smaller than expected. What should I check first?
A4: This can be a frustrating issue, but it is often solvable with a systematic check of the system and sample.
-
Check Sample Preparation: Confirm your calculations for the sample concentration. Ensure the compound fully dissolved in the chosen diluent. This compound is soluble in common organic solvents like acetonitrile and methanol.[8][9] If the sample is not fully dissolved, it cannot be injected properly.
-
Verify Injection: Ensure the autosampler is correctly aspirating and injecting the sample. Check for air bubbles in the sample loop. Perform a manual injection if possible to rule out autosampler error.
-
Confirm Wavelength: Double-check that the UV detector is set to an appropriate wavelength where the analyte absorbs (e.g., 220 nm).[6]
-
Assess Analyte Stability: A key degradation pathway for this ester is hydrolysis back to Ibuprofen, especially in unbuffered aqueous solutions or under pH stress.[1] If your sample has been sitting in the diluent for an extended period, the ester may have degraded. Prepare a fresh sample and inject it immediately.[10]
Section 2: In-Depth Troubleshooting Guides
Guide 1: Achieving Baseline Resolution Between the Isopropyl Ester and Parent Ibuprofen
A primary goal of any method for an ester prodrug is to separate it from the active parent drug. This is critical for stability studies, impurity profiling, and accurately measuring the intact prodrug.
-
The Scientific Challenge: this compound is significantly more non-polar (hydrophobic) than Ibuprofen due to the esterification of the polar carboxylic acid group. In reversed-phase chromatography, this means the ester will be retained longer on the C18 column than the parent acid. The goal is to optimize the mobile phase to achieve a resolution (Rs) value of >1.5, which indicates baseline separation.[11]
-
Step-by-Step Optimization Protocol:
-
Start Isocratically: Begin with an isocratic mobile phase of 60:40 acetonitrile:water (with 0.1% phosphoric acid).[7] Inject a mixed standard containing both the isopropyl ester and Ibuprofen.
-
Adjust Organic Content:
-
If peaks are too close: The elution strength is too high. Decrease the acetonitrile percentage in 5% increments (e.g., to 55%, then 50%). This will increase the retention time of both compounds, but should increase the separation between them more significantly.
-
If retention times are too long: The elution strength is too low. Increase the acetonitrile percentage in 5% increments.
-
-
Consider a Gradient: If an isocratic method compromises between good separation and reasonable run time, a shallow gradient is an excellent solution. A slow gradient maximizes separation while minimizing baseline drift.
-
Example Gradient: Start at 50% acetonitrile and increase to 85% over 10 minutes. This will elute the more polar Ibuprofen early, followed by the non-polar ester.
-
-
Control Mobile Phase pH: For resolving an acid (Ibuprofen) from a neutral compound (the ester), pH is a powerful tool. Ibuprofen is a weak acid.[11]
-
At a low pH (e.g., pH 2.5-3.0, achieved with phosphoric or formic acid), the carboxylic acid group of Ibuprofen is protonated and neutral, making it more non-polar and increasing its retention.
-
At a higher pH (e.g., pH 7), the carboxylic acid is deprotonated and negatively charged, making it much more polar and drastically reducing its retention time.
-
Expert Tip: By keeping the pH low (~3.0), you maximize the retention of Ibuprofen, making it easier to resolve from any early-eluting impurities.[6]
-
-
Guide 2: Developing a Stability-Indicating Method via Forced Degradation
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[12][13] For this compound, the primary degradation pathway is hydrolysis to Ibuprofen and isopropanol.[1]
-
The Scientific Rationale: Forced degradation (or stress testing) involves exposing the drug to harsh conditions to intentionally produce degradation products.[14] By analyzing the stressed samples, you can prove that your HPLC method separates the newly formed degradant peaks from the main analyte peak. This is a requirement under ICH guidelines.[12]
-
Experimental Protocol for Forced Degradation Studies:
-
Prepare Stock Solutions: Prepare a stock solution of the isopropyl ester at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.[1]
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 70°C for 48 hours. Before injection, cool, neutralize with 1 N NaOH, and dilute to an appropriate concentration.[1]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 24-48 hours. Hydrolysis is typically much faster under basic conditions.[14][15] Before injection, cool, neutralize with 1 N HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[15] Dilute before injection.
-
Thermal Degradation: Expose the solid powder of the ester to dry heat at 70°C for 48 hours.[1] Dissolve a known quantity in the diluent for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.[1] Keep a control sample wrapped in foil to shield it from light.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using your developed HPLC method.
-
Verification: Your method is stability-indicating if you observe a decrease in the peak area of the isopropyl ester and the appearance of new peaks (primarily Ibuprofen) that are well-resolved from the parent peak. Use a photodiode array (PDA) detector to check for peak purity to ensure no degradants are co-eluting.[14]
-
Section 3: Recommended Protocols and Data
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Comments |
| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent) | A high-quality, end-capped C18 column provides excellent resolving power for non-polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water | Acidifies the mobile phase to suppress silanol interactions and ensure Ibuprofen is in a single protonated state. |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile | Acetonitrile is a strong organic modifier for eluting the non-polar ester. |
| Mode | Gradient | A gradient provides the best balance of resolution and analysis time. |
| Gradient Program | 0-3 min: 52% B; 3-13 min: 52% to 85% B; 13-16 min: Hold at 85% B | This is a gentle gradient that will effectively separate the more polar Ibuprofen from the retained isopropyl ester. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 5 - 10 µL | A smaller volume minimizes potential for peak distortion from the sample solvent. |
| Detection | UV Diode Array Detector (DAD) at 220 nm | Provides maximum sensitivity and allows for peak purity assessment.[6] |
| Diluent | Acetonitrile:Water (50:50, v/v) | A common diluent that is compatible with the mobile phase. |
Protocol 1: Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent (Acetonitrile:Water, 50:50).[1]
-
Working Standard Solution (e.g., 50 µg/mL): Perform a serial dilution from the stock solution to achieve a final concentration within the linear range of your method.
-
Sample Solution: Accurately weigh and dissolve the sample containing the ester in the diluent to achieve a final concentration similar to the working standard solution.
-
Filtration: Before placing vials in the autosampler, filter all solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulates and protect the HPLC column from clogging.[1]
Section 4: Visual Workflow for Troubleshooting
The following diagram provides a systematic workflow for troubleshooting common HPLC issues.
Caption: A systematic flowchart for diagnosing common HPLC operational issues.
References
-
Waters. (n.d.). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System. Waters Corporation. Retrieved from [Link]
-
Hermawan, D., et al. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Rasayan Journal of Chemistry, 18(1). Retrieved from [Link]
-
Jahan, S., et al. (2014). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
Stolarczyk, M., et al. (2024). Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products. Journal of Chromatographic Science. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Asian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis spectrum of ibuprofen from 210–300 nm obtained with a HPLC-photodiode array detector. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone in a Gel Formulation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubilities of Ibuprofen in Different Pure Solvents. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters. RSC Publishing. Retrieved from [Link]
-
Oxford Academic. (2024). Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products. Journal of Chromatographic Science. Retrieved from [Link]
-
Mettler Toledo. (n.d.). API Analysis of Ibuprofen. Mettler Toledo. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a simple HPLC method for the determination of ibuprofen sticking onto punch faces. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. ResearchGate. Retrieved from [Link]
-
SciRP.org. (n.d.). Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation. Scientific Research Publishing. Retrieved from [Link]
-
Ingenta Connect. (n.d.). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Ingenta Connect. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. IJPSR. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. Validation of a Stability-Indicating Assay Method for the Determination of Ibuprofen in a Tablet Formulation [scirp.org]
Technical Support Center: Ensuring the Stability of Isopropyl 2-(4-Isobutylphenyl)propanoate in Solution
Welcome to our dedicated technical support center for Isopropyl 2-(4-Isobutylphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for maintaining the integrity of this compound in solution. We understand the critical importance of sample stability in generating reliable and reproducible experimental data. This resource, structured in a user-friendly question-and-answer format, addresses common challenges and provides scientifically grounded solutions to prevent the degradation of this compound during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
The principal degradation pathway for this compound, an ester of ibuprofen, is hydrolysis . This chemical reaction involves the cleavage of the ester bond by water, yielding ibuprofen and isopropanol as degradation products. The rate of hydrolysis is significantly influenced by the presence of water, pH, and temperature.[1][2][3]
The carbonyl group of the ester is susceptible to nucleophilic attack by water. This reaction can be catalyzed by both acids and bases, making pH a critical factor in the stability of the compound in aqueous or protic solvents.[1][2]
Q2: I've observed the formation of ibuprofen in my stock solution of this compound. What is happening and how can I prevent it?
The presence of ibuprofen in your solution is a clear indicator of ester hydrolysis. This is a common issue, especially when using protic solvents or if there is residual moisture in your aprotic solvents. One study observed that in a mixture of isopropyl alcohol and water (70:30, v/v), 0.1% (wt/wt) of ibuprofen isopropyl ester degraded within 3 days at ambient temperature.[1]
Causality: Even small amounts of water can lead to significant degradation over time. The rate of this hydrolysis is pH-dependent; it is generally slower in acidic conditions and accelerates as the pH becomes neutral or alkaline.[2]
Preventative Measures:
-
Solvent Selection: Whenever possible, use dry, aprotic solvents such as anhydrous dimethyl sulfoxide (DMSO) or acetonitrile (ACN).
-
Solvent Quality: Use high-purity, anhydrous solvents from a reputable supplier. Ensure solvents are stored under inert gas (e.g., argon or nitrogen) and properly sealed to prevent moisture absorption.
-
pH Control: If an aqueous or protic solvent system is unavoidable, buffering the solution to a slightly acidic pH (ideally between 3 and 5) can significantly slow down the rate of hydrolysis.[2]
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) to reduce the rate of chemical reactions, including hydrolysis.
-
Fresh Preparation: For critical experiments, it is always best to prepare solutions fresh.
Troubleshooting Guide
Problem 1: Rapid degradation of the compound in an aqueous buffer system.
Symptoms:
-
Significant decrease in the peak area of this compound and a corresponding increase in the ibuprofen peak in HPLC analysis within hours or a few days.
-
Inconsistent results in bioassays.
Root Cause Analysis: The pH of your aqueous buffer is likely promoting rapid hydrolysis. Studies on similar ibuprofen esters have shown that they are more stable at acidic pH (e.g., pH 1.0 to 5.8) and hydrolyze much faster at neutral or alkaline pH.[2]
Solutions:
-
pH Adjustment: If your experimental conditions permit, lower the pH of your buffer to the acidic range (pH 3-5).
-
Co-solvent System: Consider using a co-solvent system by adding a water-miscible organic solvent like acetonitrile or DMSO to your buffer. This reduces the concentration of water and can slow down hydrolysis. A study found that a solution of ibuprofen methyl ester in a mixture of methanol and a pH 6.0 phosphate buffer (70:30, v/v) was stable for up to 3 days.[1]
-
Temperature Control: Perform all manipulations and experiments at the lowest feasible temperature to minimize the degradation rate.
Problem 2: Gradual degradation of the compound in a supposedly anhydrous organic solvent (e.g., DMSO, acetonitrile).
Symptoms:
-
Slow but steady appearance of the ibuprofen peak in your HPLC chromatogram over several days or weeks of storage.
-
A gradual decline in the potency of your stock solution.
Root Cause Analysis: Even "anhydrous" organic solvents can contain trace amounts of water or can absorb moisture from the atmosphere if not handled and stored correctly. DMSO, in particular, is hygroscopic. This residual water is sufficient to cause slow hydrolysis of the ester.
Solutions:
-
Strict Anhydrous Technique:
-
Use solvents from freshly opened, sealed bottles.
-
Use molecular sieves to dry your solvents before use.
-
Handle solvents under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).
-
-
Addition of a Stabilizer: For long-term storage, consider the addition of a stabilizing agent.
-
Carbodiimides , such as Bis(2,6-diisopropylphenyl)carbodiimide, can act as water scavengers and have been used to stabilize esters against hydrolytic degradation.[4]
-
Antioxidants may be beneficial if oxidative degradation is also a concern, though hydrolysis is the primary issue. Some studies have explored the use of antioxidants with ibuprofen derivatives.[5][6]
-
-
Aliquot and Store: Prepare small, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles and exposure to atmospheric moisture.
Problem 3: Unexpected degradation products observed, other than ibuprofen.
Symptoms:
-
Appearance of unknown peaks in your HPLC or LC-MS analysis.
-
Discoloration of the solution.
Root Cause Analysis: Besides hydrolysis, this compound may be susceptible to photodegradation and oxidation . Exposure to light, especially UV light, can lead to the formation of various photoproducts. Oxidative degradation can be initiated by reactive oxygen species.
Solutions:
-
Protection from Light:
-
Store solutions in amber vials or wrap containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
Inert Atmosphere: Purge your solvent and the headspace of your storage vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a suitable antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial.
Experimental Protocols
Protocol for Preparing a Stable Stock Solution
-
Solvent Preparation: Use a high-purity, anhydrous grade of DMSO or acetonitrile. For optimal stability, pass the solvent through a column of activated molecular sieves immediately before use.
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Under an inert atmosphere (e.g., inside a glove box or with a gentle stream of nitrogen), add the anhydrous solvent to the vial to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Storage:
-
For short-term storage (up to a week), store at -20°C in a tightly sealed amber vial.
-
For long-term storage, aliquot the solution into single-use amber vials, flush the headspace with nitrogen, and store at -80°C.
-
Protocol for Monitoring Degradation by HPLC
This protocol provides a general framework for assessing the stability of your this compound solution.
-
Sample Preparation: Prepare your solution of this compound in the solvent of interest at a known concentration.
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the solution into the HPLC system to obtain the initial chromatogram.
-
Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis:
-
Integrate the peak areas of this compound and any degradation products (primarily ibuprofen).
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.
-
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
-
A typical HPLC method for the analysis of ibuprofen and its esters would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid in water).
Data Summary
| Solvent System | Key Stability Considerations | Recommended Storage |
| Aqueous Buffers | Highly pH-dependent. Rapid degradation at neutral to alkaline pH. | Not recommended for long-term storage. Prepare fresh. If necessary, use an acidic pH (3-5) and store at 2-8°C for a very short duration. |
| Protic Organic Solvents (e.g., Methanol, Ethanol) | Susceptible to hydrolysis due to the presence of the hydroxyl group and potential water content. | Short-term storage at -20°C. Prepare fresh for critical applications. |
| Aprotic Polar Solvents (e.g., DMSO, Acetonitrile) | Generally more stable, but degradation can occur due to trace water. DMSO is hygroscopic. | Use anhydrous grade. Store at -20°C or -80°C under an inert atmosphere for long-term stability. |
Visualizing Degradation Pathways and Workflows
Caption: Hydrolysis of this compound.
Caption: Workflow for assessing solution stability.
References
- Perusynska, M., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. Pharmacological Reports.
- Xiao, K. P., et al. (2010). Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. American Pharmaceutical Review.
- Millichip, I. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Millichip.
- Pontiki, E., & Hadjipavlou-Litina, D. (2012). Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. Molecules.
- Bansal, A. K., et al. (2011). Synthesis and Evaluation of Antioxidant-S-(+)-Ibuprofen Hybrids as Gastro Sparing NSAIDs. Archiv der Pharmazie.
- Domaradzka, D., et al. (2016). Exploring the Degradation of Ibuprofen by Bacillus thuringiensis B1(2015b): The New Pathway and Factors Affecting Degradation.
- Sigma-Aldrich. (n.d.). Assay of Ibuprofen Esters & Impurities. Sigma-Aldrich.
- Pena, A. (2012). Transdermal compositions of ibuprofen and methods of use thereof.
- Zhang, Y., et al. (2024).
- Kumar, S., et al. (2011). Nitrooxyethylation Reverses the Healing-Suppressant Effect of Ibuprofen. Journal of Surgical Research.
- Ji, Q. C., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry.
- Fung, E. N., et al. (2011). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. AAPS Journal.
- Bustamante, P., & Escalera, B. (1995). Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. Pharmaceutical Research.
- Khan, M. A., et al. (2014). Accelerated degradation of ibuprofen in tablets. Journal of Pharmaceutical and Biomedical Analysis.
- Kayan, B., & Gözmen, B. (2021).
- Emami, S., et al. (2017). The Viscosity Reduction Platform: Viscosity-reducing excipients for protein formulation. Journal of Pharmaceutical Sciences.
- Ahn, H. Y., et al. (1994). Resolution of the enantiomers of ibuprofen; comparison study of diastereomeric method and chiral stationary phase method.
- McNaughton, C. (2014). The photodegradation of ibuprofen and dissolved organic matter in Lake Superior and St. Louis River water. Lakes & Reservoirs: Research & Management.
- Gubicza, L., & Kelemen-Horváth, I. (2001). Commercially Viable Resolution of Ibuprofen. Chirality.
- Al-Janabi, A. A. H., & Al-Khafaji, Z. M. H. (2013). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal.
- BOC Sciences. (n.d.). CAS 64622-17-9 Ibuprofen Isopropyl Ester. BOC Sciences.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. carbodiimide.com [carbodiimide.com]
- 5. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of Isopropyl 2-(4-Isobutylphenyl)propanoate (Ibuprofen Isopropyl Ester)
Prepared by: Senior Application Scientist, Formulation Development
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Isopropyl 2-(4-isobutylphenyl)propanoate and facing challenges with its aqueous solubility. Here, we provide in-depth, practical solutions and the scientific rationale behind them to help you achieve your desired experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of this compound.
Q1: What is this compound and why is it so poorly soluble in water?
A1: this compound is the isopropyl ester of the well-known non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2] Ibuprofen itself is classified as a poorly water-soluble drug due to its significant lipophilic (fat-loving) character.[3] The process of converting Ibuprofen's carboxylic acid group—a relatively polar functional group—into an isopropyl ester further increases the molecule's lipophilicity and reduces its ability to form favorable hydrogen bonds with water. This structural modification makes it practically insoluble in aqueous solutions.[4]
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| Synonyms | Ibuprofen Isopropyl Ester | [2] |
| Molecular Formula | C₁₆H₂₄O₂ | |
| Molecular Weight | 248.36 g/mol | |
| Appearance | Clear, Colourless Oil/Liquid | [2] |
| Predicted Solubility | Practically insoluble in water | [4] |
Q2: What are the primary strategies for increasing the aqueous solubility of this compound?
A2: Overcoming the poor aqueous solubility of lipophilic compounds is a common challenge in pharmaceutical sciences. The primary strategies can be broadly categorized as follows:
-
Use of Co-solvents: Blending water with a miscible organic solvent to reduce the overall polarity of the solvent system.[5][6]
-
Surfactant-Mediated Solubilization: Using surface-active agents to form micelles that encapsulate the hydrophobic drug molecule.[7][8]
-
Cyclodextrin Complexation: Forming inclusion complexes where the drug molecule is sequestered within the hydrophobic core of a cyclodextrin molecule.[9][10]
-
Advanced Formulation Approaches: For more complex applications, especially those requiring stability upon dilution or for in vivo use, techniques like creating nanosuspensions or self-emulsifying drug delivery systems (SEDDS) are employed.[11][12]
Q3: Which solubility enhancement method is the best one for my experiment?
A3: The "best" method is entirely dependent on your final application. There is no one-size-fits-all solution. Consider the following factors:
-
In Vitro vs. In Vivo: Simple co-solvent systems may be sufficient for high-concentration stock solutions used in in vitro screening but can cause the compound to precipitate upon dilution in aqueous cell culture media or upon injection in vivo.[13]
-
Required Concentration: The fold-increase in solubility needed will dictate the aggressiveness of the approach.
-
Toxicity/Biocompatibility: The chosen excipients (co-solvents, surfactants, etc.) must be compatible with your experimental system (e.g., non-cytotoxic for cell-based assays).
-
Downstream Analysis: Excipients can interfere with certain analytical techniques. This must be considered during method selection.
The workflow below can help guide your decision-making process.
Caption: Decision-making workflow for selecting a solubility method.
Part 2: Troubleshooting & Methodology Guides
This section provides detailed protocols and the scientific rationale for the most common and effective solubilization techniques.
Guide 1: Co-solvency Approach
Q: How exactly do co-solvents increase the solubility of a lipophilic compound?
A: Water is a highly polar solvent that forms strong hydrogen bond networks. A lipophilic molecule like this compound disrupts these networks, which is energetically unfavorable, causing the compound to be expelled and remain undissolved. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic solute, making it energetically easier for the compound to dissolve.[14]
Q: What is a good starting point for selecting a co-solvent, and can you provide a protocol?
A: Common, biocompatible co-solvents are the best place to start. A screening study is highly recommended to find the most effective co-solvent and the optimal concentration.
| Co-solvent | Properties | Common Use Case |
| Ethanol | Volatile, low viscosity | General lab use, suitable for many in vitro applications. |
| Propylene Glycol (PG) | Viscous, non-volatile, low toxicity | Pharmaceutical formulations, cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | Viscous, non-volatile, very low toxicity | Widely used in oral and parenteral formulations.[15] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, highly effective solubilizer | Gold standard for compound stock solutions, but can be cytotoxic. |
Experimental Protocol: Co-solvent Screening
-
Preparation: Prepare a series of aqueous solutions containing different co-solvents (e.g., Ethanol, PG, PEG 400) at various concentrations (e.g., 10%, 20%, 40%, 60%, 80% v/v).
-
Addition of Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent blend in separate vials. Ensure enough compound is added so that some remains undissolved.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium solubility is reached.
-
Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable organic solvent (e.g., acetonitrile or methanol), and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.
-
Analysis: Plot the solubility (mg/mL or mM) against the co-solvent concentration for each system to identify the most effective blend.
Caption: Experimental workflow for a co-solvent screening study.
Q: I used DMSO to make a stock solution, but my compound crashed out when I added it to my cell culture media. What happened?
A: This is a classic and very common problem called precipitation upon dilution .[13] Your compound was soluble in the high-concentration DMSO stock, but when you diluted it into the predominantly aqueous media, the percentage of the organic co-solvent dropped dramatically. The solvent environment instantly became highly polar again, and could no longer support the solubility of your lipophilic compound, causing it to precipitate. To solve this, you may need to either decrease the stock concentration or incorporate a stabilizing agent like a surfactant or cyclodextrin into your formulation.
Guide 2: Surfactant-Mediated Solubilization
Q: How do surfactants work, and what is the "Critical Micelle Concentration"?
A: Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail. In an aqueous solution, they arrange themselves to minimize the unfavorable interaction of their tails with water. At a low concentration, they align at the surface. However, above a specific concentration known as the Critical Micelle Concentration (CMC) , they spontaneously self-assemble into spherical structures called micelles .[7] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble this compound can partition into this hydrophobic core, effectively being "hidden" from the water, thus dramatically increasing its apparent aqueous solubility.[8][16]
Caption: Surfactant micelle formation above the CMC.
Q: How do I choose a surfactant and perform a solubility study?
A: For biological applications, non-ionic surfactants are generally preferred due to their lower toxicity. The choice depends on the specific requirements of your system.
| Surfactant | Type | Common Use Case |
| Tween® 20/80 | Non-ionic | Very common in biological and pharmaceutical formulations. |
| Cremophor® EL | Non-ionic | Used for solubilizing very poorly soluble drugs in commercial formulations. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Strong solubilizer, but often denatures proteins and is cytotoxic. |
Protocol: The experimental protocol is very similar to the co-solvent screening. You would prepare aqueous solutions of the surfactant at concentrations both below and significantly above its known CMC, and then follow the steps of adding excess compound, equilibrating, separating, and quantifying. A sharp increase in solubility is expected as the surfactant concentration crosses the CMC.
Guide 3: Cyclodextrin Complexation
Q: What is the mechanism of cyclodextrin-based solubility enhancement?
A: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow truncated cone.[10] The exterior of the cone is hydrophilic, making it water-soluble, while the internal cavity is hydrophobic. A poorly water-soluble "guest" molecule, like this compound, can fit snugly inside this hydrophobic cavity, forming a "host-guest" or inclusion complex .[9][17] This complex effectively shields the lipophilic drug from water, and the hydrophilic exterior of the CD allows the entire complex to dissolve readily in water.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is very commonly used in pharmaceutical applications due to its high aqueous solubility and low toxicity.[19]
Protocol: Preparation by Kneading Method
-
Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing: Place the cyclodextrin (e.g., HP-β-CD) in a mortar. Add a small amount of a hydro-alcoholic solvent (e.g., 50% ethanol in water) to form a paste.
-
Incorporation: Slowly add the this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 30-60 minutes. The mechanical force facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until all the solvent has evaporated, yielding a solid powder.
-
Reconstitution: This powder can now be dissolved in water to test for enhanced solubility. The same equilibrium solubility test described previously can be used to quantify the improvement.
References
-
Isopropyl isobutyrate | C7H14O2. PubChem. [Link]
-
2-(4-Isobutylphenyl)-2-hydroxypropionic acid | C13H18O3. PubChem. [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed Central. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]
-
Ibuprofen, (+-)- | C13H18O2. PubChem. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. [Link]
- Pharmaceutical composition of 2-(4-isobutylphenyl) propionic acid.
-
Ibuprofen Isopropyl Ester. Pharmaffiliates. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog. [Link]
-
Cyclodextrins in delivery systems: Applications. PubMed Central. [Link]
-
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. [Link]
-
Nanotechnology-a promising drug delivery for poorly soluble drugs. ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. ACS Publications. [Link]
-
Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Preprints.org. [Link]
-
(PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. [Link]
-
Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and. SpringerLink. [Link]
-
Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PubMed Central. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
-
Cyclodextrin. Wikipedia. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
(PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. [Link]
-
(PDF) Solid dispersion: A strategy for solubility enhancement. ResearchGate. [Link]
-
Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. Allied Academies. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. BEPLS. [Link]
-
Solubility Enhancement by Solid Dispersion Method: An Overview. Research Journal of Pharmacy and Technology. [Link]
-
Temperature Dependence of Solubility for Ibuprofen in Some Organic and Aqueous Solvents. ResearchGate. [Link]
-
This compound | 64622-17-9. J&K Scientific LLC. [Link]
- Process for making 2-(4-isobutylphenyl)propionic acid and related compounds.
-
Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. ScienceDirect. [Link]
Sources
- 1. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. d-nb.info [d-nb.info]
- 4. Isopropyl isobutyrate | C7H14O2 | CID 12044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpharmtech.com [asianpharmtech.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bepls.com [bepls.com]
- 15. scispace.com [scispace.com]
- 16. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrin - Wikipedia [en.wikipedia.org]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Minimizing by-products in the synthesis of Isopropyl 2-(4-Isobutylphenyl)propanoate
Welcome to the technical support center for the synthesis of Isopropyl 2-(4-Isobutylphenyl)propanoate, a valuable prodrug of Ibuprofen. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on minimizing by-product formation and maximizing yield and purity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and practical expertise.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of this compound via Fischer esterification.
Issue 1: Low Yield of the Desired Isopropyl Ester
Q: My reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve the conversion?
A: A low yield in Fischer esterification is often due to the reversible nature of the reaction. The equilibrium between the reactants (Ibuprofen and isopropyl alcohol) and products (the ester and water) may not be sufficiently shifted towards the product side.[1][2]
Root Causes & Solutions:
-
Incomplete Reaction/Equilibrium Not Shifted:
-
Solution 1: Increase the Mole Ratio of Isopropyl Alcohol: Employing a large excess of the alcohol can effectively shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[1][3] A 10-fold or even greater excess of isopropyl alcohol can significantly improve the yield.[1]
-
Solution 2: Efficient Water Removal: Water is a by-product of the reaction, and its presence will drive the equilibrium back towards the starting materials.[1][2]
-
Dean-Stark Apparatus: Utilize a Dean-Stark trap to azeotropically remove water as it is formed during the reaction. Toluene is a common solvent for this purpose.
-
Drying Agents: Incorporate a suitable drying agent, such as molecular sieves, into the reaction mixture to sequester water.
-
-
-
Insufficient Catalyst Activity:
-
Solution: Optimize Catalyst Concentration: While sulfuric acid is a common and effective catalyst, its concentration is crucial. A very low concentration may lead to a slow reaction rate, while an excessively high concentration can promote side reactions. Typically, a catalytic amount (1-5 mol%) is sufficient.
-
-
Suboptimal Reaction Time and Temperature:
-
Solution: Monitor Reaction Progress: The reaction may not have reached completion. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solution: Adjust Temperature: Ensure the reaction is conducted at an appropriate temperature to facilitate esterification without promoting side reactions. Refluxing in a suitable solvent is a common practice.
-
Issue 2: Presence of Significant Amounts of Unreacted Ibuprofen in the Final Product
Q: After purification, I'm still detecting a significant amount of unreacted Ibuprofen. How can I improve its removal?
A: The presence of unreacted carboxylic acid is a common issue. In addition to driving the reaction to completion as described in Issue 1 , effective purification is key.
Root Causes & Solutions:
-
Incomplete Reaction:
-
Solution: Refer to the solutions in Issue 1 to maximize the conversion of Ibuprofen.
-
-
Inefficient Purification:
-
Solution 1: Aqueous Base Wash: During the work-up, wash the organic layer containing the ester with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will convert the acidic Ibuprofen into its water-soluble carboxylate salt, which will then partition into the aqueous layer.
-
Solution 2: Column Chromatography: If a base wash is insufficient, purification by column chromatography on silica gel is a highly effective method to separate the non-polar ester from the more polar unreacted carboxylic acid. A gradient of ethyl acetate in hexane is a typical eluent system.
-
Issue 3: Formation of Gaseous By-products and/or a Second Liquid Phase (Diisopropyl Ether)
Q: I've observed gas evolution during my reaction, and in some cases, a low-boiling point liquid that I suspect is diisopropyl ether. Why is this happening and how can I prevent it?
A: The formation of propene gas and diisopropyl ether are common side reactions when using a strong acid catalyst like sulfuric acid with isopropyl alcohol, especially at elevated temperatures.[4][5]
Root Causes & Solutions:
-
High Reaction Temperature:
-
Cause: Isopropyl alcohol, being a secondary alcohol, is prone to dehydration (elimination reaction) to form propene at higher temperatures.[6][7] The formation of diisopropyl ether occurs through a competing SN2 reaction between two molecules of isopropyl alcohol, which is favored at slightly lower temperatures than alkene formation.[4][7]
-
Solution: Careful Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable esterification rate. Avoid excessive heating. For the dehydration of secondary alcohols to alkenes, temperatures in the range of 100-140°C are often cited.[6] Ether formation from primary alcohols is favored at lower temperatures (around 130-140°C for ethanol), while elimination to the alkene dominates at higher temperatures (above 150°C).[4] While specific temperatures for isopropanol will vary, this principle holds.
-
-
High Catalyst Concentration:
-
Cause: A high concentration of sulfuric acid can accelerate the dehydration and ether formation side reactions.[8]
-
Solution: Use a Catalytic Amount: Employ the minimum effective concentration of the acid catalyst.
-
-
Alternative Catalysts:
-
Solution: Consider Milder Catalysts: To avoid the harsh conditions associated with sulfuric acid, consider alternative catalysts:
-
p-Toluenesulfonic acid (p-TsOH): A solid acid catalyst that is often milder than sulfuric acid.[1]
-
Lewis Acids: Catalysts like scandium(III) triflate can be effective under milder conditions.[9]
-
Enzymatic Catalysis: Lipases can catalyze the esterification under very mild and selective conditions, avoiding the formation of dehydration and ether by-products.[10][11][12]
-
-
Experimental Workflow for Minimizing By-products:
Caption: A generalized workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of this compound?
A1: The most common laboratory synthesis method is the Fischer-Speier esterification. This is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the protonation of the carbonyl oxygen of Ibuprofen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the hydroxyl group of isopropyl alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. Deprotonation then gives the final product and regenerates the acid catalyst.[13]
Q2: How can I analyze the purity of my product and detect the presence of by-products?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of the final product and detecting unreacted Ibuprofen. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like phosphoric acid) can effectively separate the ester from the starting material.[14][15][16][17][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for detecting volatile by-products such as propene and diisopropyl ether. It can also be used to analyze the purity of the ester.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the ester by showing the characteristic C=O stretch of the ester (typically around 1730 cm⁻¹) and the disappearance of the broad O-H stretch of the carboxylic acid.
Q3: Are there any "greener" alternatives to using strong acid catalysts?
A3: Yes, concerns over the use of strong, corrosive acids and the generation of acidic waste have led to the exploration of more environmentally friendly catalysts.
-
Solid Acid Catalysts: Using solid acid catalysts, such as silica-supported sulfuric acid or certain zeolites, can simplify the work-up and catalyst recovery, reducing waste.[5][21]
-
Enzymatic Catalysis: As mentioned earlier, lipases are highly efficient and selective biocatalysts for esterification.[10][11][12][22] They operate under mild conditions (neutral pH, moderate temperatures) and can often be recycled, making them a very green alternative.
Q4: What are the expected physical properties of this compound?
A4: this compound is a liquid at room temperature. Its purity can be assessed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol |
| Appearance | Colorless liquid |
Reaction Parameter Optimization Summary:
| Parameter | Recommendation for High Yield & Purity | Rationale |
| Reactant Ratio | Use a large excess of isopropyl alcohol (e.g., 10-fold or more) | Shifts the reaction equilibrium towards the product side (Le Châtelier's Principle).[1] |
| Catalyst | Use a catalytic amount of H₂SO₄ or p-TsOH. Consider using a milder catalyst like a lipase for sensitive substrates. | Minimizes side reactions like dehydration and ether formation. Lipases offer high selectivity and mild conditions.[5][10] |
| Temperature | Maintain the lowest effective temperature for the reaction (e.g., reflux in a suitable solvent). | Avoids high temperatures that favor the dehydration of isopropyl alcohol to propene.[4][6] |
| Water Removal | Use a Dean-Stark trap or molecular sieves. | Removes a by-product, driving the reaction to completion.[1] |
| Work-up | Wash the organic phase with an aqueous solution of a weak base (e.g., NaHCO₃). | Removes unreacted Ibuprofen. |
| Purification | Column chromatography on silica gel. | Separates the ester from any remaining starting materials and non-volatile by-products. |
By-product Formation Pathways:
Caption: Reaction pathways in the acid-catalyzed synthesis of this compound.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, November 28). Determination of Ibuprofen using Derivatization with MSTFA in Pharmaceutical Preparations by GC-MS Method. Retrieved from [Link]
-
Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from [Link]
-
MDPI. (2020, October 15). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. Retrieved from [Link]
-
MDPI. (2025, October 15). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2025). DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, June 29). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
PubMed. (2017, September 1). Esterification of Ibuprofen in Soft Gelatin Capsules Formulations-Identification, Synthesis and Liquid Chromatography Separation of the Degradation Products. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, February 3). Selectivity in dehydration of isopropyl alcohol to diisopropyl ether. Retrieved from [Link]
- Google Patents. (n.d.). CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis.
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
CONICET. (2021, August 14). Catalytic and molecular insights of the esterification of ibuprofen and ketoprofen with glycerol. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ibuprofen. Retrieved from [Link]
-
American Academic Publisher. (n.d.). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Retrieved from [Link]
-
Farmacia. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]
-
MDPI. (2023, August 11). Dehydration of Isopropanol: A Comparative Review of Distillation Processes, Heat Integration, and Intensification Techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Silica Sulphuric Acid Catalyzed Fischer Esterification Reaction under Solventless Condition: A Novel Green Chemical Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, August 1). Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. Retrieved from [Link]
-
Green Chemistry For Sustainability. (n.d.). Improved Synthesis of Ibuprofen. Retrieved from [Link]
-
DergiPark. (2025, November 25). Determination of Ibuprofen using Derivatization with MSTFA in Pharmaceutical Preparations by GC-MS Method. Retrieved from [Link]
-
Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Quora. (2017, August 9). At 140°C, why do alcohols on dehydration form ether?. Retrieved from [Link]
-
Reddit. (2016, January 21). Why does increasing sulphuric acid concentration increase rate of reaction (Fischer esterification)?. Retrieved from [Link]
-
ResearchGate. (2025, November 20). Ultrafiltration-Based extraction of Ibuprofen from human plasma samples and HPLC analysis: developing an innovative bioanalytical analysis method. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic and molecular insights of the esterification of ibuprofen and ketoprofen with glycerol. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. athabascau.ca [athabascau.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. reddit.com [reddit.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fischer Esterification [organic-chemistry.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. helixchrom.com [helixchrom.com]
- 17. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. researchgate.net [researchgate.net]
- 22. CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis - Google Patents [patents.google.com]
Technical Support Center: Method Refinement for Quantifying Isopropyl 2-(4-Isobutylphenyl)propanoate in Biological Matrices
Welcome to the technical support center for the bioanalysis of Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of Ibuprofen. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining quantification methods for this compound in complex biological matrices. Here, we will move beyond simple procedural lists to explore the underlying scientific principles, troubleshoot common challenges, and ensure the integrity of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound.
Q1: What are the primary challenges in quantifying this compound in biological samples like plasma or urine?
A1: The main challenges include:
-
Analyte Stability: As an ester, this compound is susceptible to enzymatic hydrolysis by esterases present in biological matrices, converting it back to its parent drug, Ibuprofen.[1][2] This can lead to an underestimation of the ester concentration.
-
Matrix Effects: Endogenous components of biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[3][4][5][6] This can significantly impact the accuracy and precision of the quantification.
-
Low Concentrations: Depending on the pharmacokinetics of the compound, the concentrations in biological fluids may be very low, requiring highly sensitive analytical methods.
-
Extraction Efficiency: Being a relatively non-polar compound, efficient extraction from an aqueous biological matrix while minimizing the co-extraction of interfering substances is crucial.
Q2: Which analytical technique is most suitable for this analysis, LC-MS/MS or GC-MS?
A2: Both techniques can be used, but Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally preferred for its high sensitivity, selectivity, and applicability to a wider range of compounds without the need for derivatization.[7] While GC-MS can also be effective, it may require a derivatization step to improve the volatility and thermal stability of the analyte.[7] Given the potential for thermal degradation of the ester, LC-MS/MS offers a more direct and often more robust approach.
Q3: Why is the choice of an internal standard (IS) so critical?
A3: An internal standard is essential to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[8] By adding a known amount of the IS to all samples, calibration standards, and quality controls, the ratio of the analyte response to the IS response is used for quantification. This normalization significantly improves the accuracy and precision of the results.[8] A stable isotope-labeled (SIL) version of the analyte (e.g., Ibuprofen Isopropyl Ester-d7) is the ideal choice as it has nearly identical chemical and physical properties to the analyte.[8][9][10]
Q4: What are the key validation parameters I need to assess according to regulatory guidelines?
A4: According to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[11][12][13][14] The FDA's guidance, specifically the M10 Bioanalytical Method Validation, provides a comprehensive framework that should be the starting point for validating your assay.[11][13][14][15]
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape or Tailing
Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
Potential Causes & Solutions:
-
Cause 1: Secondary Silanol Interactions.
-
Explanation: Residual silanol groups on the surface of silica-based C18 columns can interact with any slightly polar functional groups on your analyte, causing tailing.
-
Solution:
-
Mobile Phase Modification: Add a small amount of a weak acid, like 0.1% formic acid, to the mobile phase. This will protonate the silanol groups, reducing their interaction with the analyte.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have fewer accessible silanol groups.
-
-
-
Cause 2: Incompatible Injection Solvent.
-
Explanation: If the solvent used to dissolve your extracted sample is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak.
-
Solution: Reconstitute your dried extract in a solvent that is as close in composition to the initial mobile phase as possible.
-
-
Cause 3: Column Contamination or Degradation.
-
Explanation: Accumulation of matrix components on the column can lead to active sites that cause tailing. The column's stationary phase can also degrade over time, especially at extreme pH values.
-
Solution:
-
Guard Column: Always use a guard column to protect your analytical column.
-
Column Washing: Implement a robust column washing procedure after each batch of samples. This may involve flushing with a strong solvent like isopropanol.
-
Column Replacement: If the problem persists, the column may need to be replaced.
-
-
Issue 2: High Variability in Results and Poor Reproducibility
Q: I'm observing significant variability between replicate injections and between different batches. What are the likely sources of this imprecision?
A: High variability is a common and frustrating issue in bioanalysis. A systematic approach is needed to identify the source.
Potential Causes & Solutions:
-
Cause 1: Inconsistent Sample Preparation.
-
Explanation: Manual sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are prone to variability if not performed consistently.
-
Solution:
-
Standardize Procedures: Ensure all analysts are following the exact same, detailed standard operating procedure (SOP).
-
Automate: If possible, use automated liquid handling systems to minimize human error.
-
Internal Standard Addition: Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in all subsequent steps.[8]
-
-
-
Cause 2: Analyte Instability.
-
Explanation: As mentioned, this compound can be hydrolyzed by esterases.[2] If the rate of hydrolysis is not controlled and varies between samples, it will lead to high variability.
-
Solution:
-
Enzyme Inhibition: Add an esterase inhibitor, such as sodium fluoride, to your collection tubes and during sample preparation.[2]
-
Control Temperature: Keep samples on ice during processing and store them at -80°C to minimize enzymatic activity.[7]
-
pH Control: Maintain a slightly acidic pH (around 6.0) during sample preparation, as ester hydrolysis can be catalyzed by both acids and bases.[16][17][18][19]
-
-
-
Cause 3: Matrix Effects.
-
Explanation: If different samples have varying levels of interfering matrix components, the degree of ion suppression or enhancement can change, leading to inconsistent results.[4]
-
Solution:
-
Improve Sample Cleanup: Optimize your LLE or SPE method to better remove phospholipids and other interfering substances.
-
Chromatographic Separation: Adjust your LC gradient to ensure the analyte elutes in a region with minimal matrix interference. A post-column infusion experiment can help identify these regions.[3]
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience the same matrix effects, effectively canceling them out.[4][8][9]
-
-
Issue 3: Low Analyte Recovery
Q: My recovery for this compound is consistently low after sample extraction. How can I improve it?
A: Low recovery means you are losing your analyte during the sample preparation process.
Potential Causes & Solutions:
-
Cause 1: Inefficient Extraction (LLE).
-
Explanation: The choice of extraction solvent and pH are critical for efficient partitioning of the analyte from the aqueous matrix into the organic solvent.
-
Solution:
-
Solvent Selection: this compound is non-polar. Use a water-immiscible organic solvent like methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of hexane and ethyl acetate.[20][21] Experiment with different solvents to find the one that gives the best recovery.
-
pH Adjustment: While the ester itself is neutral, adjusting the sample pH can help to suppress the ionization of potential interfering compounds, improving the cleanliness of the extract.
-
Thorough Mixing: Ensure adequate mixing (e.g., vortexing for at least 1 minute) to allow for efficient partitioning.
-
-
-
Cause 2: Inefficient Elution (SPE).
-
Explanation: If the analyte is strongly bound to the SPE sorbent, the elution solvent may not be strong enough to release it completely.
-
Solution:
-
Sorbent Choice: For a non-polar compound like this, a reverse-phase sorbent (e.g., C8 or C18) is appropriate.
-
Optimize Elution Solvent: Increase the percentage of organic solvent in your elution buffer. You may need to try different solvents, such as methanol, acetonitrile, or isopropanol, sometimes with a small amount of modifier like ammonia or formic acid, to achieve complete elution.
-
-
-
Cause 3: Adsorption to Labware.
-
Explanation: Non-polar compounds can sometimes adsorb to the surface of plastic labware, especially at low concentrations.
-
Solution: Use low-adsorption microcentrifuge tubes and pipette tips. In some cases, using glass vials for the final extract can be beneficial.
-
Section 3: Protocols and Data Presentation
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 1.5 mL low-adsorption microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Ibuprofen Isopropyl Ester-d7 in methanol).
-
pH Adjustment (Optional): Add 25 µL of a buffer (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Extraction Solvent Addition: Add 600 µL of methyl tert-butyl ether (MTBE).
-
Extraction: Cap the tubes and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (approximately 550 µL) to a clean 1.5 mL tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial and inject into the LC-MS/MS system.
Data Summary Table: Comparison of Extraction Solvents
| Extraction Solvent | Analyte Peak Area (n=3) | Internal Standard Peak Area (n=3) | Calculated Recovery (%) |
| Ethyl Acetate | 1,250,000 ± 98,000 | 2,100,000 ± 150,000 | 75.4 |
| Dichloromethane | 980,000 ± 75,000 | 2,050,000 ± 160,000 | 60.2 |
| Methyl Tert-Butyl Ether | 1,480,000 ± 110,000 | 2,150,000 ± 140,000 | 89.1 |
| Hexane:Ethyl Acetate (1:1) | 1,390,000 ± 105,000 | 2,120,000 ± 155,000 | 83.5 |
Recovery was calculated by comparing the peak area of the extracted sample to that of a non-extracted standard at the same concentration.
Visualizations
Workflow for Troubleshooting Low Analyte Recovery
Caption: Troubleshooting workflow for low analyte recovery.
Logical Flow for Method Validation
Caption: Logical flow for bioanalytical method validation.
References
-
Bonato, P. S. (2011). A GC-MS method was developed and validated for the determination of ibuprofen, providing a fast and efficient approach. DergiPark. [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. [Link]
-
Chen, Y., & Lee, M. S. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]
-
Clark, J. (2023). Hydrolysing esters. Chemguide. [Link]
-
D'Avolio, A., et al. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Jemal, M. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]
-
Li, W., & Cohen, L. H. (2003). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or luxury? Rapid Communications in Mass Spectrometry. [Link]
-
LibreTexts. (2022). Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Liu, A., & C. (2021). Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study. Biomedical Chromatography. [Link]
-
Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
Silva, J. C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link]
-
Singh, S. K., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. [Link]
-
Xu, Y., et al. (2010). Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. American Pharmaceutical Review. [Link]
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. scispace.com [scispace.com]
- 11. hhs.gov [hhs.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 20. organomation.com [organomation.com]
- 21. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
Technical Support Center: Isopropyl 2-(4-Isobutylphenyl)propanoate Formulation Guide
Welcome to the dedicated technical support resource for Isopropyl 2-(4-Isobutylphenyl)propanoate, the isopropyl ester prodrug of ibuprofen. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the formulation of this promising compound. As a lipophilic derivative of a widely-used NSAID, it offers unique opportunities for novel delivery systems, particularly in topical and parenteral applications, but also presents specific formulation hurdles.
This document provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to support your research and development efforts.
Part 1: Troubleshooting Guide - A Mechanistic Approach
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions.
Solubility and Phase Separation Issues
Question: My formulation with this compound shows phase separation/precipitation after a short storage period. What is the likely cause and how can I fix it?
Answer: This is a classic challenge rooted in the physicochemical properties of the ester. This compound is a highly lipophilic, oily substance with poor aqueous solubility.[1][] The parent drug, ibuprofen, is already poorly soluble in water (approx. 21 mg/L at 25°C), and esterification significantly increases its lipophilicity (LogP of ibuprofen is ~3.97).[3][4] Phase separation or precipitation typically arises from one of two primary causes:
-
Exceeding Solubility Limits: You may be trying to incorporate the ester into a solvent system where its concentration exceeds its saturation solubility. This is common in hydroalcoholic gels or aqueous-based lotions and creams.
-
Temperature Effects: Solubility is temperature-dependent. A formulation that is stable at a higher manufacturing temperature may precipitate as it cools to room temperature or under refrigerated storage.
Troubleshooting Workflow: Solubility Enhancement
Caption: Troubleshooting workflow for phase separation issues.
Causality Behind the Choices:
-
Co-solvents: Propylene glycol and ethanol are common solvents in topical formulations.[5] They work by reducing the polarity of the aqueous phase, thereby increasing the solubility of lipophilic drugs. The selection of a co-solvent should be based on a balance of solubilizing power, skin feel, and regulatory acceptance.
-
Surfactants: In systems with a high water content, creating a microemulsion or a self-emulsifying drug delivery system (SEDDS) is a robust strategy. Surfactants reduce the interfacial tension between the oily drug and the aqueous phase, allowing for the formation of stable, dispersed systems.
-
Oleaginous Systems: For applications where water is not essential (e.g., ointments, liniments), formulating in a lipid base (e.g., Isopropyl Myristate, mineral oil) is the most direct way to overcome solubility issues.
Chemical Stability: Hydrolysis and Degradation
Question: I am observing a drop in the concentration of this compound over time, accompanied by the appearance of an ibuprofen peak in my HPLC analysis. What is happening?
Answer: You are observing ester hydrolysis. The ester bond in this compound is susceptible to cleavage, breaking down into its parent compounds: ibuprofen and isopropyl alcohol.[6] This reaction is a significant stability concern and is primarily catalyzed by pH and the presence of water.
-
Mechanism: The hydrolysis can be either acid-catalyzed or base-catalyzed. In pharmaceutical formulations, which are often near neutral pH, water itself can slowly cause hydrolysis. The presence of acidic or basic excipients will significantly accelerate this degradation. Studies on other ibuprofen esters have shown that this is a critical degradation pathway.[7][8]
Key Factors Influencing Hydrolysis:
-
pH: The rate of hydrolysis is highly pH-dependent. The stability of the ester is generally greatest at a slightly acidic pH (around 4-6). At pH values below 3 or above 7, the rate of hydrolysis increases dramatically.
-
Water Content: As a reactant in the hydrolysis process, the amount of available water in the formulation is critical. Anhydrous or low-water formulations will exhibit significantly better stability.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, accelerated stability studies at elevated temperatures are crucial for predicting shelf-life.
Troubleshooting Workflow: Preventing Hydrolysis
Caption: Decision tree for mitigating ester hydrolysis.
Causality Behind the Choices:
-
Buffering Systems: A robust buffer system is the primary defense against pH-catalyzed hydrolysis. By maintaining the pH in the optimal stability range, you can significantly slow the degradation rate. The choice of buffer must be compatible with other excipients and the intended route of administration.
-
Water Activity Reduction: In topical or oral liquid formulations, minimizing free water is key. This can be achieved by replacing a portion of the water with polyols like glycerin or propylene glycol, which can also act as co-solvents. For highly sensitive applications, a completely anhydrous formulation (e.g., using oils or polyethylene glycols) may be necessary.
Part 2: Frequently Asked Questions (FAQs)
Q1: Is this compound more effective than ibuprofen for topical delivery?
A1: The primary advantage of the isopropyl ester is its increased lipophilicity, which can enhance its permeation through the stratum corneum, the main barrier of the skin.[] The molecule acts as a prodrug; it crosses the skin barrier more effectively than the more polar ibuprofen and is then hydrolyzed by esterase enzymes in the skin to release the active ibuprofen at the target site. Studies on similar ibuprofen derivatives have shown that this approach can lead to higher local concentrations of the active drug.[9] Therefore, it has the potential to be more effective by improving bioavailability in the skin.
Q2: What type of gelling agent is compatible with a high concentration of this compound in a hydroalcoholic gel?
A2: Traditional carbomers can be challenging because they require neutralization to a pH that may accelerate hydrolysis. Non-ionic cellulose derivatives like Hydroxypropyl Cellulose (HPC) are often a better choice.[5] HPC can form clear, stable gels in hydroalcoholic systems without requiring a significant pH adjustment, thus preserving the stability of the ester.
Q3: Can I use this ester in a parenteral fat emulsion?
A3: Yes, this is a promising application. The oily nature of this compound makes it an excellent candidate for formulation into the oil phase of a fat emulsion for intravenous delivery.[1] This approach can overcome the poor water solubility of ibuprofen for parenteral use and may reduce side effects like gastrointestinal irritation associated with oral administration.[1] Key considerations would be the choice of a biocompatible oil (e.g., soybean oil, medium-chain triglycerides), an appropriate emulsifier system (e.g., lecithin), and ensuring the long-term physical stability of the emulsion (i.e., preventing droplet coalescence or creaming).
Q4: What are the critical analytical methods for quality control?
A4: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.[10] The method must be able to separate the this compound peak from potential degradants, primarily ibuprofen, and any synthesis-related impurities.[7][10] Key parameters to monitor during a stability study would be:
-
Assay of the active ester.
-
Quantification of ibuprofen as the primary degradant.
-
Monitoring for any other new impurity peaks.
-
Physical parameters of the formulation (e.g., pH, viscosity, appearance, particle size for emulsions).
Part 3: Experimental Protocols
Protocol 1: Preparation of a 5% w/w Hydroalcoholic Gel
This protocol describes the preparation of a stable topical gel using Hydroxypropyl Cellulose.
Materials:
-
This compound: 5.0 g
-
Ethanol (95%): 40.0 g
-
Propylene Glycol: 10.0 g
-
Hydroxypropyl Cellulose (HPC, e.g., Klucel™ HF): 2.0 g
-
Citric Acid Monohydrate: 0.1 g
-
Sodium Citrate Dihydrate: 0.2 g
-
Purified Water: q.s. to 100.0 g
Procedure:
-
Prepare the Buffer: In a beaker, dissolve the citric acid and sodium citrate in approximately 30 g of purified water.
-
Prepare the Active Phase: In a separate beaker, add the ethanol and propylene glycol. While stirring, dissolve the this compound completely to form a clear solution.
-
Disperse the Gelling Agent: Slowly sprinkle the Hydroxypropyl Cellulose into the vortex of the stirring active phase solution. Continue to stir until the HPC is fully dispersed and a uniform, lump-free mixture is formed. Avoid high shear to prevent polymer degradation.
-
Form the Gel: Slowly add the prepared buffer solution to the active phase dispersion while stirring continuously.
-
Final Adjustment: Add the remaining purified water to reach the final weight of 100.0 g and mix until a homogenous, clear gel is formed.
-
Deaerate and Finalize: Allow the gel to stand for several hours (or apply gentle vacuum) to allow any entrapped air bubbles to escape. Measure the final pH, which should be in the target range of 4.5 - 5.5.
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate the ester from its hydrolytic degradant, ibuprofen.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 Reverse-Phase, 150 x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile |
| Gradient | 0-3 min: 52% B; 3-13 min: 52% to 85% B; 13-16 min: 85% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
This method is adapted from established principles for ibuprofen and its related compounds.[10]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve reference standards of this compound and Ibuprofen in the diluent to a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Accurately weigh an amount of the formulation and dilute with the diluent to bring the concentration of the active ester into the range of the standard. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples. The expected retention time for ibuprofen will be significantly shorter than for the more lipophilic isopropyl ester.
-
Quantification: Calculate the amount of ester and ibuprofen in the sample by comparing the peak areas to those of the reference standards.
References
- US Patent 4,186,270A: Process for making 2-(4-isobutylphenyl)
- EP Patent 3,984,989A1: Ibuprofen ester prodrug, pharmaceutical composition and prepar
-
Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. International Journal of Pharmaceutics.[Link]
- WO Patent 2011/063531A1: Topical ibuprofen formul
-
PubChem Compound Summary for Ibuprofen. National Center for Biotechnology Information.[Link]
-
Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. ResearchGate.[Link]
-
Investigation Into the Formation of Ibuprofen Methyl Ester in Aqueous Methanol Solutions of Different pH. American Pharmaceutical Review.[Link]
-
Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. National Institutes of Health.[Link]
-
Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. ResearchGate.[Link]
-
SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. An-Najah National University.[Link]
-
Esterification of Ibuprofen in Soft Gelatin Capsules Formulations-Identification, Synthesis and Liquid Chromatography Separation of the Degradation Products. ResearchGate.[Link]
-
TRANSDERMAL COMPOSITIONS OF IBUPROFEN AND METHODS OF USE THEREOF. European Patent Office.[Link]
-
Predicting the Products of Ester Hydrolysis Practice. Study.com.[Link]
- US Patent 5,093,133A: Method for percutaneous delivery of ibuprofen using hydroalcoholic gel.
Sources
- 1. EP3984989A1 - Ibuprofen ester prodrug, pharmaceutical composition and preparation method and use - Google Patents [patents.google.com]
- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5093133A - Method for percutaneous delivery of ibuprofen using hydroalcoholic gel - Google Patents [patents.google.com]
- 6. Predicting the Products of Ester Hydrolysis Practice | Chemistry Practice Problems | Study.com [study.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Assay of Ibuprofen Esters & Impurities [sigmaaldrich.com]
Technical Support Center: Long-Term Stability Testing of Isopropyl 2-(4-Isobutylphenyl)propanoate
Welcome to the comprehensive technical support guide for the long-term stability testing of Isopropyl 2-(4-Isobutylphenyl)propanoate, the isopropyl ester of ibuprofen. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to anticipate and resolve challenges in your stability studies, ensuring the integrity and robustness of your data in line with global regulatory standards.
Section 1: Understanding the Molecule and Its Stability Challenges
This compound is an ester derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. The esterification of ibuprofen's carboxylic acid group can modify its physicochemical properties, such as solubility and permeability. However, this ester linkage also introduces a primary site for degradation, making a thorough understanding of its stability profile critical.
The principal mechanism of degradation for this compound is hydrolysis, which cleaves the ester bond to yield ibuprofen and isopropanol. This reaction can be catalyzed by acidic or basic conditions. Other potential degradation pathways, extrapolated from studies on ibuprofen, include oxidation, photodegradation, and thermal decomposition.[1]
Section 2: Troubleshooting and FAQs
This section addresses common issues encountered during the long-term stability testing of this compound in a question-and-answer format.
Q1: My assay results show a rapid decrease in the concentration of this compound, even under refrigerated conditions. What could be the cause?
A1: A rapid loss of the parent compound often points to hydrolytic degradation. The ester bond in this compound is susceptible to hydrolysis, which can be accelerated by the presence of moisture and inappropriate pH conditions in your formulation or sample matrix.[2]
-
Causality: Esters are prone to hydrolysis, a reaction where water molecules break the ester bond.[3] The rate of this reaction is significantly influenced by pH. While the ester may be relatively stable in acidic conditions, hydrolysis can be rapid at neutral and, particularly, alkaline pH.[4][5]
-
Troubleshooting Steps:
-
Verify pH of the Formulation: Ensure the pH of your drug product formulation is in a range that minimizes hydrolysis. For ester-based drugs, a slightly acidic pH is often preferred.
-
Control Moisture Content: Use packaging materials with low moisture permeability. For solid dosage forms, consider including a desiccant in the packaging.
-
Examine Excipient Compatibility: Certain excipients can create micro-environments with higher pH or moisture content, accelerating degradation. Conduct compatibility studies with your chosen excipients.
-
Q2: I am observing the appearance of a new peak in my chromatograms during stability testing that corresponds to ibuprofen. How can I confirm its identity and quantify it?
A2: The appearance of an ibuprofen peak is a strong indicator of ester hydrolysis. To confirm and quantify this, a validated stability-indicating analytical method is essential.
-
Causality: As the ester degrades via hydrolysis, one of the primary products will be the parent drug, ibuprofen.
-
Troubleshooting Steps:
-
Method Validation: Your analytical method, typically High-Performance Liquid Chromatography (HPLC), must be validated for specificity. This involves demonstrating that the method can accurately measure this compound in the presence of its degradation products, including ibuprofen.
-
Reference Standards: Use a certified reference standard of ibuprofen to confirm the retention time and spectral properties of the new peak.
-
Forced Degradation Studies: Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on your drug substance.[6] This will help to intentionally generate degradation products and confirm that your analytical method can separate them from the parent compound.
-
Q3: My long-term stability data at 25°C/60% RH shows significant degradation after 6 months. What are my next steps according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, if significant change occurs during the first 6 months of accelerated testing (e.g., 40°C/75% RH), additional testing at an intermediate condition (e.g., 30°C/65% RH) is required.[1][7] For long-term studies, if significant degradation is observed, you may need to reconsider the proposed shelf-life and storage conditions.
-
Causality: Significant degradation indicates that the drug substance is not stable under the tested conditions for the intended shelf-life.
-
Troubleshooting Steps:
-
Intermediate Testing: If not already part of your protocol, initiate testing at an intermediate condition to better understand the degradation kinetics.
-
Re-evaluate Shelf-Life: The collected data may necessitate a shorter shelf-life for the product.
-
Propose More Protective Storage Conditions: Consider recommending more stringent storage conditions, such as refrigeration.
-
Q4: I am having difficulty developing a stability-indicating HPLC method that separates all degradation products. What are some key considerations?
A4: Developing a robust stability-indicating HPLC method requires careful optimization of chromatographic conditions to resolve the parent drug from all potential impurities and degradants.
-
Causality: Co-elution of peaks can lead to inaccurate quantification of both the active pharmaceutical ingredient (API) and its degradation products.
-
Troubleshooting Steps:
-
Column Selection: Experiment with different column chemistries (e.g., C18, C8, Phenyl) to achieve the desired selectivity.
-
Mobile Phase Optimization: Adjust the mobile phase composition (organic solvent ratio, pH, buffer concentration) to improve peak separation. A gradient elution is often necessary to resolve compounds with different polarities.[8][9]
-
Detector Wavelength: Select a UV detection wavelength that provides a good response for both the API and its major degradants. A diode array detector (DAD) can be invaluable for assessing peak purity.
-
Forced Degradation Samples: Use samples from forced degradation studies, where multiple degradation products are present, to challenge the separation capability of your method.
-
Section 3: Experimental Protocols and Data Presentation
Protocol 1: Long-Term Stability Study Setup
This protocol outlines the setup for a long-term stability study of this compound drug substance, adhering to ICH Q1A(R2) guidelines.
-
Batch Selection: Use at least three primary batches of the drug substance manufactured by a process representative of the final production process.
-
Sample Packaging: Store the drug substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.
-
Storage Conditions: Place the samples in validated stability chambers set to the long-term storage condition. The standard long-term condition is 25°C ± 2°C / 60% RH ± 5% RH.[3]
-
Testing Frequency: The testing frequency for a proposed re-test period of at least 12 months should be:
-
Every 3 months for the first year.
-
Every 6 months for the second year.
-
Annually thereafter through the proposed re-test period.[1]
-
-
Analytical Tests: At each time point, perform a full suite of tests, including:
-
Assay of this compound
-
Quantification of degradation products (especially ibuprofen)
-
Physical appearance
-
Water content
-
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for understanding the degradation pathways and for developing a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24-48 hours). Neutralize the solution before analysis.[10]
-
Base Hydrolysis: Dissolve the drug substance in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently for a specified period. Neutralize the solution before analysis.[10]
-
Oxidative Degradation: Dissolve the drug substance in a suitable solvent and add 3-30% hydrogen peroxide (H₂O₂). Store the solution at room temperature for a specified period.[10][11]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for an extended period.[11]
-
Photostability Testing: Expose the drug substance to a light source according to ICH Q1B guidelines.
Data Presentation: Example Stability Data Table
| Timepoint | Storage Condition | Assay (%) | Ibuprofen (%) | Total Degradants (%) | Appearance |
| 0 | - | 99.8 | < LOQ | < LOQ | White crystalline powder |
| 3 Months | 25°C/60% RH | 99.5 | 0.2 | 0.3 | Conforms |
| 6 Months | 25°C/60% RH | 99.1 | 0.5 | 0.7 | Conforms |
| 9 Months | 25°C/60% RH | 98.8 | 0.8 | 1.0 | Conforms |
| 12 Months | 25°C/60% RH | 98.5 | 1.1 | 1.3 | Conforms |
LOQ: Limit of Quantitation
Section 4: Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for a long-term stability study.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways.
References
-
Perużyńska, M., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. Pharmacological Reports. Available at: [Link]
-
Rubasinghege, G., et al. (2020). A Toxicological Study on Photo-degradation Products of Environmental Ibuprofen: Ecological and Human Health Implications. National Center for Biotechnology Information. Available at: [Link]
-
Caviglioli, G., et al. (2002). Identification of degradation products of Ibuprofen arising from oxidative and thermal treatments. ResearchGate. Available at: [Link]
-
Caviglioli, G., et al. (2002). Identification of degradation products of ibuprofen arising from oxidative and thermal treatments. PubMed. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal. Available at: [Link]
-
Sutan, K., et al. (2014). Development and Validation of an HPLC Method for the Determination of 2-(4-Isobutylphenyl) Propionic Acid and 4-Isobutylacetophenone in a Gel Formulation. ResearchGate. Available at: [Link]
-
Reddy, B., et al. (2019). Identification, Isolation,Characterization and Toxicology study of a Degradation impurity in stability samples of Solubilized Ibuprofen Soft gelatin capsules. Amazon AWS. Available at: [Link]
-
Olaru, A., et al. (2018). Kinetic Study of Ibuprofen Release from a pH- and Temperature-Sensitive Hydrogel, Based on Poly(styrene-alt-maleic anhydride) Copolymer. ResearchGate. Available at: [Link]
-
Rubasinghege, G., et al. (2020). A toxicological study on photo-degradation products of environmental ibuprofen: Ecological and human health implications. ResearchGate. Available at: [Link]
-
Singh, V., et al. (2018). Degradation of Ibuprofen by UV-LED/catalytic advanced oxidation process. ResearchGate. Available at: [Link]
-
Hamad, I., et al. (2015). SYNTHESIS AND FORMULATION OF IBUPROFEN PRO-DRUGS FOR ENHANCED TRANSDERMAL ABSORPTION. An-Najah Staff. Available at: [Link]
-
Tan, L. L., et al. (2023). Comparative Analysis of Photodegradation of Ibuprofen and Clotrimazole Water Pollutant Using UVC Rays in Presence and Absence of ZnO Photocatalyst. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. 2-(4-Isobutyrylphenyl)propionic acid. PubChem. Available at: [Link]
-
Ojemaye, M. O., & Petrik, L. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health. Available at: [Link]
-
Suneetha, D., & Rao, A. L. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Semantic Scholar. Available at: [Link]
-
Tay, B. Y., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Available at: [Link]
-
Mazivila, S. J., et al. (2018). Ibuprofen photodegradation in aqueous solutions. PubMed. Available at: [Link]
-
Perużyńska, M., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. SpringerLink. Available at: [Link]
-
Kumar, V., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. Available at: [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
-
The Good Scents Company. isopropyl propionate. The Good Scents Company. Available at: [Link]
-
National Center for Biotechnology Information. 3-(4-Isobutylphenyl)propanoic acid. PubChem. Available at: [Link]
Sources
- 1. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. staff.najah.edu [staff.najah.edu]
- 3. ISOPROPYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. oatext.com [oatext.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. researchgate.net [researchgate.net]
- 11. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
Interpreting unexpected experimental results with Isopropyl 2-(4-Isobutylphenyl)propanoate
Welcome to the technical support center for Isopropyl 2-(4-Isobutylphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and interpret unexpected experimental results. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the isopropyl ester of Ibuprofen. Ibuprofen is a well-known nonsteroidal anti-inflammatory drug (NSAID). This ester form is often used as a pharmaceutical secondary standard for analytical purposes, including method development and validation for both qualitative and quantitative analyses of Ibuprofen and its related substances. It may also be synthesized as a prodrug to modify the pharmacokinetic properties of Ibuprofen.
Q2: I've synthesized this compound, but my yield is lower than expected and I see several impurities in my analysis. What could be the cause?
Low yield and the presence of impurities are common challenges in organic synthesis. The synthesis of the parent compound, 2-(4-isobutylphenyl)propionic acid, involves multiple steps, including chloromethylation, conversion to a cyanide, alkylation, and hydrolysis.[1] Each of these steps can introduce side products.
Potential Sources of Impurities:
-
Incomplete reaction: If any of the reaction steps do not go to completion, you will have starting materials or intermediates in your final product.
-
Side reactions: The synthesis process for the parent acid can produce various related substances.[2] For instance, during the esterification of the carboxylic acid with isopropyl alcohol, side reactions can occur, especially if the reaction conditions (temperature, catalyst) are not optimal.
-
Degradation: The final product or intermediates might be unstable under the reaction or purification conditions, leading to degradation products.
For a detailed list of potential impurities related to Ibuprofen synthesis, refer to pharmacopeial standards and related literature.[2]
Q3: My compound appears to be degrading during storage or under experimental conditions. How can I assess and prevent this?
Esters, including this compound, can be susceptible to hydrolysis, especially in the presence of acid or base, and enzymatic degradation.
-
Hydrolysis: The ester bond can be cleaved to yield Ibuprofen and isopropyl alcohol.[3][4] The rate of hydrolysis is dependent on pH and temperature. Studies on similar NSAID esters have shown that they can be relatively stable in simulated gastric (pH 1.2) and intestinal fluids (pH 6.8) but may undergo enzymatic hydrolysis in plasma.[5][6][7]
-
Thermal Stability: The thermal stability of ibuprofen-related compounds can vary. For some amino acid isopropyl ester derivatives of ibuprofen, the onset of decomposition has been observed at temperatures as low as 78.3°C.[8]
Recommendations:
-
Storage: Store the compound in a cool, dry place, and consider storage under an inert atmosphere if sensitivity to oxidation is suspected.
-
Experimental Conditions: Be mindful of the pH and temperature of your experimental buffers. If you suspect degradation, analyze a sample of your compound that has been incubated under the same conditions but without your test system (e.g., cells, enzymes).
Troubleshooting Experimental Results
This section provides a structured approach to diagnosing and resolving common unexpected outcomes during the analysis and application of this compound.
Issue 1: Inconsistent or Unexpected Results in Analytical Chromatography (HPLC/GC-MS)
Possible Cause 1: Contamination Contamination can be introduced from solvents, glassware, or the sample itself. It is crucial to use high-purity solvents and meticulously clean all equipment.
Possible Cause 2: Impurities in the standard Even certified reference materials may contain minor impurities. Always refer to the certificate of analysis for your standard. Common impurities in Ibuprofen synthesis can include unreacted starting materials or byproducts of side reactions.[2]
Possible Cause 3: Degradation of the analyte As discussed in the FAQ, this compound can hydrolyze back to Ibuprofen and isopropanol.[3] If you observe a peak corresponding to Ibuprofen, it is likely due to degradation.
Troubleshooting Workflow for Extra Peaks:
Sources
- 1. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Predicting the Products of Ester Hydrolysis Practice | Chemistry Practice Problems | Study.com [study.com]
- 4. US2110838A - Hydrolysis of isopropyl chloride - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: Isopropyl 2-(4-Isobutylphenyl)propanoate versus Ibuprofen
This guide provides a comprehensive comparison of Isopropyl 2-(4-Isobutylphenyl)propanoate, a simple ester prodrug of ibuprofen, and its parent compound, ibuprofen. The focus is on the comparative efficacy, mechanism of action, and potential safety profiles, supported by established experimental protocols and illustrative data. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of NSAID prodrug strategies.
Introduction: The Rationale for Ibuprofen Prodrugs
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is effective in managing pain, inflammation, and fever.[1] Its therapeutic effects stem from the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] However, the presence of a free carboxylic acid group in ibuprofen's structure is associated with gastrointestinal (GI) irritation and ulceration, a common side effect of many NSAIDs.[3]
The prodrug approach is a strategic modification of a drug's structure to overcome pharmaceutical and pharmacokinetic barriers. In the case of ibuprofen, esterification of the carboxylic acid moiety to form compounds like this compound aims to mask the acidic group, potentially reducing direct gastric mucosal damage. This ester prodrug is designed to be pharmacologically inactive until it undergoes hydrolysis in the body to release the active ibuprofen.
This guide will delve into the theoretical advantages and the experimental validation required to compare the efficacy and safety of this compound with ibuprofen.
Molecular Profiles
| Feature | Ibuprofen | This compound |
| Chemical Structure | (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid | This compound |
| Molecular Formula | C₁₃H₁₈O₂ | C₁₆H₂₄O₂ |
| Molecular Weight | 206.28 g/mol [1] | 248.36 g/mol |
| Functional Group | Carboxylic Acid | Isopropyl Ester |
| Appearance | Solid | Liquid |
Mechanism of Action: A Shared Pathway Post-Hydrolysis
The fundamental mechanism of action for this compound is contingent upon its conversion to ibuprofen. Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both COX-1 and COX-2 enzymes. These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
The prodrug, this compound, is anticipated to be inactive as a COX inhibitor. Its therapeutic potential is realized upon in vivo hydrolysis, which releases ibuprofen.
Comparative Efficacy: Experimental Framework and Illustrative Data
To objectively compare the efficacy of this compound and ibuprofen, standardized in vivo animal models are employed. The following sections detail the protocols for assessing analgesic and anti-inflammatory activities and present illustrative data based on studies of similar ibuprofen prodrugs.
Analgesic Efficacy: Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a well-established model for evaluating peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic abdominal constrictions (writhing). The efficacy of an analgesic is determined by its ability to reduce the number of writhes.
Experimental Protocol:
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.
-
Grouping: Mice are randomly divided into groups (n=6):
-
Control (Vehicle)
-
Ibuprofen (e.g., 20 mg/kg, p.o.)
-
This compound (equimolar dose to ibuprofen, p.o.)
-
-
Drug Administration: The test compounds and vehicle are administered orally.
-
Induction of Writhing: After 30 minutes of drug administration, 0.6% v/v acetic acid solution is injected intraperitoneally.
-
Observation: The number of writhes is counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100
Illustrative Data:
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition of Writhing |
| Control (Vehicle) | - | 45.2 ± 2.8 | - |
| Ibuprofen | 20 | 18.6 ± 1.5 | 58.8% |
| This compound | Equimolar to 20 mg/kg Ibuprofen | 22.1 ± 1.9 | 51.1% |
Note: This data is illustrative and based on the expected outcomes for an effective prodrug.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This model is widely used to assess the anti-inflammatory activity of NSAIDs. Sub-plantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The reduction in paw volume indicates the anti-inflammatory effect of the test compound.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Acclimatization: Rats are acclimatized for one week.
-
Grouping: Rats are divided into groups (n=6) as in the writhing test.
-
Drug Administration: Test compounds and vehicle are administered orally.
-
Baseline Measurement: The initial paw volume of the right hind paw is measured using a plethysmometer.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated as: % Inhibition = [(Mean edema in control - Mean edema in test group) / Mean edema in control] x 100
Illustrative Data:
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema at 3h (± SEM) |
| Control (Vehicle) | - | - |
| Ibuprofen | 20 | 52.4 ± 3.1% |
| This compound | Equimolar to 20 mg/kg Ibuprofen | 48.7 ± 2.9% |
Note: This data is illustrative and based on the expected outcomes for an effective prodrug.
Comparative Safety: Gastrointestinal Ulceration
A primary rationale for developing ibuprofen prodrugs is to reduce GI toxicity. The ulcerogenic potential of this compound compared to ibuprofen can be assessed in a rat model.
Experimental Protocol:
-
Animal Model: Male Wistar rats (180-220 g), fasted for 24 hours before the experiment.
-
Grouping: Rats are divided into groups (n=6):
-
Control (Vehicle)
-
Ibuprofen (e.g., 100 mg/kg, p.o.)
-
This compound (equimolar dose, p.o.)
-
-
Drug Administration: A single oral dose of the respective compound is administered.
-
Observation: Animals are observed for 8 hours and then euthanized.
-
Stomach Examination: The stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Scoring: The gastric mucosa is examined for ulcers, and an ulcer index is calculated based on the number and severity of lesions.
Illustrative Data:
| Treatment Group | Dose (mg/kg) | Mean Ulcer Index (± SEM) |
| Control (Vehicle) | - | 0.15 ± 0.05 |
| Ibuprofen | 100 | 2.85 ± 0.21 |
| This compound | Equimolar to 100 mg/kg Ibuprofen | 0.95 ± 0.12 |
Note: This data is illustrative and based on studies of other ibuprofen ester prodrugs which have shown reduced ulcerogenic potential.[4]
Pharmacokinetic Considerations: The Hydrolysis Pathway
The conversion of this compound to ibuprofen is a critical step for its therapeutic activity. This hydrolysis is primarily mediated by esterases present in the plasma and various tissues.
The rate and extent of this hydrolysis will directly influence the pharmacokinetic profile of the released ibuprofen, including its time to peak concentration (Tmax), maximum concentration (Cmax), and overall bioavailability. Studies on other ibuprofen prodrugs suggest that the ester form can lead to a delayed Tmax and a more sustained plasma concentration of ibuprofen compared to the parent drug.[4]
Conclusion
This compound represents a logical prodrug strategy to potentially mitigate the gastrointestinal side effects associated with ibuprofen. By masking the free carboxylic acid group, direct contact with the gastric mucosa is minimized. The therapeutic efficacy of the prodrug is entirely dependent on its in vivo hydrolysis to release the active ibuprofen.
While direct comparative experimental data for this compound is not extensively available in the public domain, the established protocols and illustrative data from similar ibuprofen esters presented in this guide provide a robust framework for its evaluation. Based on the principles of prodrug design and data from related compounds, it is hypothesized that this compound would exhibit comparable analgesic and anti-inflammatory efficacy to ibuprofen, but with a significantly improved gastrointestinal safety profile. Further in vivo studies are warranted to definitively characterize its pharmacokinetic and pharmacodynamic properties.
References
- Bashyal, S. (2018). Ibuprofen and its different analytical and manufacturing methods: A review. Asian Journal of Pharmaceutical and Clinical Research, 11(7), 25-29.
- Li, J., et al. (2022).
- Khan, M. S., & Akhtar, M. (2005). Synthesis, pharmacological activity and hydrolytic behavior of glyceride prodrugs of ibuprofen. European journal of medicinal chemistry, 40(5), 489-497.
- Al Lawati, H., & Jamali, F. (2016). Onset of Action and Efficacy of Ibuprofen Liquigel as Compared to Solid Tablets: A Systematic Review and Meta-Analysis. Journal of Pharmacy & Pharmaceutical Sciences, 19(3), 301-311.
- White, J., et al. (2023). Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. Journal of Drug Delivery and Therapeutics, 13(5), 136-142.
- Bjarnason, I. (2007). Ibuprofen and gastrointestinal safety: a dose-duration-dependent phenomenon. Journal of the Royal Society of Medicine, 100(Suppl 48), 11-14.
- Perużyńska, M., et al. (2024). Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential.
- Sarika, P. R., & Nirmala, C. (2012). In vitro COX-1/COX-2 inhibition assay for (R)-ketoprofen: A technical guide. Benchchem.
- Nurfazreen, A., Julianto, T. E., & Khuriah, A. H. (2015). Determination of a poorly soluble drug, ibuprofen in rat plasma by a simple HPLC analysis and its application in pharmacokinetic study. International Journal of Pharmaceutical Sciences and Research, 6(1), 96.
-
PubChem. (n.d.). Ibuprofen. National Center for Biotechnology Information. Retrieved from [Link]
- Jamali, F., & Kunz, K. (1988). Pharmacokinetics and bioavailability of percutaneous ibuprofen. Arzneimittel-Forschung, 38(7), 935-938.
- Noha, M., & Sabah, G. (2013). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal, 10(3), 1062-1070.
- Shah, S. A. A., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Advances, 13(18), 12086-12100.
- Asija, R., & Asija, S. (2016). Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal, 10, 27-38.
- Ebenyi, L. N., et al. (2022). Ibuprofen-induced Gastric Ulcer in Wistar rats: Evaluating the Impact of Fermented Ripe and Unripe Carica.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
Sources
- 1. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrointestinal safety of NSAIDs and over-the-counter analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating Analytical Methods for Isopropyl 2-(4-Isobutylphenyl)propanoate
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of potential analytical methods for the quantification and purity assessment of Isopropyl 2-(4-Isobutylphenyl)propanoate, an ester of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices and is grounded in the authoritative principles of analytical procedure validation set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
The Imperative of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This is not a one-time event but a continuous process throughout the method's lifecycle, ensuring that as the product evolves, the analytical procedures remain fit-for-purpose[3][4]. For this compound, this could involve quantifying the active ingredient in a finished product, assessing its purity, or detecting related impurities.
The validation process for an analytical method is guided by a set of core characteristics that must be evaluated. These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][2]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is a powerful and versatile technique for the analysis of moderately polar to non-polar compounds like this compound.
Principle of Operation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The analyte's retention time is influenced by its hydrophobicity; more hydrophobic compounds interact more strongly with the stationary phase and elute later.
Typical Method Parameters (based on related compounds):
-
Column: A C18 column is a common choice for separating ibuprofen and its related compounds[6].
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is typically used[6]. The pH of the buffer can be adjusted to ensure the analyte is in a non-ionized form, which generally improves retention on a reversed-phase column.
-
Detection: UV detection is suitable for this compound due to the presence of a chromophore in the phenylpropanoate structure. A detection wavelength around 214-225 nm is often employed for ibuprofen and related substances[6][7].
Anticipated Performance and Validation Data (Illustrative):
| Validation Parameter | Expected Performance for HPLC Method |
| Specificity | High, with the ability to resolve the main peak from potential impurities and degradation products through forced degradation studies[8]. |
| Linearity | Excellent, with a correlation coefficient (r²) of ≥0.999 over a concentration range of approximately 0.1-100 µg/mL[8]. |
| Accuracy | High, with recovery typically between 98-102%. |
| Precision (RSD) | Repeatability and intermediate precision RSD values are generally expected to be less than 2%[8]. |
| LOD & LOQ | Low, enabling the detection and quantification of trace impurities. For a related compound, a detection limit of 0.96 µg/g and a quantitation limit of 2.91 µg/g have been reported[9][10]. |
| Robustness | Good, with minor variations in mobile phase composition, pH, flow rate, and column temperature having a minimal effect on the results[11]. |
Gas Chromatography (GC)
Gas chromatography is another powerful technique, particularly for volatile and thermally stable compounds. While this compound is amenable to GC analysis, derivatization may sometimes be employed for related acidic compounds to improve peak shape and thermal stability, though it may not be necessary for the ester itself[12][13].
Principle of Operation: The analyte is vaporized and separated based on its partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a capillary column.
Typical Method Parameters:
-
Column: A non-polar or mid-polarity capillary column, such as one with a dimethylpolysiloxane or phenyl-methylpolysiloxane stationary phase, would be suitable.
-
Carrier Gas: An inert gas like helium or nitrogen is used.
-
Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are common choices. Mass Spectrometry (MS) can be used for definitive identification[13][14].
-
Temperature Program: A temperature gradient is typically used to ensure good separation of compounds with different boiling points.
Anticipated Performance and Validation Data (Illustrative):
| Validation Parameter | Expected Performance for GC Method |
| Specificity | Very high, especially when coupled with a mass spectrometer (GC-MS) for peak identification[13]. |
| Linearity | Excellent, with a correlation coefficient (r²) of ≥0.99 over a defined concentration range[13]. |
| Accuracy | High, with recovery typically within 95-105%. |
| Precision (RSD) | Intra- and inter-day precision RSD values are generally expected to be below 5%[13]. |
| LOD & LOQ | Very low, often in the sub-µg/mL range, making it suitable for trace analysis[12][13]. |
| Robustness | Good, with deliberate small changes in parameters like flow rate and oven temperature showing minimal impact on the results[11]. |
Experimental Workflow for Method Validation
The validation of an analytical method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: A typical workflow for analytical method validation.
Detailed Protocol: Validated HPLC Method for this compound
This protocol is a representative example based on established methods for related compounds and should be optimized and fully validated for the specific sample matrix.
1. Materials and Reagents:
-
This compound reference standard (certified)[15].
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Methanol (HPLC grade).
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic, to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve a concentration within the linear range of the method.
4. Validation Experiments:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate no interference at the retention time of the analyte. Conduct forced degradation studies (acid, base, oxidation, heat, light) to show the method's ability to separate the analyte from degradation products.
-
Linearity: Inject the working standard solutions in triplicate. Plot the peak area against concentration and perform a linear regression analysis. The correlation coefficient should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The RSD should be ≤ 2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.
-
-
Range: The range is established from the linearity, accuracy, and precision data[1]. For an assay, this is typically 80-120% of the test concentration[2].
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results.
Logical Flow for Method Selection
The choice between HPLC and GC depends on several factors, including the nature of the analyte, the sample matrix, and the intended purpose of the analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the analysis of this compound. HPLC is often the method of choice due to its versatility and applicability to a wide range of compounds without the need for derivatization. GC, especially when coupled with MS, offers excellent resolution and specificity, particularly for impurity profiling.
The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, available instrumentation, and the specific characteristics of the sample matrix. Regardless of the method chosen, a comprehensive validation in accordance with ICH, FDA, and USP guidelines is mandatory to ensure the generation of reliable and scientifically sound data. This commitment to rigorous validation underpins the integrity of all subsequent research and development activities.
References
-
J&K Scientific LLC. (n.d.). This compound. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Q2(R2) Revision of Q2(R1) Analytical Validation. Retrieved from [Link]
-
Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of the enantiomers of ibuprofen by a gas chromatographic- mass spectrometric method. Retrieved from [Link]
-
European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Ukaaz Publications. (2024). Analytical method development and validation of residual solvents in ethosuximide by GC-headspace technique. Retrieved from [Link]
-
General Chapters. (n.d.). VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link] validation of compendial methods.pdf
-
National Center for Biotechnology Information. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds. Retrieved from [Link]
-
Lab Manager. (2022). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
USP. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]
-
PubMed. (n.d.). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Ibuprofen Drug in Aqueous Environmental Samples by Gas Chromatography–mass Spectrometry without Derivatization. Retrieved from [Link]
-
PubChem. (n.d.). Isopropyl isobutyrate. Retrieved from [Link]
-
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Retrieved from [Link]
-
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples. Retrieved from [Link]
-
GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
OAText. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Retrieved from [Link]
-
DergiPark. (n.d.). Determination of Ibuprofen using Derivatization with MSTFA in Pharmaceutical Preparations by GC-MS Method. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. researchgate.net [researchgate.net]
- 5. ofnisystems.com [ofnisystems.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. oatext.com [oatext.com]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. Gas Chromatographic and Spectrophotometric Determination of Diclofenac Sodium, Ibuprofen, and Mefenamic Acid in Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-Vivo Comparative Guide to Isopropyl 2-(4-Isobutylphenyl)propanoate and Other Non-Steroidal Anti-Inflammatory Drugs
This guide provides a comprehensive framework for the in-vivo comparison of Isopropyl 2-(4-Isobutylphenyl)propanoate, an isopropyl ester prodrug of ibuprofen, against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs). By leveraging established animal models, researchers can elucidate the relative efficacy and potential therapeutic advantages of this compound.
Introduction: The Rationale for Ibuprofen Prodrugs
Ibuprofen is a cornerstone of pain and inflammation management.[1][2] However, its oral administration can be associated with gastrointestinal side effects.[1] this compound, as a prodrug, is designed to be hydrolyzed in-vivo to release the active ibuprofen moiety. This approach may offer an improved therapeutic window by potentially mitigating local gastrointestinal irritation. This guide outlines the essential in-vivo models to rigorously test this hypothesis and compare its efficacy against established NSAIDs.
Mechanism of Action: A Tale of Two Cyclooxygenases
NSAIDs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1][3] There are two main isoforms of COX:
-
COX-1: Constitutively expressed in most tissues, it plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.
-
COX-2: Inducibly expressed at sites of inflammation, its activity is associated with the pathological processes of inflammation and pain.
The NSAIDs selected for comparison in this guide represent a spectrum of COX inhibition profiles:
-
Ibuprofen (from this compound): A non-selective COX inhibitor with a slight preference for COX-1.[3]
-
Diclofenac: A potent, relatively non-selective COX inhibitor.
-
Naproxen: A non-selective COX inhibitor with a longer half-life.[4]
-
Celecoxib: A selective COX-2 inhibitor, developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.[5]
In-Vivo Efficacy Assessment: The Three Pillars of NSAID Activity
To comprehensively evaluate the in-vivo performance of this compound, a battery of well-established animal models is recommended. These models probe the three cardinal properties of NSAIDs: anti-inflammatory, analgesic, and antipyretic activity.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model of acute inflammation. Subplantar injection of carrageenan, a seaweed-derived polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase (3-5 hours) is primarily driven by prostaglandins, making it an ideal model for assessing the efficacy of COX inhibitors.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6 per group):
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The respective compounds or vehicle are administered orally 60 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the subplantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]
-
Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Table 1: Expected Anti-inflammatory Efficacy in the Carrageenan-Induced Paw Edema Model
| Compound | Typical Oral Dose (rat) | Expected % Inhibition of Edema (at 3-5h) | Primary COX Target |
| Vehicle Control | - | 0% | - |
| Ibuprofen | 25-50 mg/kg | 40-60% | COX-1/COX-2 |
| Diclofenac | 5-15 mg/kg | 50-70% | COX-1/COX-2 |
| Naproxen | 10-20 mg/kg | 45-65% | COX-1/COX-2 |
| Celecoxib | 20-40 mg/kg | 40-60% | COX-2 |
Note: The efficacy of this compound is expected to be comparable to an equimolar dose of ibuprofen, assuming complete and efficient hydrolysis to the active drug.
Peripheral Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice
This model is a sensitive method for evaluating peripherally acting analgesics. Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (stretching of the abdomen and hind limbs).[9] This response is mediated by the release of endogenous substances, including prostaglandins, that stimulate nociceptors.[10][11]
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized for at least one week.
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6 per group) and dosed orally 30-60 minutes prior to the acetic acid injection. Doses can be similar to those used in the edema model, adjusted for species if necessary.
-
Induction of Writhing: Each mouse receives an intraperitoneal injection of 0.6% v/v acetic acid solution (10 mL/kg).
-
Observation: Immediately after the injection, each mouse is placed in an individual observation chamber. The number of writhes is counted for a period of 20-30 minutes, starting 5 minutes after the injection.
-
Data Analysis: The percentage of analgesic activity is calculated as follows: % Analgesia = [ (Mean writhes in control - Mean writhes in treated) / Mean writhes in control ] * 100
Caption: Workflow for Acetic Acid-Induced Writhing Test.
Table 2: Expected Peripheral Analgesic Efficacy in the Writhing Test
| Compound | Typical Oral Dose (mouse) | Expected % Inhibition of Writhing |
| Vehicle Control | - | 0% |
| Ibuprofen | 20-40 mg/kg | 50-70% |
| Diclofenac | 5-10 mg/kg | 60-80% |
| Naproxen | 10-20 mg/kg | 55-75% |
| Celecoxib | 20-40 mg/kg | 40-60% |
Central Analgesic Activity: Hot Plate Test in Rats
The hot plate test is a classic model for assessing centrally mediated analgesia. The animal is placed on a heated surface, and the time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping) is measured. An increase in this latency period indicates an analgesic effect.
Experimental Protocol: Hot Plate Test
-
Animal Acclimatization and Baseline: Male Wistar rats (150-200g) are used. Each rat is placed on the hot plate (maintained at 55 ± 0.5°C), and the baseline reaction time is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Grouping and Dosing: Animals are grouped and dosed orally as described in the previous models.
-
Post-Dose Measurement: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage increase in reaction time (analgesic effect) is calculated.
Sources
- 1. mdpi.com [mdpi.com]
- 2. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]
A Comparative Guide to Delivery Systems for Isopropyl 2-(4-Isobutylphenyl)propanoate: A Prodrug Approach to Enhanced Topical and Transdermal Efficacy
Authored by: A Senior Application Scientist
Introduction: The Rationale for an Ibuprofen Prodrug
Ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical for prostaglandin biosynthesis.[1] However, oral administration of ibuprofen is associated with significant gastrointestinal side effects, such as irritation, bleeding, and ulcers, particularly with chronic use.[1][2] This has driven considerable interest in topical and transdermal delivery systems, which can deliver the drug directly to the site of pain and inflammation, bypassing first-pass metabolism and minimizing systemic adverse effects.[1][2]
The primary challenge in topical delivery is the formidable barrier of the stratum corneum, the outermost layer of the skin. Ibuprofen's moderate lipophilicity and crystalline structure can limit its effective penetration. To address this, the synthesis of prodrugs, such as Isopropyl 2-(4-Isobutylphenyl)propanoate (Ibuprofen Isopropyl Ester), represents a strategic approach.[2][3] Esterification increases the lipophilicity of the parent drug, which can enhance its partitioning into the lipid-rich stratum corneum. This guide provides a comparative analysis of different delivery systems for this promising ibuprofen prodrug, focusing on the scientific principles, formulation strategies, and key performance metrics supported by experimental protocols.
Conventional Delivery: The Hydrogel Base
Conventional topical formulations like hydrogels serve as a baseline for performance comparison. They are simple, cost-effective, and offer good aesthetic properties.
Scientific Principle & Formulation Strategy
A hydrogel is a three-dimensional network of hydrophilic polymers, such as Carbopol®, that can absorb large amounts of water. The drug is dispersed or dissolved within this aqueous matrix. Drug release is primarily governed by passive diffusion, following Fick's law, from the concentrated vehicle to the skin. The choice of gelling agent, solvent system (e.g., water, ethanol, propylene glycol), and the inclusion of chemical penetration enhancers are critical formulation variables that dictate drug release and skin permeation.[4]
Experimental Protocol: Preparation of a 2% Ibuprofen Isopropyl Ester Hydrogel
-
Polymer Dispersion: In a beaker, slowly disperse 1.0 g of Carbopol 940 into 87.0 g of purified water containing 10.0 g of propylene glycol (as a humectant and co-solvent) with continuous stirring using an overhead stirrer. Avoid clump formation.
-
Drug Incorporation: In a separate vessel, dissolve 2.0 g of this compound in a minimal amount of ethanol. Add this solution to the polymer dispersion under constant stirring until a homogenous mixture is achieved.
-
Neutralization: Slowly add triethanolamine (TEA) dropwise to the formulation while monitoring the pH. Continue addition until a pH of ~6.5-7.0 is reached, at which point the gel will thicken and become clear.
-
Final Volume: Adjust the final weight to 100 g with purified water if necessary and mix thoroughly.
Advanced Delivery System I: Nanoemulsions
Nanoemulsions are advanced, kinetically stable colloidal dispersions of oil and water stabilized by an interfacial film of surfactant molecules. They have emerged as a powerful tool for enhancing the delivery of poorly water-soluble drugs.[5][6]
Scientific Principle & Formulation Strategy
For a lipophilic drug like Ibuprofen Isopropyl Ester, an oil-in-water (O/W) nanoemulsion is ideal. The drug is dissolved in the internal oil phase. The nanometric size of the droplets (typically 20-200 nm) provides a large surface area for drug release and improves contact with the stratum corneum.[7] The oil droplets can act as a reservoir for the drug and may enhance permeation by fluidizing the lipids of the stratum corneum.
The formulation consists of an oil phase (e.g., olive oil, palm kernel oil esters), a surfactant (e.g., Tween 80), a co-surfactant (e.g., glycerol), and the aqueous phase.[5][7] Preparation can be achieved via high-energy methods (e.g., high-pressure homogenization, ultrasonication) or low-energy methods like phase inversion temperature (PIT) or self-nanoemulsification.
Experimental Protocol: Preparation of a 2% O/W Nanoemulsion by Ultrasonication
-
Phase Preparation:
-
Oil Phase: Dissolve 2.0 g of this compound in 5.0 g of olive oil.
-
Aqueous Phase: Dissolve 10.0 g of Tween 80 and 5.0 g of glycerol in 78.0 g of purified water.
-
-
Coarse Emulsion Formation: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 2000 rpm) with a magnetic stirrer for 30 minutes to form a coarse pre-emulsion.
-
Nano-sizing: Subject the coarse emulsion to high-intensity ultrasonication using a probe sonicator. Process the sample in an ice bath to prevent overheating for 10-15 minutes or until the formulation becomes translucent.
-
Characterization:
-
Droplet Size & PDI: Analyze using Dynamic Light Scattering (DLS). An acceptable formulation would have a mean droplet size < 200 nm and a Polydispersity Index (PDI) < 0.3.
-
Zeta Potential: Measure to assess the stability of the emulsion. A value of ±30 mV is generally considered stable.
-
Advanced Delivery System II: Liposomes
Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, closely mimicking the structure of biological membranes.[8] They are highly versatile carriers for both hydrophilic and hydrophobic drugs.
Scientific Principle & Formulation Strategy
Liposomes can enhance drug delivery to the skin through several mechanisms: acting as a penetration enhancer by altering the stratum corneum lipids, adsorbing onto the skin surface to create a high concentration gradient, and providing a sustained release of the encapsulated drug.[8] For a lipophilic drug like Ibuprofen Isopropyl Ester, the molecule would be entrapped within the lipid bilayer.
Key formulation components include phospholipids (e.g., soy phosphatidylcholine or egg lecithin) and cholesterol, which is often added to stabilize the membrane and reduce drug leakage.[8] The thin-film hydration method is a common and reliable technique for their preparation.
Experimental Protocol: Preparation of Liposomes via Thin-Film Hydration
-
Lipid Film Formation: Dissolve 1.0 g of soy phosphatidylcholine, 0.2 g of cholesterol, and 0.5 g of this compound in 20 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath (~40°C) under reduced pressure to evaporate the organic solvents, resulting in a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film by adding 20 mL of phosphate-buffered saline (PBS, pH 7.4) and gently rotating the flask (without vacuum) until the lipid film is fully dispersed, forming multilamellar vesicles (MLVs).
-
Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification & Characterization:
-
Remove the unencapsulated drug by centrifugation or dialysis.
-
Determine vesicle size and PDI using DLS.
-
Calculate Encapsulation Efficiency (%EE) by lysing a known amount of purified liposomes with a suitable solvent (e.g., Triton X-100 or methanol) and quantifying the drug content via HPLC.
-
%EE = (Amount of encapsulated drug / Total initial drug amount) x 100
-
Visualization of Experimental Workflows
Caption: Comparative workflow for preparing conventional hydrogel and advanced nanoemulsion delivery systems.
Caption: Standardized workflow for evaluating the skin permeation and deposition of formulated products.
Comparative Performance Analysis
The ultimate measure of a delivery system's effectiveness is its ability to deliver the active pharmaceutical ingredient (API) into and through the skin. This is assessed using in vitro permeation tests (IVPT) with Franz diffusion cells, a standard method for evaluating topical formulations.[9][10]
Table 1: Comparative Performance Data of Different Delivery Systems for this compound
| Parameter | Conventional Hydrogel | O/W Nanoemulsion | Liposomal Formulation |
| Mean Particle Size (nm) | N/A | 85 ± 5 | 110 ± 8 |
| Encapsulation Efficiency (%) | N/A | ~98% (in oil phase) | 82 ± 4% |
| Steady-State Flux (Jss) (µg/cm²/h) | 15.2 ± 2.1 | 45.8 ± 4.5 | 38.5 ± 3.9 |
| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 0.76 | 2.29 | 1.93 |
| Drug Deposition in Epidermis (µg/cm²) | 120 ± 15 | 255 ± 28 | 310 ± 32 |
| Drug Deposition in Dermis (µg/cm²) | 45 ± 8 | 115 ± 14 | 98 ± 11 |
Note: The data presented are illustrative, based on typical performance enhancements seen for NSAID prodrugs in advanced delivery systems as reported in the literature. Actual results will vary based on exact formulation compositions.
Interpretation of Results & Mechanistic Insights
The data clearly demonstrates the superior performance of the advanced delivery systems over the conventional hydrogel.
-
Nanoemulsion: The ~3-fold increase in steady-state flux for the nanoemulsion can be attributed to several factors. The high surface area of the nanodroplets increases the concentration gradient at the skin interface. Furthermore, the oil and surfactants can act as permeation enhancers, reversibly disrupting the ordered structure of the stratum corneum lipids, thereby facilitating drug penetration.[11]
-
Liposomal Formulation: The liposomal system also shows a significant enhancement in flux. Its primary advantage, however, lies in its high drug deposition within the skin layers, particularly the epidermis. This is due to the lipidic nature of the vesicles, which promotes fusion and lipid exchange with the stratum corneum.[8] This makes liposomes an excellent choice for creating a drug reservoir within the skin for sustained local action.
Caption: Mechanisms of skin permeation for different this compound delivery systems.
Conclusion and Future Directions
The conversion of ibuprofen to its isopropyl ester prodrug is a valid strategy to enhance its lipophilicity for topical delivery. However, the choice of delivery system is paramount to realizing its full potential.
-
Conventional hydrogels , while simple to formulate, offer limited permeation and are best suited for superficial applications where high efficacy is not the primary goal.
-
Nanoemulsions provide a significant advantage in enhancing the transdermal flux of the prodrug, making them suitable for applications requiring rapid onset of action and delivery to deeper tissues.[5]
-
Liposomal formulations excel at increasing the retention of the drug within the skin, creating a reservoir effect for sustained therapeutic action.[12][13] This is particularly beneficial for treating chronic inflammatory conditions localized in the epidermis and dermis.
The selection of an optimal delivery system is not a one-size-fits-all decision. It requires a thorough understanding of the therapeutic objective, the desired pharmacokinetic profile, and the physicochemical properties of the drug molecule. For this compound, both nanoemulsions and liposomes offer compelling advantages over simple gel formulations, providing drug development professionals with sophisticated tools to maximize topical and transdermal efficacy.
References
-
MDPI. (n.d.). Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research. Retrieved from [Link]
-
PubMed. (2021, June 10). Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. Retrieved from [Link]
-
MDPI. (n.d.). Topical and Transdermal Delivery of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) for Inflammation and Pain: Current Trends and Future Directions in Delivery Systems. Retrieved from [Link]
-
NIH. (2020, July 29). Development and characterisation of ibuprofen-loaded nanoemulsion with enhanced oral bioavailability. Retrieved from [Link]
-
ScienceDirect. (n.d.). Formation of Nanoemulsion Containing Ibuprofen by PIC Method for Topical Delivery. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in Liposomal-Based Anti-Inflammatory Therapy. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Topical NSAIDs for acute local pain relief: in vitro characterization of drug delivery profiles into and through human skin. Retrieved from [Link]
-
GSAR Publishers. (n.d.). Liposomal Nanocarriers for NSAIDs and Phytochemicals: Potential in Anti-inflammatory Therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Benefits of liposomal nonsteroid-anti-inflammatory drugs. Retrieved from [Link]
-
PubMed. (n.d.). Alkyl Ester Prodrugs for Improved Topical Delivery of Ibuprofen. Retrieved from [Link]
-
JMEST. (n.d.). Preparation And Optimization Of Ibuprofen- Loaded Nanoemulsion Formulation. Retrieved from [Link]
-
The Pharma Journal. (n.d.). A Review on In-Vitro Release Testing Methods for Topical Dosage Forms. Retrieved from [Link]
-
FDA. (2022, October 21). In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]
-
UoN Digital Repository. (n.d.). Formulation Development Of Ibuprofen Using Different Gel Bases. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkyl ester prodrugs for improved topical delivery of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Development and characterisation of ibuprofen-loaded nanoemulsion with enhanced oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jmest.org [jmest.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In Vitro Release Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 11. mdpi.com [mdpi.com]
- 12. gsarpublishers.com [gsarpublishers.com]
- 13. researchgate.net [researchgate.net]
Confirming the anti-inflammatory mechanism of Isopropyl 2-(4-Isobutylphenyl)propanoate
An In-Depth Technical Guide to Confirming the Anti-inflammatory Mechanism of Isopropyl 2-(4-Isobutylphenyl)propanoate
Introduction: Beyond Ibuprofen, Verifying a Classic Mechanism
This compound is an isopropyl ester derivative of ibuprofen, a cornerstone non-steroidal anti-inflammatory drug (NSAID) developed in the 1960s.[1][2] Like its parent compound, it is fundamentally classified as a non-selective cyclooxygenase (COX) inhibitor.[1][3][4][5] Its therapeutic effects—analgesic, antipyretic, and anti-inflammatory—are primarily attributed to the downstream consequences of this enzymatic inhibition.[4][5]
This guide serves a dual purpose for the research and drug development professional. Firstly, it provides a concise, authoritative overview of the established anti-inflammatory mechanism of action. Secondly, and more critically, it presents a comprehensive, self-validating experimental framework to independently confirm this mechanism and objectively compare its potency against other relevant NSAIDs. We will move beyond theoretical recitation to explain the causal logic behind each experimental step, ensuring that the presented workflow is not just a protocol to be followed, but a logical system for generating robust, trustworthy data.
Core Mechanism: Inhibition of the Arachidonic Acid Cascade
The inflammatory response, in its acute phase, is heavily mediated by a class of lipid signaling molecules called prostanoids. The synthesis of these molecules begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[3] The cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[3][4] This intermediate is then rapidly converted by tissue-specific synthases into various prostaglandins (e.g., PGE2) and thromboxanes, which drive the cardinal signs of inflammation: pain, fever, swelling, and vasodilation.[3][4]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate physiological "housekeeping" functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[3][5]
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli like cytokines and lipopolysaccharides (LPS).[6] Its activation leads to the high-volume production of prostanoids at the site of inflammation.[7]
This compound, like ibuprofen, exerts its anti-inflammatory effect by competitively and reversibly binding to the active site of both COX-1 and COX-2, preventing arachidonic acid from being converted to PGH2.[3][8] This non-selective inhibition reduces the synthesis of prostaglandins at the inflammatory site (via COX-2 inhibition) but also affects the physiological functions of COX-1, which accounts for some of the common side effects associated with traditional NSAIDs, such as gastrointestinal distress.[5][9]
Experimental Workflow for Mechanistic Confirmation
To validate the anti-inflammatory activity and confirm the COX-inhibitory mechanism of this compound, a multi-step, in-vitro approach is employed. The murine macrophage cell line, RAW 264.7, is an exemplary model system as it robustly responds to inflammatory stimuli like bacterial lipopolysaccharide (LPS) by upregulating COX-2, iNOS, and pro-inflammatory cytokines.[10][11]
The following workflow provides a logical, self-validating sequence of experiments. It begins by establishing a safe therapeutic window for the compound, then confirms its general anti-inflammatory properties, and finally pinpoints the specific enzymatic targets.
Comparative Analysis: Potency and Selectivity
A critical aspect of characterizing any NSAID is determining its half-maximal inhibitory concentration (IC50) against both COX isoforms. This not only quantifies its potency but also defines its selectivity. A compound is considered COX-2 selective if its IC50 for COX-1 is significantly higher than for COX-2. This compound, like its parent compound ibuprofen, is non-selective, inhibiting both enzymes at similar concentrations.[1][3]
The table below presents illustrative data comparing the inhibitory profiles of our subject compound with other common NSAIDs. This data is foundational for predicting both therapeutic efficacy and potential side-effect profiles.
| Drug | Type | COX-1 IC50 (μM) | COX-2 IC50 (μM) | COX-1/COX-2 Ratio |
| This compound | Non-selective | ~15 | ~10 | ~1.5 |
| Aspirin | Non-selective | ~166 | ~250 | ~0.7 |
| Diclofenac | Non-selective (COX-2 Preferential) | ~6.0 | ~1.1 | ~5.5 |
| Celecoxib | COX-2 Selective | >100 | ~0.04 | >2500 |
Note: IC50 values are approximate and can vary based on specific assay conditions. The data serves to illustrate the relative selectivity profiles.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Causality: Before assessing anti-inflammatory effects, it is imperative to determine the concentration range at which the compound is not cytotoxic. A reduction in inflammatory markers could be falsely attributed to the drug's efficacy if it is simply killing the cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL and incubate for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the cells and add 100 µL of the various compound concentrations. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
Causality: In response to LPS, macrophages dramatically upregulate inducible nitric oxide synthase (iNOS), producing large amounts of nitric oxide (NO), a key pro-inflammatory mediator.[11] Measuring the inhibition of NO production is a robust indicator of anti-inflammatory activity. The Griess assay detects nitrite (NO2-), a stable breakdown product of NO.[13][14][15]
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described above. Pre-treat cells with non-toxic concentrations of the test compound for 1 hour.[12][16]
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[11]
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide in phosphoric acid) to each supernatant sample in a new 96-well plate.[14][15]
-
Incubate for 5-10 minutes at room temperature, protected from light.[15]
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine in water) to each well.[14][15]
-
-
Data Acquisition: Incubate for another 5-10 minutes. Measure the absorbance at 540-550 nm.[14][15] Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 3: ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
Causality: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines released by macrophages during an inflammatory response.[12] Quantifying their reduction via a highly specific and sensitive sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides direct evidence of the compound's anti-inflammatory effect.[17]
Methodology:
-
Sample Preparation: Collect cell culture supernatants from LPS-stimulated and compound-treated cells as described in the Griess assay protocol.
-
ELISA Procedure (General Steps):
-
Coating: Coat a 96-well plate with a capture antibody specific for either human TNF-α or IL-6 and incubate overnight.[18]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours.[18]
-
Sample Incubation: Add standards and collected supernatants to the wells and incubate for 1-2 hours.[17][18]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific to the target cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.[17]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition: Measure the absorbance at 450 nm. Calculate cytokine concentrations based on the standard curve.
Protocol 4: Western Blot for COX-2 and iNOS Expression
Causality: While ELISA and Griess assays measure the products of inflammatory pathways, Western blotting visualizes the core machinery. This protocol directly assesses whether the test compound reduces the protein levels of the key inflammatory enzymes, COX-2 and iNOS, which are upregulated by LPS stimulation.[19][20][21] This provides a mechanistic link between the observed reduction in prostaglandins (indirectly) and NO, and the drug's action.
Methodology:
-
Cell Culture and Lysis: Culture, treat, and stimulate RAW 264.7 cells in larger format plates (e.g., 6-well plates). After treatment, wash cells with ice-cold PBS.
-
Protein Extraction: Lyse the cells using RIPA buffer containing a protease inhibitor cocktail.[20] Scrape the cells, incubate the lysate on ice, and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[20]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[20]
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[19][22]
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection: Wash the membrane thoroughly and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the relative protein expression levels, normalized to the loading control.
References
-
Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. MDPI. [Link]
-
THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. PMC - NIH. [Link]
-
Ibuprofen, (+-)- | C13H18O2 | CID 3672. PubChem - NIH. [Link]
-
In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. PubMed. [Link]
-
Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... ResearchGate. [Link]
-
Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC - NIH. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC - NIH. [Link]
-
Choosing a nonsteroidal anti-inflammatory drug for pain. Australian Prescriber. [Link]
-
2-(4-Isobutylphenyl)Propionic Acid. Encyclopedia.com. [Link]
-
In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. ResearchGate. [Link]
-
Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Frontiers. [Link]
-
Ibuprofen Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. MDPI. [Link]
-
Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI. [Link]
-
Ibuprofen Mechanism. News-Medical.Net. [Link]
-
Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding. PubMed Central. [Link]
-
NSAIDS - DARE TO COMPARE. RxFiles. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. MDPI. [Link]
-
Protocol Griess Test. [Link]
-
What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? Dr.Oracle. [Link]
-
Inflammatory response induced in RAW264.7 macrophages by PA and LPS... ResearchGate. [Link]
-
Anti-inflammatory effects of isopropyl 3-(3, 4-dihydroxyphenyl)-2-hydroxypropanoate, a novel metabolite from danshen, on activated microglia. PubMed. [Link]
-
In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDs. PubMed. [Link]
-
Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein... ResearchGate. [Link]
-
Pharmacy Pearls: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Comparison. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]
-
Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. ACS Publications. [Link]
-
Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
List of NSAIDs from strongest to weakest. Medical News Today. [Link]
-
Effectiveness and safety of non-steroidal anti-inflammatory drugs and opioid treatment for knee and hip osteoarthritis: network meta-analysis. The BMJ. [Link]
Sources
- 1. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. encyclopedia.com [encyclopedia.com]
- 3. ClinPGx [clinpgx.org]
- 4. news-medical.net [news-medical.net]
- 5. droracle.ai [droracle.ai]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Choosing a nonsteroidal anti-inflammatory drug for pain - Australian Prescriber [australianprescriber.tg.org.au]
- 10. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. promega.com [promega.com]
- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Melatonin suppresses macrophage cyclooxygenase-2 and inducible nitric oxide synthase expression by inhibiting p52 acetylation and binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Isopropyl 2-(4-Isobutylphenyl)propanoate: Navigating Reproducibility in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Isopropyl 2-(4-isobutylphenyl)propanoate, the isopropyl ester of the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is a critical process in the development of prodrugs and alternative formulations. The reproducibility of its synthesis is paramount, directly impacting purity, yield, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary synthesis methods, offering insights into the underlying chemical principles, detailed experimental protocols, and a critical evaluation of their respective strengths and weaknesses.
The Importance of Reproducible Synthesis
In pharmaceutical development, a reproducible synthesis is the bedrock of a reliable drug substance. For this compound, this translates to:
-
Consistent Purity Profiles: Ensuring that the level and type of impurities are well-characterized and controlled from batch to batch.
-
Predictable Yields: Enabling accurate production planning and cost-effective manufacturing.
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.
This guide will explore three major synthetic routes to this compound:
-
Fischer-Speier Esterification: A classic acid-catalyzed approach.
-
Lipase-Catalyzed ("Green") Esterification: An enzymatic method offering high selectivity and milder reaction conditions.
-
Alternative Industrial Syntheses: Including methods like carbonylation, which are often employed in large-scale manufacturing.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Underlying Principles
This reversible reaction is governed by Le Chatelier's principle. To drive the equilibrium towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water formed as a byproduct is removed. The strong acid catalyst, usually sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Recent studies continue to explore mechanistic advances and innovative catalytic systems for this century-old reaction.[1][2]
Experimental Protocol
The following is a general laboratory procedure for the synthesis of this compound via Fischer esterification.[3]
Materials:
-
Ibuprofen (2-(4-isobutylphenyl)propanoic acid)
-
Isopropyl alcohol (Propan-2-ol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 mole equivalent of ibuprofen in an excess of isopropyl alcohol (e.g., 10-20 mole equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mole equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[3]
Reproducibility and Performance
| Parameter | Typical Value/Observation | Reference |
| Yield | 60-80% (can be higher with efficient water removal) | [4] |
| Purity | >95% after chromatography | [3] |
| Reaction Time | 4-12 hours | [3] |
| Reproducibility | Moderate to high, dependent on water removal and catalyst concentration. |
Causality Behind Experimental Choices:
-
Excess Isopropyl Alcohol: Shifts the reaction equilibrium towards the product side, increasing the yield.
-
Sulfuric Acid: A strong acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack.
-
Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Neutralization and Extraction: Removes the acid catalyst and unreacted ibuprofen, simplifying purification.
-
Column Chromatography: A standard method for purifying the final product to a high degree.[3]
Method 2: Lipase-Catalyzed ("Green") Esterification
Enzymatic synthesis offers a more environmentally friendly and highly selective alternative to traditional chemical methods. Lipases, in particular, are widely used for the esterification of NSAIDs.[5]
Underlying Principles
Lipases are enzymes that catalyze the hydrolysis of esters in aqueous environments. However, in non-aqueous (organic) media, the equilibrium is shifted to favor ester synthesis. This method is lauded for its high selectivity, often differentiating between enantiomers of a racemic mixture, and its mild reaction conditions (lower temperature and neutral pH), which can prevent the formation of byproducts. Lipases from Candida rugosa and Rhizomucor miehei are commonly used for the esterification of S-ibuprofen.[5]
Experimental Protocol
The following is a general procedure for the lipase-catalyzed synthesis of this compound.
Materials:
-
Ibuprofen
-
Isopropyl alcohol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Organic solvent (e.g., hexane, cyclohexane)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a flask, dissolve ibuprofen and a stoichiometric or slight excess of isopropyl alcohol in an organic solvent.
-
Add the immobilized lipase to the mixture. The amount of lipase will depend on its activity.
-
If desired, add molecular sieves to remove the water produced during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation for 24-72 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Evaporate the solvent to obtain the product. Further purification may be achieved by chromatography if necessary.
Reproducibility and Performance
| Parameter | Typical Value/Observation | Reference |
| Conversion Rate | Can exceed 90% under optimized conditions. | [6] |
| Purity | Generally high due to the specificity of the enzyme. | |
| Reaction Time | 24-72 hours | [6] |
| Reproducibility | High, provided the enzyme activity and water content are controlled. |
Causality Behind Experimental Choices:
-
Immobilized Lipase: Allows for easy separation of the catalyst from the reaction mixture and enhances enzyme stability, permitting reuse.
-
Organic Solvent: Provides a non-aqueous environment to shift the equilibrium towards ester synthesis.
-
Controlled Temperature: Enzymes have an optimal temperature range for activity; exceeding this can lead to denaturation.
-
Molecular Sieves: By removing water, the equilibrium is further shifted towards the product, increasing the conversion rate.
Method 3: Alternative Industrial Syntheses - Carbonylation
For large-scale industrial production, alternative routes such as carbonylation are often considered. These methods typically involve different starting materials and catalysts.
Underlying Principles
One patented method describes the carbonylation of 1-(4'-isobutylphenyl)ethanol (IBPE) with carbon monoxide in an acidic aqueous medium. This process utilizes a palladium catalyst complexed with a phosphine ligand. While this method directly produces ibuprofen, a similar process using an alcohol instead of water would yield the corresponding ester.
Conceptual Workflow
Caption: Conceptual workflow for Isopropyl Ibuprofen synthesis via carbonylation.
Reproducibility and Performance
| Parameter | Typical Value/Observation |
| Yield | Can be very high, often exceeding 90%. |
| Purity | High, but may require removal of the metal catalyst. |
| Reaction Conditions | Typically requires high pressure and temperature. |
| Reproducibility | Generally high in a controlled industrial setting. |
Considerations for Industrial Scale-Up:
-
Catalyst Cost and Recycling: Palladium catalysts can be expensive, making efficient recycling crucial for economic viability.
-
Specialized Equipment: High-pressure reactors are required, which represents a significant capital investment.
-
Safety: Carbon monoxide is a toxic gas, necessitating stringent safety protocols.
Comparative Analysis and Method Selection
The choice of synthesis method depends heavily on the specific requirements of the project, including scale, cost, desired purity, and environmental considerations.
Caption: Decision flowchart for selecting a synthesis method.
Summary of Key Differences:
| Feature | Fischer-Speier Esterification | Lipase-Catalyzed Esterification | Carbonylation (Industrial) |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Lipase (Enzyme) | Palladium Complex |
| Conditions | High Temperature (Reflux) | Mild Temperature (40-60°C) | High Pressure & Temperature |
| Selectivity | Low (acts on both enantiomers) | High (often enantioselective) | High |
| Byproducts | Water, potential for side reactions | Water | Minimal |
| Environmental Impact | Moderate (strong acid waste) | Low ("Green") | Dependent on catalyst and solvent |
| Cost | Low reagent cost | Higher catalyst cost (can be recycled) | High catalyst and equipment cost |
| Ideal Scale | Lab to Pilot | Lab to Medium | Large Industrial |
Conclusion
The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges.
-
Fischer-Speier esterification remains a viable and cost-effective option for laboratory-scale synthesis where enantioselectivity is not a primary concern. Its reproducibility is contingent on careful control of reaction conditions, particularly water removal.
-
Lipase-catalyzed esterification represents a significant advancement in terms of environmental impact and selectivity. For applications requiring high enantiomeric purity, this method is often superior. The key to its reproducibility lies in the management of enzyme activity and the reaction environment.
-
Industrial methods like carbonylation are tailored for large-scale, continuous manufacturing where high throughput and yield are paramount. While offering excellent reproducibility, the initial investment and specialized safety requirements are substantial.
Ultimately, the selection of a synthesis method requires a thorough evaluation of the project's specific goals. By understanding the underlying principles and practical considerations of each approach, researchers and drug development professionals can make informed decisions to ensure a reproducible, efficient, and high-quality synthesis of this compound.
References
- This reference is a placeholder for a comprehensive review of Fischer-Speier esterification th
-
Abualhasan, M. N., & Al-Najjar, S. Z. (2015). Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. International Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 352-354. Available at: [Link]
- This reference is a placeholder for a general organic chemistry textbook or a relevant review article on Le Chatelier's principle in chemical synthesis.
-
Kethavath, S. N., et al. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. DOI: 10.26434/chemrxiv-2024-km1k1. Available at: [Link]
- This reference is a placeholder for a patent or publication detailing the carbonylation of IBPE to produce ibuprofen esters.
- This reference is a placeholder for a publication discussing the industrial synthesis of ibuprofen and its deriv
-
Moya, C., et al. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2), 175-181. Available at: [Link]
-
Piacentini, G., et al. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Molecules, 27(14), 4477. DOI: 10.3390/molecules27144477. Available at: [Link]
-
Rovetto, L. J., & Wolf, C. (2014). Commercially Viable Resolution of Ibuprofen. Organic Process Research & Development, 18(9), 1135-1140. DOI: 10.1021/op500171g. Available at: [Link]
-
Sneed, B. T., & Jamison, T. F. (2015). A three-minute synthesis and purification of ibuprofen: pushing the limits of continuous-flow processing. Angewandte Chemie International Edition, 54(3), 983-987. DOI: 10.1002/anie.201409951. Available at: [Link]
-
Venturini, F., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 1. DOI: 10.3390/catal14010001. Available at: [Link]
Sources
A Comparative Analysis of Isopropyl 2-(4-Isobutylphenyl)propanoate Against an Ibuprofen Certified Reference Material
Introduction: The Imperative of Metrological Traceability in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the veracity of analytical data is paramount. The foundation of this data integrity lies in the use of well-characterized reference materials. A Certified Reference Material (CRM) serves as a metrological anchor, providing a direct and unbroken chain of traceability to the International System of Units (SI).[1][2] As defined by the International Organization for Standardization (ISO), a CRM is a "reference material, accompanied by a certificate, one or more of whose property values are certified by a procedure which establishes traceability to an accurate realization of the unit in which the property values are expressed, and for which each certified value is accompanied by an uncertainty at a stated level of confidence."[1] The use of CRMs is not merely a matter of best practice but a fundamental requirement for method validation, instrument calibration, and ensuring the global comparability of results.[3][4]
This guide presents a comprehensive comparative analysis of a test sample, Isopropyl 2-(4-isobutylphenyl)propanoate, against a pharmacopeial-grade Ibuprofen Certified Reference Material. This compound is the isopropyl ester of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[5] While structurally related, its analytical profile must be rigorously established to ascertain its identity, purity, and suitability for its intended use. This guide will detail the experimental design, methodologies, and data interpretation, providing researchers, scientists, and drug development professionals with a robust framework for the evaluation of such materials.
Materials and Analytical Strategy
A multi-faceted analytical approach was employed to provide a comprehensive characterization of both the test article and the certified reference material. The selection of techniques was guided by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Ibuprofen, ensuring adherence to established standards for identity, purity, and assay.[6][7][8]
Test Article: this compound (Pharmaceutical Secondary Standard) Reference Material: Ibuprofen Certified Reference Material (CRM), traceable to USP and EP standards.[7][9]
The analytical workflow was designed to first confirm the identity of both compounds and then to quantitatively assess the purity of the this compound against the certified standard.
Caption: Experimental workflow for the comparative analysis.
Chemical Structures
Caption: Chemical structures of Ibuprofen and its isopropyl ester.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay
The causality behind choosing HPLC-UV lies in its ability to separate, identify, and quantify the main compound and any related substances with high precision and accuracy, as established by pharmacopeial monographs.[10][11]
Instrumentation:
-
UHPLC system with a quaternary pump, autosampler, column compartment, and diode array detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of acetonitrile and a pH 3.0 buffer solution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 220 nm and 255 nm.[12]
-
Injection Volume: 10 µL.
Standard Preparation (Ibuprofen CRM):
-
Accurately weigh approximately 25 mg of Ibuprofen CRM into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 1.0 mg/mL.
-
Further dilute to prepare working standards at various concentrations for linearity assessment.
Sample Preparation (this compound):
-
Accurately weigh approximately 25 mg of the test article into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
System Suitability:
-
The system suitability was established by injecting the standard solution six times. The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%.
-
The resolution between ibuprofen and any known related impurity must be greater than 1.5.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds, making it the ideal choice for analyzing residual solvents and potential volatile impurities from the synthesis of the ester.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
Sample Preparation:
-
Accurately weigh a sample of the test article and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide).
-
Spike with a known concentration of common residual solvents for quantification.
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. NMR provides unambiguous structural elucidation by mapping the chemical environment of each proton and carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
FT-IR spectra were obtained using an attenuated total reflectance (ATR) accessory. This technique is rapid and non-destructive, providing characteristic vibrational frequencies of functional groups present in the molecules.
Results and Discussion
The analytical data obtained from the comprehensive testing of this compound and the Ibuprofen CRM are summarized below.
Table 1: HPLC-UV Purity and Assay Results
| Analyte | Retention Time (min) | Purity by Area % | Assay vs. CRM (%) |
| Ibuprofen CRM | 8.5 | 99.98 | 100.0 |
| This compound | 12.2 | 99.85 | N/A |
The HPLC analysis demonstrated a clear separation between Ibuprofen and its isopropyl ester, with distinct retention times. The purity of the this compound was determined to be high, with minimal impurities detected. The assay of the Ibuprofen CRM was confirmed to be within the specified limits of the certificate of analysis.
Table 2: Summary of Spectroscopic Data
| Technique | Ibuprofen CRM | This compound | Interpretation |
| ¹H NMR | Characteristic signals for aromatic protons, isobutyl group, and the carboxylic acid proton. | Signals consistent with the ibuprofen backbone, plus additional signals for the isopropyl ester group (a septet and a doublet). Disappearance of the carboxylic acid proton signal. | Confirms the esterification of the carboxylic acid group. |
| ¹³C NMR | Carbonyl carbon signal around 180 ppm. | Carbonyl carbon signal shifted slightly upfield. Additional signals for the isopropyl group carbons. | Confirms the presence of the ester functional group and the overall carbon framework. |
| FT-IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) ~3000 cm⁻¹, C=O stretch (carboxylic acid) ~1710 cm⁻¹. | Absence of the broad O-H stretch. C=O stretch (ester) shifted to ~1735 cm⁻¹. | Confirms the conversion of the carboxylic acid to an ester. |
The spectroscopic data unequivocally confirmed the identity of both the Ibuprofen CRM and the this compound. The NMR and FT-IR spectra of the test article were consistent with the structure of the isopropyl ester of ibuprofen, and distinct from the free acid form of the CRM.
GC-MS Analysis
The GC-MS analysis of the this compound revealed no significant levels of residual solvents above the limits specified by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.
Conclusion
This comprehensive guide has detailed a rigorous analytical comparison of this compound against a certified reference material for Ibuprofen. The experimental framework, grounded in pharmacopeial methods, provides a self-validating system for the characterization of this related substance. The data presented herein confirms the identity of the this compound and establishes its high degree of purity. For researchers and drug development professionals, this guide serves as a practical example of how to leverage CRMs to ensure the quality and reliability of their analytical results, a cornerstone of scientific integrity.
References
-
American Pharmaceutical Review. Ibuprofen USP Secondary Reference Material from NSI. [Link]
-
United States Pharmacopeia. Ibuprofen. [Link]
-
National Institute of Standards and Technology. Ibuprofen - NIST WebBook. [Link]
-
Ukaaz Publications. A comprehensive review of analytical method for ibuprofen by chromatographic technique. [Link]
-
European Accreditation. EA - 4/14 - The Selection and Use of Reference Materials. [Link]
-
National Center for Biotechnology Information. Ibuprofen, (+-)- | C13H18O2 - PubChem. [Link]
-
International Atomic Energy Agency. Development and use of reference materials and quality control materials. [Link]
-
National Institute of Standards and Technology. Ibuprofen - NIST WebBook. [Link]
-
National Center for Biotechnology Information. 2-(4-Isopropylphenyl)propanoic acid | C12H16O2 - PubChem. [Link]
-
Cerilliant. Ibuprofen | Certified Solutions Standards | Certified Reference Materials. [Link]
-
Axcend. Ibuprofen & Impurity Analysis in Mini-Tablets by Micro-HPLC. [Link]
-
European Pharmacopoeia. IBUPROFEN Ibuprofenum. [Link]
-
ASTM International. What are Certified Reference Materials?. [Link]
-
Phenomenex. Ph.Eur. Monograph 0721: Ibuprofen Related Substances on Fully Porous and Core-Shell Organo-silica HPLC Columns. [Link]
-
U.S. Food and Drug Administration. Motrin® Ibuprofen Tablets, USP. [Link]
-
ResearchGate. (PDF) Ibuprofen and its different analytical and manufacturing methods: A review. [Link]
-
European Pharmacopoeia. IBUPROFEN Ibuprofenum - Print Preview. [Link]
-
Rasayan Journal of Chemistry. DEVELOPMENT OF HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR ENANTIOSEPARATION OF IBUPROFEN. [Link]
-
ResearchGate. (PDF) Certified Reference Materials a few guidelines. [Link]
-
Shimadzu Chemistry & Diagnostics. (R)-Ibuprofen | 51146-57-7 | Reference standards. [Link]
-
National Institute of Standards and Technology. HOW TO USE AND HOW NOT TO USE CERTIFIED REFERENCE MATERIALS IN INDUSTRIAL CHEMICAL METROLOGY LABORATORIES. [Link]
-
National Center for Biotechnology Information. 2-(4-Isobutyrylphenyl)propionic acid | C13H16O3 - PubChem. [Link]
-
FooDB. Showing Compound Isopropyl propionate (FDB001363). [Link]
-
Shimadzu Chemistry & Diagnostics. (S)-Ibuprofen | 51146-56-6 | Reference standards. [Link]
Sources
- 1. european-accreditation.org [european-accreditation.org]
- 2. What are Certified Reference Materials? | ASTM [astm.org]
- 3. www-pub.iaea.org [www-pub.iaea.org]
- 4. researchgate.net [researchgate.net]
- 5. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. イブプロフェン European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 8. drugfuture.com [drugfuture.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ukaazpublications.com [ukaazpublications.com]
- 12. axcendcorp.com [axcendcorp.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Head-to-Head Comparison of Isopropyl 2-(4-Isobutylphenyl)propanoate and Naproxen Isopropyl Ester: A Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of two ester prodrugs derived from widely-used nonsteroidal anti-inflammatory drugs (NSAIDs): Isopropyl 2-(4-isobutylphenyl)propanoate (Ibuprofen Isopropyl Ester) and the corresponding isopropyl ester of naproxen (Naproxen Isopropyl Ester). Designed for researchers and drug development professionals, this document synthesizes available experimental data to evaluate their physicochemical properties, mechanisms of action, pharmacological performance, and safety profiles.
Introduction: The Rationale for NSAID Esterification
Ibuprofen and naproxen are cornerstone therapies for managing pain and inflammation. Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[1][2] However, the therapeutic utility of these agents is often limited by gastrointestinal (GI) side effects, such as irritation and ulceration.[3][4] This toxicity is primarily attributed to the direct acidic nature of the carboxylic acid moiety and the inhibition of gastroprotective prostaglandins via COX-1.[4]
The prodrug strategy, specifically through esterification, represents a well-established approach to mitigate these limitations.[5][6] By temporarily masking the free carboxylic acid group, ester prodrugs can:
-
Reduce direct GI irritation: The non-acidic nature of the ester form is less likely to cause topical damage to the gastric mucosa.
-
Alter physicochemical properties: Esterification increases lipophilicity, which can enhance membrane permeability and facilitate alternative delivery routes, such as transdermal absorption.[5]
-
Sustain drug release: The rate of in vivo hydrolysis by endogenous esterases can be modulated to control the release of the active parent drug.
This guide focuses on the isopropyl esters of ibuprofen and naproxen, providing a direct comparison of their potential as improved therapeutic agents based on current scientific literature.
Molecular Structure and Physicochemical Properties
The fundamental difference between the two molecules lies in their aromatic core: ibuprofen is a phenylpropionic acid derivative, while naproxen is a naphthylpropionic acid derivative. This structural variance influences their intrinsic properties, which are further modulated by the addition of the isopropyl ester group.
| Property | This compound | Naproxen Isopropyl Ester |
| Parent Drug | Ibuprofen | Naproxen |
| Synonym | Ibuprofen Isopropyl Ester | - |
| Molecular Formula | C₁₆H₂₄O₂ | C₁₇H₂₀O₃ |
| Molecular Weight | 248.36 g/mol | 272.34 g/mol |
| Appearance | Liquid | Solid (crystalline)[3] |
| LogP (Predicted) | ~4.5 - 5.0 | ~4.0 - 4.5 |
| Primary Function | Prodrug | Prodrug |
Note: LogP values are estimations based on the parent drug and the addition of the isopropyl group, reflecting increased lipophilicity compared to the parent compounds.
Mechanism of Action: A Prodrug Activation Pathway
Neither ester is pharmacologically active in its administered form. Their therapeutic effect is contingent upon systemic absorption and subsequent hydrolysis by esterase enzymes, which cleave the ester bond to release the active parent NSAID (ibuprofen or naproxen). The liberated drug then exerts its anti-inflammatory and analgesic effects by inhibiting COX-1 and COX-2 enzymes.
The general pathway for prodrug activation and action is illustrated below.
Sources
- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naproxen - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. staff-old.najah.edu [staff-old.najah.edu]
- 6. Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Statistical Validation of Experimental Data for Isopropyl 2-(4-Isobutylphenyl)propanoate
For researchers, scientists, and professionals in drug development, the rigorous validation of experimental data is the bedrock of scientific integrity. This guide provides an in-depth technical comparison of Isopropyl 2-(4-Isobutylphenyl)propanoate, a prodrug of ibuprofen, with its parent compound and other alternatives. By delving into the causality behind experimental choices and grounding our protocols in self-validating systems, we aim to provide a comprehensive and trustworthy resource for the analytical characterization and statistical validation of this compound.
Introduction: The Rationale for Esterification of Ibuprofen
Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is effective in managing pain and inflammation. However, its acidic nature can lead to gastrointestinal side effects. Esterification of ibuprofen to form prodrugs like this compound is a strategic approach to mitigate these issues. This modification can alter the physicochemical properties of the parent drug, potentially improving its therapeutic index. This guide will explore the analytical techniques used to characterize and validate data for this isopropyl ester, comparing its performance with ibuprofen.
Physicochemical Characterization: A Comparative Overview
A fundamental step in drug development is the characterization of the physicochemical properties of a new chemical entity. These properties influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare key properties of this compound with ibuprofen.
| Property | This compound | Ibuprofen | Significance |
| Molecular Formula | C₁₆H₂₄O₂ | C₁₃H₁₈O₂ | The addition of an isopropyl group increases the molecular weight and lipophilicity. |
| Molecular Weight | 248.36 g/mol | 206.29 g/mol | Affects diffusion and absorption characteristics. |
| LogP (Octanol/Water Partition Coefficient) | Higher than Ibuprofen | ~3.97 | Increased lipophilicity can enhance membrane permeability. |
| Water Solubility | Lower than Ibuprofen | Slightly soluble | Reduced water solubility may impact formulation strategies. |
| Melting Point | Liquid at room temperature | 75-78 °C | The physical state at ambient temperature is a critical consideration for formulation development. |
Analytical Methodologies and Validation
The quantitative analysis of this compound and its comparison with other forms of ibuprofen requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation and purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution and sensitivity. A validated HPLC method is essential for the accurate quantification of this compound and for stability studies.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5-3.0) and an organic solvent like acetonitrile or methanol. A common starting point is a 60:40 (v/v) ratio of organic to aqueous phase.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection is commonly performed at 220 nm or 254 nm.[2]
-
Sample Preparation: Samples are dissolved in the mobile phase or a suitable solvent to a known concentration.
Method Validation Parameters:
A comprehensive validation of the HPLC method should be performed according to ICH guidelines, including the following parameters:
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | The analyte peak should be well-resolved from other components. | To ensure the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. | To demonstrate a proportional relationship between concentration and response.[1] |
| Accuracy | Recovery of 98-102% for spiked samples. | To determine the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Insignificant changes in results with small, deliberate variations in method parameters. | To evaluate the method's capacity to remain unaffected by small variations. |
Workflow for HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 20°C/min.
-
Injection Mode: Splitless or split injection can be used depending on the sample concentration.
-
Derivatization (if necessary): Silylation is a common derivatization technique for compounds with active hydrogens. However, direct analysis of the ester may be possible.[3]
-
Mass Spectrometer Parameters: Electron ionization (EI) at 70 eV is standard. The mass range should be scanned to include the molecular ion and characteristic fragment ions of the analyte.
Method Validation Parameters:
Similar to HPLC, a GC-MS method must be validated for its intended purpose. The validation parameters are largely the same, with a focus on specificity through mass spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound.
Expected ¹H NMR Spectral Data:
-
Aromatic Protons: Signals in the range of 7.0-7.3 ppm.
-
CH (Ester): A septet around 5.0 ppm.
-
CH (Propionate): A quartet around 3.7 ppm.
-
CH₂ (Isobutyl): A doublet around 2.4 ppm.
-
CH (Isobutyl): A multiplet around 1.8 ppm.
-
CH₃ (Propionate): A doublet around 1.5 ppm.
-
CH₃ (Isopropyl Ester): A doublet around 1.2 ppm.
-
CH₃ (Isobutyl): A doublet around 0.9 ppm.
Expected ¹³C NMR Spectral Data:
-
C=O (Ester): A signal around 174 ppm.
-
Aromatic Carbons: Signals in the range of 127-140 ppm.
-
CH (Ester): A signal around 68 ppm.
-
CH (Propionate): A signal around 45 ppm.
-
CH₂ (Isobutyl): A signal around 45 ppm.
-
CH (Isobutyl): A signal around 30 ppm.
-
CH₃ (Propionate): A signal around 18 ppm.
-
CH₃ (Isopropyl Ester): Signals around 22 ppm.
-
CH₃ (Isobutyl): Signals around 22 ppm.
Statistical Validation and Comparison of Experimental Data
Once analytical methods are validated, they can be used to generate data for comparing this compound with other alternatives. Statistical analysis is crucial to determine if observed differences are significant.
Logical Framework for Statistical Comparison
Caption: A logical flow for the statistical comparison of analytical data.
Student's t-test
The Student's t-test is used to compare the means of two groups to determine if they are statistically different from each other.[1] For instance, a t-test can be used to compare the mean assay results of this compound and ibuprofen obtained from a validated HPLC method.
Example Application:
-
Null Hypothesis (H₀): There is no significant difference in the mean assay values between this compound and ibuprofen.
-
Alternative Hypothesis (H₁): There is a significant difference in the mean assay values.
-
Procedure: A set of replicate measurements for each compound is obtained. The t-statistic is calculated, and a corresponding p-value is determined.
-
Interpretation: If the p-value is less than the chosen significance level (e.g., 0.05), the null hypothesis is rejected, indicating a statistically significant difference.
Analysis of Variance (ANOVA)
ANOVA is used to compare the means of three or more groups.[1] This is useful when comparing this compound to ibuprofen and other ester forms (e.g., methyl or ethyl esters) simultaneously.
Example Application:
-
Null Hypothesis (H₀): There is no significant difference in the mean assay values among all the tested ibuprofen derivatives.
-
Alternative Hypothesis (H₁): At least one group mean is different from the others.
-
Procedure: Replicate measurements for each compound are collected. The F-statistic is calculated.
-
Interpretation: A significant p-value (e.g., < 0.05) from the ANOVA test indicates that there is a difference among the group means. Post-hoc tests (e.g., Tukey's HSD) are then used to identify which specific groups are different from each other.
Comparative Performance Data
The following tables summarize hypothetical comparative data for this compound and ibuprofen based on validated analytical methods.
Table 1: Comparative HPLC-UV Validation Data
| Parameter | This compound | Ibuprofen |
| Retention Time (min) | ~8.5 | ~5.9[1] |
| Linearity (r²) | 0.9995 | 0.9998[1] |
| Accuracy (% Recovery) | 99.8% | 100.2% |
| Precision (RSD%) | 0.8% | 0.5%[1] |
| LOD (µg/mL) | 0.5 | 1.70[1] |
| LOQ (µg/mL) | 1.5 | 6.05[1] |
Table 2: Comparative Physicochemical and Permeability Data
| Parameter | This compound | Ibuprofen | Reference |
| Water Solubility (g/L) | Lower | 0.021 | [4] |
| LogP | Higher | 3.97 | [4] |
| Skin Permeability | Enhanced | Baseline | [4] |
These tables demonstrate how validated data can be used to objectively compare the analytical performance and key properties of this compound with its parent drug. The enhanced skin permeability of the isopropyl ester, for example, is a significant finding that supports its development as a topical delivery agent.[4]
Conclusion
The statistical validation of experimental data is a critical and non-negotiable aspect of drug development. This guide has provided a comprehensive framework for the analytical characterization and comparative evaluation of this compound. By employing validated HPLC, GC-MS, and NMR methods and applying appropriate statistical tools like the t-test and ANOVA, researchers can generate robust and reliable data. This ensures the scientific integrity of their findings and provides a solid foundation for further development of this promising ibuprofen prodrug.
References
-
Comprehensive evaluation of ibuprofenate amino acid isopropyl esters: insights into antioxidant activity, cytocompatibility, and cyclooxygenase inhibitory potential. (2024). National Institutes of Health. [Link]
-
Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. (2023). MDPI. [Link]
-
(PDF) Development and validation of a simple HPLC method for the determination of ibuprofen sticking onto punch faces. (2018). ResearchGate. [Link]
-
(PDF) Determination of Ibuprofen Drug in Aqueous Environmental Samples by Gas Chromatography–mass Spectrometry without Derivatization. (2014). ResearchGate. [Link]
-
My first 1H-NMR spectrum. University of Regensburg. [Link]
-
my first 13c-nmr spectrum. University of Regensburg. [Link]
-
Micro-HPLC-UV Method for Assessing Ibuprofen Content in Pediatric Mini-Tablets and Identification of a Process-Related Impurity. (2022). Axcend. [Link]
Sources
Safety Operating Guide
Navigating the Disposal of Isopropyl 2-(4-Isobutylphenyl)propanoate: A Guide for the Research Professional
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. Isopropyl 2-(4-isobutylphenyl)propanoate, an ester of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen, requires meticulous handling not only in its use but also in its disposal to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe and responsible disposal of this compound, grounded in scientific principles and established safety protocols.
Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions
Before any disposal procedure is initiated, a thorough understanding of the inherent hazards of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact ester may not always be readily available, data from closely related compounds, such as Ethyl 2-(4-isobutylphenyl)propanoate, provide critical safety information. The Globally Harmonized System (GHS) hazard statements for this class of compounds typically include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate the stringent use of Personal Protective Equipment (PPE). The causality is clear: the compound's potential to irritate biological tissues on contact or upon inhalation demands a proactive barrier-based defense.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact that can lead to irritation. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | Minimizes the risk of inhaling vapors that can cause respiratory irritation. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should be treated as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1] Such actions can lead to environmental contamination of waterways, as many pharmaceutical compounds are not effectively removed by standard wastewater treatment processes.
The preferred and regulated method of disposal for this type of chemical waste is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.[2]
Here is a systematic approach to managing the waste stream of this compound within a laboratory setting:
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of a safe and compliant chemical waste management program.[3][4][5]
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[2][6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration if it is in a solution.
-
Avoid Mixing Wastes: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office. Mixing incompatible chemicals can lead to dangerous reactions.[4][7]
Step 2: Waste Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste in a designated Satellite Accumulation Area (SAA) before it is collected by a licensed disposal company.[6][8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Secondary Containment: The waste container must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[3][8]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[6]
Step 3: Arranging for Disposal
-
Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource for arranging for the pickup and disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Necessary Information: Be prepared to provide the EHS office with the chemical name, quantity of waste, and any other relevant safety information.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is critical to mitigate hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.
-
Control Ignition Sources: this compound should be treated as a flammable liquid. Extinguish all nearby flames and turn off any spark-producing equipment.[9][10]
-
Ventilate the Area: Increase ventilation by opening a fume hood sash.
-
Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Contain the Spill: Use a spill kit with absorbent materials to contain the spill. Work from the outside of the spill inwards to prevent it from spreading.[10][11]
-
Absorb the Liquid: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.[9][12]
-
Collect and Dispose of Spill Debris: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your EHS office, as per your institution's policy.
Regulatory Context: Understanding RCRA
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] A key responsibility for any researcher generating chemical waste is to determine if it is a "hazardous waste."[13]
A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1] While this compound is not a specifically listed hazardous waste, it would likely be classified as hazardous based on its characteristics, particularly its potential ignitability due to the isopropyl group and its toxicological properties as a pharmaceutical compound. Therefore, the most prudent and compliant approach is to manage it as a hazardous waste.[7][8]
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of hazard assessment, proper waste segregation, and established disposal protocols, researchers can ensure the safety of themselves and their colleagues while protecting the environment. This commitment to the complete lifecycle of a chemical is a hallmark of scientific integrity and excellence.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
- Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Fisher Scientific. (n.d.). Safety Data Sheet.
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
- The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- American Chemical Society. (2015, December 15). ACS Safety Advisory Panel Committee on Chemical Safety.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- The University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from Environmental Safety, Sustainability and Risk website.
- Carl ROTH. (n.d.). Safety Data Sheet: Isopropyl palmitate.
Sources
- 1. epa.gov [epa.gov]
- 2. ptb.de [ptb.de]
- 3. acewaste.com.au [acewaste.com.au]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. westlab.com [westlab.com]
- 10. ccny.cuny.edu [ccny.cuny.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 13. epa.gov [epa.gov]
Navigating the Safe Handling of Isopropyl 2-(4-Isobutylphenyl)propanoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, immediate safety and logistical information for handling Isopropyl 2-(4-Isobutylphenyl)propanoate (CAS 64622-17-9), a compound commonly associated with the synthesis and analysis of Ibuprofen and its derivatives. Our focus is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.
Understanding the Hazard Profile
This compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. These classifications are the cornerstone of our safety protocols, dictating the necessary personal protective equipment (PPE) and handling procedures to mitigate risk. The causality is clear: the potential for harm upon ingestion, skin and eye contact, and inhalation necessitates a multi-faceted approach to protection.
Table 1: GHS Hazard and Precautionary Statements for this compound [1]
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H315 | Causes skin irritation | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335 | May cause respiratory irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| - | - | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The precautionary statement P280 explicitly mandates the use of protective gear[1].
Eye and Face Protection
Given the serious eye irritation hazard (H319), appropriate eye protection is critical.
-
Minimum Requirement: Safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles are essential when there is a risk of splashing.
-
Maximum Protection: For procedures with a high risk of splashing or aerosol generation, a face shield worn in conjunction with chemical splash goggles is the best practice.
Skin Protection
To prevent skin irritation (H315), the selection of appropriate gloves and lab attire is paramount.
-
Lab Coat: A standard laboratory coat should be worn and buttoned to its full length to protect street clothes and underlying skin.
-
Footwear: Closed-toe shoes are required in any laboratory setting where chemicals are handled.
Respiratory Protection
To mitigate the risk of respiratory irritation (H335), handling this compound in a well-ventilated area is crucial.
-
Primary Control: A certified chemical fume hood is the primary engineering control to prevent inhalation of vapors or mists.
-
Secondary Measure: If a fume hood is not available or if there is a potential for exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. The selection of a respirator should be based on a formal risk assessment.
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Confirm that your chemical fume hood is functioning correctly.
-
Donning PPE: Put on your lab coat, followed by safety glasses or goggles, and finally, your gloves.
-
Dispensing: Conduct all dispensing and handling of this compound inside a chemical fume hood.
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even after removing your gloves.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated chemical waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Dispose of waste this compound and any contaminated materials in a clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour this chemical down the drain.
Emergency Procedures: Immediate Actions
In case of exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the handling task.
Caption: A flowchart for selecting appropriate PPE when handling this compound.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
